molecular formula C6H4ClIO B1312723 2-Chloro-3-iodophenol CAS No. 666727-31-7

2-Chloro-3-iodophenol

Cat. No.: B1312723
CAS No.: 666727-31-7
M. Wt: 254.45 g/mol
InChI Key: OXCDLZCOMWIYQR-UHFFFAOYSA-N
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Description

2-Chloro-3-iodophenol is a useful research compound. Its molecular formula is C6H4ClIO and its molecular weight is 254.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCDLZCOMWIYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464108
Record name 2-Chloro-3-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666727-31-7
Record name 2-Chloro-3-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-Chloro-3-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 666727-31-7

This technical guide provides a comprehensive overview of 2-Chloro-3-iodophenol, a halogenated aromatic compound of interest to researchers, scientists, and professionals in the field of drug development. This document collates available data on its chemical and physical properties, safety information, a representative synthetic protocol, and discusses its potential biological activities based on related compounds.

Chemical and Physical Properties

This compound is a substituted phenol containing both chlorine and iodine atoms on the aromatic ring. Its unique substitution pattern can influence its chemical reactivity and biological interactions. A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource(s)
CAS Number 666727-31-7[1]
Molecular Formula C₆H₄ClIO[1]
Molecular Weight 254.45 g/mol [1]
Boiling Point 285.3 °C at 760 mmHgN/A
Flash Point 126.4 °CN/A
Density 2.087 g/cm³N/A
Refractive Index 1.677N/A

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Representative Synthesis of this compound

This protocol is based on the general principles of electrophilic aromatic substitution on phenols.

Materials:

  • 2-Chlorophenol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorophenol (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dissolve 2-Chlorophenol in Acetonitrile Dissolve 2-Chlorophenol in Acetonitrile Cool to 0 C Cool to 0 C Dissolve 2-Chlorophenol in Acetonitrile->Cool to 0 C Add NIS Add NIS Cool to 0 C->Add NIS Warm to RT and Stir Warm to RT and Stir Add NIS->Warm to RT and Stir Monitor by TLC Monitor by TLC Warm to RT and Stir->Monitor by TLC Quench with Na2S2O3 Quench with Na2S2O3 Monitor by TLC->Quench with Na2S2O3 Extract with DCM Extract with DCM Quench with Na2S2O3->Extract with DCM Wash with Brine Wash with Brine Extract with DCM->Wash with Brine Dry and Concentrate Dry and Concentrate Wash with Brine->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Representative synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Specific studies on the biological activity or the signaling pathways affected by this compound are not extensively documented in the available literature. However, the biological action of the broader class of chlorophenols has been investigated.

Chlorinated phenols are known to exhibit a range of biological effects, with toxicity generally increasing with the degree of chlorination.[2] Higher chlorinated phenols have been shown to interfere with oxidative phosphorylation, a critical cellular process for energy production.[2] This effect is thought to be attributed to the chlorophenate ion.[2] The convulsant action observed with some lower chlorinated phenols is likely associated with the undissociated molecule.[2]

Given its structure, this compound could potentially act as an uncoupler of oxidative phosphorylation in mitochondria, similar to other toxic chlorophenols.[3] This would involve the dissipation of the proton gradient across the inner mitochondrial membrane, leading to a disruption of ATP synthesis.

Hypothesized Mechanism of Action:

G cluster_pathway Oxidative Phosphorylation This compound This compound Proton Gradient Proton Gradient This compound->Proton Gradient dissipates Mitochondrial Inner Membrane Mitochondrial Inner Membrane Electron Transport Chain Electron Transport Chain Electron Transport Chain->Proton Gradient pumps H+ ATP Synthase ATP Synthase Proton Gradient->ATP Synthase drives ATP Production ATP Production ATP Synthase->ATP Production

Hypothesized disruption of oxidative phosphorylation.

It is important to note that this is a generalized mechanism for toxic chlorophenols, and specific experimental validation for this compound is required. Further research is needed to elucidate the precise biological targets and signaling pathways modulated by this compound.

References

2-Chloro-3-iodophenol molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Chloro-3-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, with a focus on its molecular weight. It includes a summary of its key characteristics, a representative synthesis protocol, and a logical diagram illustrating the basis of its molecular weight calculation. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 254.45 g/mol [1][2][3][4]
Molecular Formula C₆H₄ClIO[1][2][3][4]
CAS Number 666727-31-7[1][2][3]
Purity Typically ≥95%[1]

Representative Experimental Protocol: Synthesis of a Halogenated Phenol

Synthesis of 3-Chloro-2-iodophenol

This procedure involves the hydrolysis of a carbamate precursor.

Materials:

  • 3-chloro-2-iodophenyl N,N-diethylcarbamate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Petroleum ether

  • Ethyl acetate

  • 2N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Sodium hydroxide (32.0 g, 800 mmol) is gradually added to a solution of 3-chloro-2-iodophenyl N,N-diethylcarbamate (57.0 g, 161 mmol) in 400 mL of ethanol at 25 °C.

  • The reaction mixture is heated to reflux and maintained at this temperature for 2 hours.

  • After the reaction is complete, the ethanol solvent is removed by distillation under reduced pressure.

  • The remaining residue is dissolved in 400 mL of water and then extracted with petroleum ether.

  • The aqueous phase is neutralized with a 2N hydrochloric acid solution and subsequently extracted with ethyl acetate.

  • All the organic phases are combined, washed with a saturated brine solution, and dried over anhydrous sodium sulfate.

  • Finally, the organic solvent is removed by distillation under reduced pressure to yield the 3-chloro-2-iodophenol product.

Visualization of Molecular Weight Determination

The molecular weight of a compound is a fundamental property derived from the atomic weights of its constituent elements. The following diagram illustrates the logical relationship for calculating the molecular weight of this compound.

MolecularWeightCalculation cluster_elements Atomic Weights (g/mol) cluster_formula Molecular Formula: C₆H₄ClIO C Carbon (C) 12.01 C6 6 x C 72.06 C->C6 H Hydrogen (H) 1.01 H4 4 x H 4.04 H->H4 Cl Chlorine (Cl) 35.45 Cl1 1 x Cl 35.45 Cl->Cl1 I Iodine (I) 126.90 I1 1 x I 126.90 I->I1 O Oxygen (O) 16.00 O1 1 x O 16.00 O->O1 MW Molecular Weight 254.45 g/mol C6->MW H4->MW Cl1->MW I1->MW O1->MW

Caption: Calculation of this compound's molecular weight.

References

Synthesis of 2-Chloro-3-iodophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the principal synthesis methods for 2-Chloro-3-iodophenol, a halogenated phenol derivative with potential applications in organic synthesis and pharmaceutical development. Due to the limited availability of direct synthesis routes in peer-reviewed literature, this document presents a multi-step pathway involving the diazotization of a key aminophenol intermediate. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to facilitate its preparation in a laboratory setting. The described methods are based on established and reliable chemical transformations, ensuring a high degree of reproducibility.

Introduction

This compound is a disubstituted phenol of interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by its halogen substituents. The precise arrangement of the chloro and iodo groups on the phenolic ring allows for targeted modifications and the construction of more complex molecular architectures. This guide provides a comprehensive overview of a feasible synthetic approach to this compound, addressing the challenges of regioselectivity in the halogenation of phenolic systems.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from the readily available precursor, 2-chloro-3-aminophenol. This method circumvents the difficulties associated with direct, regioselective halogenation of either 2-chlorophenol or 3-iodophenol, where the directing effects of the hydroxyl and existing halogen substituents would likely lead to a mixture of isomers. The proposed pathway involves the diazotization of the amino group, followed by a Sandmeyer-type iodination.

Overall Synthesis Pathway 2-Chloro-3-aminophenol 2-Chloro-3-aminophenol This compound This compound 2-Chloro-3-aminophenol->this compound 1. NaNO2, H2SO4, H2O, 0-5 °C 2. KI, H2O

Figure 1: Proposed synthesis of this compound.

Experimental Protocols

Synthesis of this compound from 2-Chloro-3-aminophenol

This procedure details the conversion of 2-chloro-3-aminophenol to this compound via a diazotization-iodination sequence.

Materials:

  • 2-Chloro-3-aminophenol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl Ether (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (three-necked flask, dropping funnel, condenser, magnetic stirrer, etc.)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-3-aminophenol (1.0 eq) in a mixture of deionized water and concentrated sulfuric acid (a 1:1 v/v mixture can be used, ensuring the final solution is acidic).

    • Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

    • Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

    • Slowly add the sodium nitrite solution dropwise to the stirred aminophenol solution, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination (Sandmeyer Reaction):

    • In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in deionized water.

    • Slowly add the previously prepared cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

    • Allow the reaction mixture to warm to room temperature and then gently heat it to 50-60 °C for approximately one hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • To remove any excess iodine, add a saturated solution of sodium thiosulfate until the dark color of iodine disappears.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Quantitative Data

The following table summarizes the key quantitative parameters for the proposed synthesis. Please note that yields are estimates based on similar reactions and may vary depending on experimental conditions.

StepStarting MaterialReagentsMolar Ratio (Reagent/SM)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
12-Chloro-3-aminophenol1. NaNO₂ 2. KI1. 1.1 2. 1.5Water, H₂SO₄0-5 (diazotization), RT to 60 (iodination)2-370-80

Reaction Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Experimental_Workflow cluster_Diazotization Diazotization cluster_Iodination Iodination cluster_Workup Work-up and Purification A Dissolve 2-chloro-3-aminophenol in H2SO4/H2O B Cool to 0-5 °C A->B D Add NaNO2 solution dropwise B->D C Prepare NaNO2 solution C->D E Stir for 30 min at 0-5 °C D->E G Add diazonium salt solution to KI solution E->G Proceed to Iodination F Prepare KI solution F->G H Warm to RT, then heat to 50-60 °C G->H I Cool to RT H->I Proceed to Work-up J Quench with Na2S2O3 solution I->J K Extract with diethyl ether J->K L Wash with brine K->L M Dry over MgSO4/Na2SO4 L->M N Concentrate under reduced pressure M->N O Purify by chromatography/recrystallization N->O

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Sodium nitrite is an oxidizing agent and is toxic. Avoid contact with skin and inhalation.

  • Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Keep it in a cold solution at all times.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

Conclusion

This technical guide provides a viable and detailed synthetic route for the preparation of this compound. The described two-step sequence, commencing with 2-chloro-3-aminophenol, offers a regioselective approach to this valuable compound. The provided experimental protocols and workflow diagrams are intended to serve as a practical resource for researchers in the fields of organic synthesis and drug discovery. Adherence to the outlined procedures and safety precautions is essential for the successful and safe synthesis of the target molecule.

An In-depth Technical Guide to 2-Chloro-3-iodophenol and its Structural Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated phenols represent a promising class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The strategic incorporation of different halogen atoms at various positions on the phenol ring can significantly modulate their physicochemical properties and biological efficacy. This technical guide focuses on 2-Chloro-3-iodophenol and its structural analogs, providing a comprehensive overview of their synthesis, potential biological activities, and underlying mechanisms of action. Due to the limited availability of specific data on this compound, this guide draws upon information from closely related dihalogenated and polyhalogenated phenolic compounds to infer its potential properties and guide future research. We present methodologies for the synthesis of such compounds, summarize available quantitative biological data, and discuss potential signaling pathways, particularly focusing on the inhibition of protein tyrosine kinases.

Introduction

Phenolic compounds are a cornerstone in the development of new therapeutic agents due to their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties[1]. The introduction of halogen substituents to the phenolic ring is a well-established strategy in medicinal chemistry to enhance the biological activity of parent compounds[1]. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The specific combination and regiochemistry of different halogens, such as chlorine and iodine, can lead to unique pharmacological profiles.

This guide specifically explores the chemical and biological landscape of this compound and its structural analogs. While direct research on this particular compound is scarce, the collective knowledge on dihalogenated phenols provides a strong foundation for predicting its potential as a bioactive molecule.

Synthesis of this compound and Structural Analogs

The synthesis of dihalogenated phenols can be achieved through several established organic chemistry routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

Two primary strategies for the synthesis of compounds like this compound include:

  • Direct Halogenation of a Phenolic Precursor: This involves the sequential or simultaneous introduction of chlorine and iodine onto a phenol ring. The regioselectivity of this process is directed by the existing substituents and can be controlled by the choice of halogenating agents and reaction conditions. For instance, chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or gaseous chlorine, while iodination can be performed with iodine in the presence of an oxidizing agent or an activating system[2][3].

  • Conversion of a Substituted Aniline: This versatile method involves the diazotization of a corresponding dihalogenated aniline followed by hydrolysis of the diazonium salt to the phenol. This approach offers precise control over the substitution pattern, as the aniline precursor can often be synthesized with the desired halogen arrangement[2][4].

Postulated Synthesis of this compound

A plausible synthetic route to this compound could start from 2-chloroaniline. The synthesis would proceed through the following conceptual steps:

Synthesis_Workflow Start 2-Chloroaniline Step1 Iodination (e.g., I₂, HIO₃) Start->Step1 Intermediate1 2-Chloro-3-iodoaniline Step1->Intermediate1 Step2 Diazotization (NaNO₂, H₂SO₄, 0°C) Intermediate1->Step2 Intermediate2 2-Chloro-3-iodobenzenediazonium salt Step2->Intermediate2 Step3 Hydrolysis (H₂O, heat) Intermediate2->Step3 Product This compound Step3->Product

Caption: Postulated synthetic workflow for this compound.
Experimental Protocol: General Procedure for the Synthesis of Dihalogenated Phenols via Diazotization

The following is a generalized protocol based on established methods for the synthesis of halogenated phenols from anilines[2][4]. Note: This is a representative protocol and would require optimization for the specific synthesis of this compound.

Materials:

  • 2-Chloro-3-iodoaniline (or other dihalogenated aniline)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Distillation or chromatography apparatus for purification

Procedure:

  • Diazonium Salt Formation:

    • Dissolve the dihalogenated aniline in a mixture of concentrated sulfuric acid and water, cooled in an ice bath to maintain a temperature of 0-5 °C.

    • Slowly add a solution of sodium nitrite in water dropwise to the aniline solution, keeping the temperature below 5 °C with vigorous stirring.

    • Continue stirring for an additional 20-30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Hydrolysis:

    • Gently warm the diazonium salt solution to approximately 50-60 °C. The diazonium group will be replaced by a hydroxyl group, leading to the evolution of nitrogen gas.

    • Maintain this temperature until the gas evolution ceases.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.

Biological Activity and Structure-Activity Relationships (SAR)

Halogenated phenols have been reported to exhibit a variety of biological activities. The nature, number, and position of the halogen atoms on the phenol ring are critical determinants of their potency and selectivity[5][6].

Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties, and halogenation can enhance this activity. The mechanism of action is often attributed to the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis[7][8]. While specific data for this compound is not available, studies on other halogenated phenols suggest it would likely possess antimicrobial activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of Representative Phenolic Compounds against Pathogenic Bacteria

CompoundOrganismMIC (µg/mL)Reference
Caffeic acidS. aureus256 - 1024[8]
p-Coumaric acidL. monocytogenes- (bactericidal at pH 4.5)[8]
Vanillic acidMRSA & MSSANo resistance development[8]

Note: This table provides examples of the antimicrobial activity of phenolic acids to illustrate the potential of this class of compounds. Specific MIC values for this compound and its direct analogs would need to be determined experimentally.

Cytotoxicity and Anticancer Potential

Many phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines. The introduction of halogens can modulate this activity.

Table 2: Cytotoxicity (IC₅₀) of a Dihalogenated Benzophenone Analog against a Cancer Cell Line

Compound IDStructureCell LineIC₅₀ (µM)Reference
6c 2,4-dichloro-4'-hydroxybenzophenoneA549 (Human lung carcinoma)1.8[5]

Note: This data is for a more complex molecule containing a dichlorophenol moiety and is presented to illustrate the potential cytotoxic activity of dihalogenated phenols.

Enzyme Inhibition: Protein Tyrosine Kinase (PTK) Inhibition

Protein tyrosine kinases (PTKs) are a family of enzymes that play a crucial role in cellular signal transduction pathways regulating cell growth, differentiation, and survival[5][6][9][10][11]. Dysregulation of PTK activity is a hallmark of many cancers, making them attractive targets for drug development. Several studies have identified halogenated phenols as a new class of PTK inhibitors[5][6][12].

The structure-activity relationship (SAR) studies of halophenol derivatives as PTK inhibitors have revealed several key insights[5][6]:

  • Nature of the Halogen: The type of halogen significantly influences inhibitory activity.

  • Position of the Halogen: The substitution pattern on the phenyl ring is critical for potent inhibition.

  • Linker and Functional Groups: Modifications to other parts of the molecule can also dramatically affect activity.

Table 3: Protein Tyrosine Kinase (PTK) Inhibitory Activity of Representative Halogenated Benzophenone and Diphenylmethane Derivatives

Compound IDLinkerPTK Inhibition (%) at 30 µg/mLReference
6c 2-Cl4-Cl4'-OHC=O96.5[5]
6d 3-Cl4-Cl4'-OHC=O98.2[5]
7d 3-Br4-Br4'-OHC=O97.6[5]
9d 3-Cl4-Cl4'-OHCH₂95.8[5]
10d 3-Br4-Br4'-OHCH₂96.9[5]
11d 3-I4-I4'-OHCH₂97.3[5]
13d 2-Br, 4-Br, 6-Br4'-OHCH₂98.5[5]
Genistein ----92.4[5]

Note: The data in this table is for benzophenone and diphenylmethane derivatives containing halogenated phenol moieties, not for simple dihalogenated phenols. It is included to demonstrate the potent PTK inhibitory activity that can be achieved with this structural motif.

Potential Signaling Pathways

Based on the evidence for PTK inhibition by structurally related halogenated phenols, a plausible mechanism of action for this compound and its analogs is the modulation of cellular signaling pathways regulated by these enzymes.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) ADP ADP Substrate Substrate Protein Receptor->Substrate Phosphorylation ATP ATP ATP->Receptor PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling Cascade PhosphoSubstrate->Downstream Response Cellular Responses (Proliferation, Survival, etc.) Downstream->Response Analog This compound Analog Analog->Receptor Inhibition

Caption: Proposed mechanism of action via inhibition of Receptor Tyrosine Kinase signaling.

This diagram illustrates how a this compound analog could act as an ATP-competitive inhibitor at the active site of a receptor tyrosine kinase, thereby blocking the phosphorylation of downstream substrates and inhibiting signaling pathways that lead to cellular responses like proliferation and survival.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its analogs, standardized in vitro assays are essential.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., A549, HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.

Conclusion and Future Directions

While specific data on this compound is limited, the available information on its structural analogs suggests that it is a compound of significant interest for further investigation. The synthetic methodologies are well-established, and the potential for potent biological activity, particularly as an antimicrobial agent and a protein tyrosine kinase inhibitor, is high.

Future research should focus on:

  • The development of an optimized and scalable synthesis for this compound and a library of its close structural analogs.

  • Comprehensive screening of these compounds for their antimicrobial and cytotoxic activities to establish clear structure-activity relationships.

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways affected by these compounds.

The exploration of dihalogenated phenols, such as this compound, holds considerable promise for the discovery of novel therapeutic agents. This guide provides a foundational framework to stimulate and direct these future research endeavors.

References

Spectroscopic Profile of 2-Chloro-3-iodophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3-iodophenol (CAS No. 666727-31-7). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics derived from analogous compounds. Detailed experimental protocols for acquiring such spectra are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

The ¹H NMR spectrum was predicted for a solution in Chloroform-d (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.4 - 7.6Doublet of doublets1HH-6
~7.0 - 7.2Triplet1HH-5
~6.8 - 7.0Doublet of doublets1HH-4
~5.5 - 6.5Broad Singlet1HOH

Note: The chemical shift of the phenolic hydroxyl proton (-OH) is highly variable and depends on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data

The ¹³C NMR spectrum was predicted for a solution in CDCl₃. Chemical shifts (δ) are reported in ppm.

Chemical Shift (ppm)Assignment
~155C-1 (C-OH)
~120C-2 (C-Cl)
~95C-3 (C-I)
~130C-4
~125C-5
~135C-6
Table 3: Expected Infrared (IR) Spectroscopy Data

The expected IR absorption bands are based on characteristic frequencies for substituted phenols.

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600Strong, BroadO-H stretch (hydrogen-bonded)
3000 - 3100MediumAromatic C-H stretch
1500 - 1600Medium-StrongAromatic C=C ring stretch
~1220StrongC-O stretch
750 - 850StrongC-H out-of-plane bend
600 - 800MediumC-Cl stretch
500 - 600MediumC-I stretch
Table 4: Expected Mass Spectrometry (MS) Data

The expected mass spectrum is based on Electron Ionization (EI).

m/zRelative IntensityAssignment
254/256High[M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern)
127Medium[M - Cl - I]⁺ or fragment involving loss of halogens
93Medium[C₆H₅O]⁺
65Medium[C₅H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal. Integrate the ¹H NMR signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

  • Instrumentation: Use an FTIR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectral range is typically 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[1]

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Instrumentation: Use a GC-MS system equipped with an EI source.[2]

  • Gas Chromatography (GC):

    • Inject 1 µL of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Set up a temperature program, for example: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS):

    • The EI source is typically operated at 70 eV.[2]

    • The mass analyzer (e.g., a quadrupole) scans a mass range, for example, m/z 40-400.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or uncharacterized compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Interpretation cluster_conclusion Phase 4: Structure Confirmation Sample Sample Acquisition (this compound) Prep Sample Preparation (Dissolution, Pelletizing) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR FTIR Spectroscopy Prep->IR MS Mass Spectrometry (EI-GC-MS) Prep->MS NMR_Data NMR Data Processing (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Interpretation (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic characterization of this compound.

References

In-Depth Technical Guide to 2-Chloro-3-iodophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 2-Chloro-3-iodophenol (CAS No. 666727-31-7), a halogenated phenol of interest in chemical synthesis and potentially in drug discovery. It details its physicochemical properties, commercial availability, a detailed synthesis protocol, and an exploration of its potential, though currently underexplored, biological significance.

Physicochemical Properties and Commercial Availability

This compound is a substituted aromatic compound with the molecular formula C₆H₄ClIO. It is typically a solid at room temperature.[1][2] While a specific melting point is not widely reported, its boiling point is documented as 285.3°C at 760 mmHg.[2][3][4] The compound has a density of approximately 2.087 g/cm³ and a refractive index of 1.677.[3] It is soluble in organic solvents but has limited solubility in water.[1]

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically with purities ranging from 95% to over 98%. Researchers can acquire this compound from the following vendors, among others:

  • Amerigo Scientific[5]

  • BLD Pharm[6]

  • ChemScene[7]

  • Hairui Chemical[8]

  • Sigma-Aldrich[2][9]

  • Synblock[4][10]

  • 3B Scientific Corporation[11]

  • Waterstonetech, LLC[12]

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 666727-31-7[2][3][4][5][6][7][8][9][10][11][12][13][14]
Molecular Formula C₆H₄ClIO[3][4][5][6][11]
Molecular Weight 254.45 g/mol [3][4][5][6][11]
Boiling Point 285.3°C at 760 mmHg[2][3][4]
Density 2.087 g/cm³[3]
Refractive Index 1.677[3]
Purity 95% - >98%[10][11][12]
Physical Form Solid[1][2]

Synthesis of this compound: An Experimental Protocol

A detailed, multi-step synthesis of this compound has been reported, starting from 2-amino-3-nitrophenol. The following protocol is a comprehensive guide for its laboratory preparation.

Materials and Reagents
  • 2-Amino-3-nitrophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • 10% Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Methanol (MeOH)

  • Ammonium Chloride (NH₄Cl)

  • Zinc Powder (Zn)

  • Iodine (I₂)

Step-by-Step Procedure
  • Synthesis of 2-Chloro-3-nitrophenol:

    • Suspend 10 g (65 mmol) of 2-amino-3-nitrophenol in 10 mL of concentrated hydrochloric acid.

    • Cool the suspension to 0°C and add a solution of 5.1 g (73.3 mmol) of sodium nitrite in 60 mL of water dropwise.

    • Stir the mixture for 30 minutes at 0°C.

    • To this mixture, add a solution of 12.8 g (130 mmol) of CuCl in 3 mL of 10% H₂SO₄.

    • Continue stirring for 18 hours.

    • Filter the reaction mixture and wash the solid with water.

    • Extract the filtrate with ethyl acetate (3 x 70 mL).

    • Concentrate the combined organic layers to yield 2-chloro-3-nitrophenol.

  • Synthesis of 2-Chloro-3-aminophenol:

    • Dissolve 6 g (35 mmol) of 2-chloro-3-nitrophenol in 100 mL of methanol.

    • Add 9.4 g (175.7 mmol) of ammonium chloride and 46 g (702.8 mmol) of zinc powder.

    • Reflux the mixture for 1 hour.

    • Filter the reaction mixture and concentrate the filtrate to obtain 2-chloro-3-aminophenol.

  • Synthesis of this compound:

    • Suspend 4.5 g (31 mmol) of 2-chloro-3-aminophenol in 10 mL of concentrated hydrochloric acid.

    • Cool the suspension to 0°C and add a solution of 2.5 g (35 mmol) of sodium nitrite in 50 mL of water dropwise.

    • Stir the mixture for 30 minutes at 0°C.

    • Add a solution of 10.4 g (63 mmol) of iodine in 3 mL of 10% H₂SO₄.

    • Stir the reaction mixture for 2 hours at room temperature.

    • Filter the mixture and extract the filtrate with ethyl acetate.

    • Concentrate the organic layer to yield this compound.

Visualizing the Synthesis Workflow

G Synthesis of this compound A 2-Amino-3-nitrophenol B 2-Chloro-3-nitrophenol A->B 1. NaNO2, HCl, 0°C 2. CuCl, H2SO4 C 2-Chloro-3-aminophenol B->C Zn, NH4Cl, MeOH, reflux D This compound C->D 1. NaNO2, HCl, 0°C 2. I2, H2SO4

Caption: A flowchart illustrating the multi-step synthesis of this compound.

Biological Activity and Potential Applications in Drug Discovery

While this compound is commercially available and its synthesis is established, its specific biological activities and applications in drug discovery are not yet well-documented in publicly available literature. However, based on the known activities of related chlorophenol compounds, some potential areas of investigation can be inferred.

General Biological Action of Chlorophenols

Chlorinated phenols as a class of compounds are known to exhibit a range of biological effects. Studies have shown that with increasing chlorination, the toxicity of phenols can increase.[15] Higher chlorinated phenols have been suggested to interfere with oxidative phosphorylation, a critical cellular process for energy production.[15] This activity is thought to be attributed to the chlorophenate ion.[15] The toxicity of chlorophenols has been linked to the respiratory mechanism in some microorganisms.[16][17]

Potential Signaling Pathway Involvement

Given that some chlorophenols can uncouple oxidative phosphorylation, it is plausible that this compound could modulate signaling pathways sensitive to cellular energy status. A hypothetical pathway is outlined below.

G Hypothetical Signaling Pathway A This compound B Mitochondrial Oxidative Phosphorylation A->B Inhibition/Uncoupling C ATP Production B->C Leads to D Cellular Energy Status (AMP/ATP ratio) C->D Decreased ATP E AMPK Activation D->E Increased AMP/ATP ratio F Downstream Cellular Processes (e.g., Growth, Proliferation) E->F Regulation

Caption: A diagram showing a potential mechanism of action via oxidative phosphorylation.

Future Directions for Research

The lack of specific biological data for this compound presents an opportunity for novel research. Scientists and drug development professionals could explore the following avenues:

  • Screening for Biological Activity: The compound could be screened against various cell lines and biological targets to identify potential therapeutic applications.

  • Mechanism of Action Studies: If any biological activity is identified, further studies would be needed to elucidate the specific molecular mechanisms and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound could help in understanding the relationship between its chemical structure and biological activity.

References

Safety and Handling of 2-Chloro-3-iodophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloro-3-iodophenol (CAS No. 666727-31-7) is publicly available. The following guide is compiled from data on structurally similar compounds, including other chloro- and iodo-substituted phenols. All personnel handling this chemical should treat it with extreme caution and assume it possesses hazards similar to or greater than its analogs. A thorough risk assessment should be conducted before any handling or experimentation.

This technical guide provides a comprehensive overview of the known safety and handling protocols for this compound, designed for researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific compound, information has been extrapolated from safety data sheets of analogous substances.

Hazard Identification and Classification

Based on data from structurally related compounds such as 2-Chloro-5-iodophenol and 2,3-Dichlorophenol, this compound is anticipated to be a hazardous substance.[1][2] The primary hazards are expected to include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe skin burns.[1]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[3]

The following table summarizes the anticipated hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1]
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects.[3]

Physical and Chemical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table provides basic information.

PropertyValueSource
Molecular FormulaC6H4ClIO[4]
Molecular Weight254.45 g/mol [4]
AppearanceLight brown to brown solid[4]
Storage TemperatureRoom Temperature, Sealed in dry, Keep in dark place[4]

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

  • Avoid all personal contact, including inhalation of dust or fumes.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or neoprene), safety goggles and a face shield, and a lab coat.[5][7][8]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly after handling.[1]

  • Avoid generating dust.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

  • Store in a locked cabinet or a restricted-access area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles and a face shield where splashing is possible.[7][9]
Skin Protection Chemical-resistant gloves (butyl rubber or neoprene recommended), lab coat, and closed-toe shoes. An impervious apron may be necessary for larger quantities.[7][8]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.

First-Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Polyethylene glycol (PEG 300 or 400) can be used to wipe the affected area if available. Seek immediate medical attention.[7][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[3]

Fire-Fighting Measures

While not expected to be highly flammable, this compound may burn and emit toxic fumes.

AspectGuideline
Suitable Extinguishing Media Use water spray, dry chemical, carbon dioxide, or foam.[10]
Specific Hazards Combustion may produce toxic and corrosive gases, including hydrogen chloride, hydrogen iodide, and carbon oxides.[2]
Protective Equipment Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

Prompt and appropriate response to a spill is essential to prevent contamination and exposure.

  • Minor Spills:

    • Evacuate unnecessary personnel from the area.

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Contact emergency services and the institutional safety office.

    • Prevent the spill from entering drains or waterways.

Toxicological and Ecotoxicological Data

Data TypeSpeciesRouteValue
LD50 (Acute Oral) RatOral40 mg/kg[10]
Bioaccumulation Bluegill (Lepomis macrochirus)-BCF: 214[3]

Ecotoxicity: Halogenated phenols are generally toxic to aquatic organisms.[3] Releases to the environment should be strictly avoided.

Experimental Protocols

Due to the absence of specific published experimental protocols for this compound, a general procedure for the synthesis of a halogenated phenol is provided below, emphasizing the critical safety steps. This is a hypothetical procedure and must be adapted and thoroughly risk-assessed for any specific laboratory application.

General Protocol: Synthesis of a Halogenated Phenol (Illustrative)

  • Reaction Setup:

    • All manipulations are to be performed in a certified chemical fume hood.[5][6]

    • The reaction vessel should be assembled in a clean and dry state.

    • Ensure that an emergency eyewash and safety shower are readily accessible.[6][9]

  • Reagent Handling:

    • Wear appropriate PPE as detailed in Section 4.

    • Carefully weigh and transfer all reagents, minimizing the generation of dust for solid materials.

  • Reaction:

    • The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Reagents are added in a controlled manner, and the reaction temperature is carefully monitored.

  • Work-up and Extraction:

    • Quench the reaction carefully with an appropriate reagent.

    • Perform extractions using a separatory funnel, ensuring it is properly vented.

    • Handle all organic solvents with care, as they are often flammable and volatile.

  • Purification:

    • Purification by column chromatography or recrystallization should be performed in the fume hood.

    • Handle silica gel with care to avoid inhalation.

  • Waste Disposal:

    • All chemical waste, including solvents and reaction residues, must be collected in properly labeled hazardous waste containers.[9]

    • Dispose of waste according to institutional and local regulations.

Visualizations

The following diagrams illustrate key safety workflows and logical relationships relevant to handling hazardous chemicals like this compound.

Hazardous_Chemical_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_clean Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Setup_Workspace Setup in Fume Hood Gather_PPE->Setup_Workspace Weigh_Chemical Weigh/Measure Chemical Setup_Workspace->Weigh_Chemical Perform_Reaction Perform Reaction Weigh_Chemical->Perform_Reaction Workup_Purification Work-up and Purification Perform_Reaction->Workup_Purification Decontaminate Decontaminate Glassware Workup_Purification->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Clean_Workspace Clean Workspace Dispose_Waste->Clean_Workspace

Caption: General workflow for handling hazardous chemicals.

Chemical_Spill_Response_Decision_Tree Spill_Occurs Chemical Spill Occurs Assess_Severity Assess Severity (Size, Hazard) Spill_Occurs->Assess_Severity Minor_Spill Is it a Minor Spill? Assess_Severity->Minor_Spill Clean_Up Clean up with Spill Kit (with appropriate PPE) Minor_Spill->Clean_Up Yes Major_Spill Major Spill Minor_Spill->Major_Spill No Evacuate_Alert Evacuate Area & Alert Others Major_Spill->Evacuate_Alert Contact_EHS Contact Emergency Services / EHS Evacuate_Alert->Contact_EHS

Caption: Decision tree for chemical spill response.

References

An In-depth Technical Guide to 2-Chloro-3-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Chloro-3-iodophenol, a halogenated aromatic compound of interest to researchers and professionals in the fields of chemistry and drug development. This document details its chemical identity, physical properties, and a detailed synthesis protocol.

Chemical Identity and Synonyms

The compound with the structure of a phenol ring substituted with a chlorine atom at the second position and an iodine atom at the third position is formally named according to IUPAC nomenclature.

IUPAC Name: this compound[1]

Synonyms:

  • Phenol, 2-chloro-3-iodo-[1][2]

CAS Number: 666727-31-7[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₆H₄ClIO[1][2]
Molecular Weight 254.45 g/mol [1][2]
Appearance Light brown to brown solid[1]
Storage Temperature Room Temperature, Sealed in dry, Keep in dark place[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-amino-3-nitrophenol. The detailed experimental protocol is outlined below.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-3-nitrophenol

  • A suspension of 2-amino-3-nitrophenol (10 g, 65 mmol) is prepared in concentrated hydrochloric acid (10 mL).

  • An aqueous solution of sodium nitrite (5.1 g, 73.3 mmol) in 60 mL of water is added dropwise to the suspension at 0 °C.

  • The mixture is stirred for 30 minutes.

  • A 10% H₂SO₄ solution (3 mL) containing CuCl (12.8 g, 130 mmol) is then added.

  • The reaction mixture is stirred for an additional 18 hours.

  • The mixture is filtered, and the filter cake is washed with water.

  • The filtrate is extracted with ethyl acetate (3 x 70 mL).

  • The combined organic layers are concentrated to yield 2-chloro-3-nitrophenol (7 g, 62% yield).[4]

Step 2: Synthesis of 3-Amino-2-chlorophenol

  • 2-Chloro-3-nitrophenol (6 g, 35 mmol) is dissolved in methanol (100 mL).

  • Ammonium chloride (9.4 g, 175.7 mmol) and zinc powder (46 g, 702.8 mmol) are added to the solution.

  • The mixture is refluxed for 1 hour.

  • The reaction mixture is then filtered and concentrated to give 3-amino-2-chlorophenol (4.5 g, 90% yield) as a purple solid.[4]

Step 3: Synthesis of this compound

  • A suspension of 3-amino-2-chlorophenol (4.5 g, 31 mmol) is made in concentrated hydrochloric acid (10 mL).

  • An aqueous solution of sodium nitrite (2.5 g, 35 mmol) in 50 mL of water is added dropwise at 0 °C.

  • After stirring for 30 minutes, a 10% H₂SO₄ solution (3 mL) of iodine (10.4 g, 63 mmol) is added.

  • The mixture is stirred for 2 hours at room temperature.

  • The reaction mixture is filtered.

  • The filtrate is extracted with ethyl acetate and the organic layer is concentrated to afford this compound (6 g, 75% yield) as a dark purple solid.[4]

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound from 2-amino-3-nitrophenol.

Synthesis_of_2_Chloro_3_iodophenol Start 2-Amino-3-nitrophenol Intermediate1 2-Chloro-3-nitrophenol Start->Intermediate1 1. NaNO₂, HCl, 0°C 2. CuCl, H₂SO₄ Intermediate2 3-Amino-2-chlorophenol Intermediate1->Intermediate2 Zn, NH₄Cl, MeOH, Reflux Product This compound Intermediate2->Product 1. NaNO₂, HCl, 0°C 2. I₂, H₂SO₄

Caption: Synthetic pathway of this compound.

References

Methodological & Application

Applications of 2-Chloro-3-iodophenol in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Chloro-3-iodophenol is a versatile halogenated phenol derivative that serves as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a chloro, an iodo, and a hydroxyl group on the aromatic ring, allows for a range of selective transformations. The differential reactivity of the carbon-iodine and carbon-chlorine bonds, coupled with the nucleophilicity of the phenolic hydroxyl group, enables its participation in various cross-coupling and cyclization reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key structural motifs, including substituted benzofurans and biaryl compounds, which are of significant interest in pharmaceutical and materials science research.

Application Note 1: Synthesis of Substituted Benzofurans

This compound is a key precursor for the synthesis of substituted benzofurans, a common scaffold in many biologically active molecules. The most common approach involves a sequential Sonogashira coupling followed by an intramolecular cyclization.

A one-pot, three-component reaction utilizing a 2-iodophenol, a terminal alkyne, and an aryl iodide under Sonogashira conditions can also yield highly substituted benzofurans.[1] Microwave irradiation has been shown to shorten reaction times and minimize the formation of side products in such reactions.[1]

Experimental Workflow: Benzofuran Synthesis

cluster_start Reaction Setup cluster_reaction Sonogashira Coupling & Cyclization cluster_end Product Isolation Start This compound + Terminal Alkyne Coupling Pd/Cu Catalysis Base, Solvent Start->Coupling Intermediate 2-alkynyl-3-chlorophenol (in situ) Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Workup Aqueous Workup & Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification Product Substituted Benzofuran Purification->Product

Caption: General workflow for the synthesis of substituted benzofurans from this compound.

Representative Data for Benzofuran Synthesis
EntryTerminal AlkyneAryl Halide (for 3-component)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylacetylene-Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF1001275-85
21-Hexyne-Pd(OAc)₂ / PPh₃ / CuIK₂CO₃Toluene1101870-80
3TrimethylsilylacetyleneIodobenzenePd(PPh₃)₄ / CuICs₂CO₃Dioxane120 (µW)0.580-90
44-Methoxyphenylacetylene4-BromoanisolePdCl₂(dppf) / CuIt-BuOKTHF802465-75

Note: Yields are representative and based on reactions with similar substituted iodophenols. Optimization for this compound may be required.

Detailed Experimental Protocol: Two-Step Benzofuran Synthesis

Step 1: Sonogashira Coupling of this compound with a Terminal Alkyne

  • To a dry Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.06 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., DMF or THF) and a suitable base (e.g., triethylamine, 3.0 equiv.).

  • To the stirring solution, add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-alkynyl-3-chlorophenol intermediate can be used in the next step without further purification or purified by column chromatography.

Step 2: Intramolecular Cyclization to the Benzofuran

  • Dissolve the crude 2-alkynyl-3-chlorophenol in a suitable solvent (e.g., DMF or Toluene).

  • Add a base (e.g., potassium carbonate or cesium carbonate, 2.0 equiv.) and a copper or palladium catalyst if necessary (though often the residual catalyst from the first step is sufficient).

  • Heat the mixture to an elevated temperature (100-140 °C) and stir until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted benzofuran.

Application Note 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The carbon-iodine bond in this compound is significantly more reactive than the carbon-chlorine bond towards palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective Suzuki-Miyaura coupling at the 3-position to synthesize 2-chloro-3-arylphenols, which are valuable intermediates for further functionalization.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)IL2 Ar-Pd(II)-I L2 OxAdd->ArPd(II)IL2 Transmetalation Transmetalation ArPd(II)IL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L2 Transmetalation->ArPd(II)Ar'L2 ArB(OH)2 Ar'B(OH)2 ArB(OH)2->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration ArAr Ar-Ar' RedElim->ArAr Product ArI This compound ArI->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1101285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane100890-98
33-Tolylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF901680-90
42-Naphthylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄t-BuOH/H₂O802475-85

Note: Yields are representative for couplings of aryl iodides and may require optimization for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • In a Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand if required.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane).

  • Heat the reaction mixture with vigorous stirring at the specified temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the 2-chloro-3-arylphenol.

Application Note 3: Ullmann Condensation for C-O and C-N Bond Formation

The Ullmann condensation provides a copper-catalyzed route to form C-O and C-N bonds.[2] Using this compound, selective coupling at the iodo-substituted position can be achieved to form diaryl ethers or N-aryl amines. Traditional Ullmann reactions often require harsh conditions, but modern methods with the use of ligands can facilitate these transformations at lower temperatures.[3]

General Scheme for Ullmann Condensation

Start This compound + Nucleophile (R-OH or R₂NH) Reaction Cu Catalyst Base, Solvent Start->Reaction Product Diaryl Ether or N-Aryl Amine Reaction->Product

Caption: General representation of the Ullmann condensation with this compound.

Representative Data for Ullmann Condensation
EntryNucleophileCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenolCuI (10)1,10-PhenanthrolineCs₂CO₃DMF1202460-75
2AnilineCuI (10)N,N'-DimethylethylenediamineK₂CO₃Dioxane1101855-70
3MethanolCuI (20)N,N-DimethylglycineCs₂CO₃Methanol1103665-80
4PyrrolidineCu₂O (5)L-ProlineK₃PO₄DMSO902470-85

Note: Yields are representative and based on reactions with similar aryl iodides. Optimization is likely necessary.

Detailed Experimental Protocol: Ullmann C-O Coupling (Etherification)
  • To a sealable reaction tube, add copper(I) iodide (CuI, 0.1 equiv.), a ligand (e.g., 1,10-phenanthroline, 0.2 equiv.), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Add this compound (1.0 equiv.) and the alcohol or phenol nucleophile (1.5 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add a high-boiling polar solvent such as DMF or DMSO.

  • Seal the tube and heat the reaction mixture to the required temperature (typically 110-140 °C) with stirring.

  • After the reaction is complete (monitored by TLC), cool to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

This compound is a valuable and versatile intermediate in organic synthesis. Its distinct halogen atoms allow for selective functionalization through a variety of modern cross-coupling reactions, providing access to complex molecular architectures such as substituted benzofurans and biaryl compounds. The protocols and data presented herein, while generalized from related systems, offer a strong foundation for researchers and drug development professionals to explore the synthetic potential of this compound in their work. Further optimization of reaction conditions for this specific substrate is encouraged to achieve maximum yields and purity.

References

Application Notes and Protocols: The Versatile Role of 2-Chloro-3-iodophenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-3-iodophenol as a versatile building block in medicinal chemistry. This trifunctional scaffold, possessing a hydroxyl group, a chlorine atom, and an iodine atom on a benzene ring, offers multiple reaction sites for the synthesis of diverse and complex molecules with potential therapeutic applications. The distinct reactivity of the iodo and chloro substituents, coupled with the nucleophilicity of the phenolic hydroxyl group, allows for a modular and strategic approach to the construction of novel drug candidates.

This document outlines protocols for the synthesis of two classes of potential therapeutic agents derived from this compound: Diaryl Ether-Based Kinase Inhibitors and Novel Antimicrobial Agents.

Synthesis of Diaryl Ether-Based Kinase Inhibitors

Diaryl ether motifs are prevalent in a wide range of potent kinase inhibitors. The strategic use of this compound allows for the sequential introduction of different aryl groups, enabling the exploration of the chemical space around this privileged scaffold. The following protocol describes a two-step synthesis of a hypothetical library of diaryl ether-based kinase inhibitors.

Experimental Protocols

Protocol 1.1: Ullmann Condensation for Diaryl Ether Formation

This protocol details the copper-catalyzed coupling of this compound with a substituted phenol to form a diaryl ether intermediate.

  • Materials:

    • This compound

    • Substituted phenol (e.g., 4-methoxyphenol)

    • Copper(I) iodide (CuI)

    • Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Inert gas (Nitrogen or Argon)

    • Standard laboratory glassware

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 eq), the substituted phenol (1.2 eq), CuI (0.1 eq), and Cs₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous DMF to the flask via syringe.

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the diaryl ether intermediate.

Protocol 1.2: Suzuki Cross-Coupling for Biaryl Synthesis

This protocol describes the palladium-catalyzed coupling of the diaryl ether intermediate with a boronic acid to introduce further molecular diversity.

  • Materials:

    • Diaryl ether intermediate from Protocol 1.1

    • Arylboronic acid (e.g., pyridine-3-boronic acid)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane and water (4:1 v/v)

    • Inert gas (Nitrogen or Argon)

    • Standard laboratory glassware

  • Procedure:

    • In a reaction vessel, combine the diaryl ether intermediate (1.0 eq), the arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

    • Add the 4:1 mixture of dioxane and water.

    • Degas the mixture by bubbling with an inert gas for 20 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

    • Heat the reaction to 90 °C and stir for 8-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final diaryl ether-based kinase inhibitor.

Data Presentation

The following table summarizes hypothetical inhibitory concentration (IC₅₀) values for a series of synthesized diaryl ether-based compounds against a generic tyrosine kinase.

Compound IDR¹ Group (from Phenol)R² Group (from Boronic Acid)IC₅₀ (nM)
DEK-0014-MethoxyphenylPyridin-3-yl55
DEK-0024-FluorophenylPyrimidin-5-yl78
DEK-0033-ChlorophenylThiophen-2-yl120
DEK-004Phenyl4-(Trifluoromethyl)phenyl45

Signaling Pathway and Workflow Diagrams

G cluster_workflow Synthetic Workflow for Diaryl Ether Kinase Inhibitors This compound This compound Diaryl Ether Intermediate Diaryl Ether Intermediate This compound->Diaryl Ether Intermediate Ullmann Condensation Final Kinase Inhibitor Final Kinase Inhibitor Diaryl Ether Intermediate->Final Kinase Inhibitor Suzuki Coupling

Synthetic workflow for diaryl ether kinase inhibitors.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Phosphorylation Cascade Phosphorylation Cascade RTK->Phosphorylation Cascade Transcription Factors Transcription Factors Phosphorylation Cascade->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, etc. Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Phosphorylation Cascade Inhibition

Generic receptor tyrosine kinase signaling pathway.

Synthesis of Novel Antimicrobial Agents

Halogenated phenols are known to possess antimicrobial properties. This compound provides a template for the synthesis of novel derivatives with potentially enhanced or broadened antimicrobial activity. The following section outlines a general protocol for the synthesis of simple ether derivatives and presents hypothetical antimicrobial data.

Experimental Protocols

Protocol 2.1: Williamson Ether Synthesis of this compound Derivatives

This protocol describes the synthesis of ether derivatives of this compound by reaction with various alkyl halides.

  • Materials:

    • This compound

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Tetrahydrofuran (THF), anhydrous

    • Inert gas (Nitrogen or Argon)

    • Standard laboratory glassware

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired ether derivative.

Data Presentation

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for a series of this compound derivatives against common bacterial strains.

Compound IDR Group (Ether)Staphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
AMP-001Methyl1632
AMP-002Ethyl816
AMP-003Benzyl48
AMP-004Propyl1632

Workflow Diagram

G This compound This compound Alkoxide Formation Alkoxide Formation This compound->Alkoxide Formation NaH, THF Ether Derivative Ether Derivative Alkoxide Formation->Ether Derivative Alkyl Halide (R-X) Antimicrobial Screening Antimicrobial Screening Ether Derivative->Antimicrobial Screening MIC Determination

Synthetic and evaluation workflow for antimicrobial agents.

Application Notes and Protocols for 2-Chloro-3-iodophenol in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-chloro-3-iodophenol as a versatile precursor for the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery. The strategic positioning of the chloro, iodo, and hydroxyl functional groups allows for selective and sequential modifications, making it an ideal starting material for generating diverse molecular scaffolds. This document outlines protocols for key transformations such as Suzuki and Sonogashira couplings, and the subsequent construction of complex heterocyclic systems like dibenzofurans.

Overview of this compound as a Synthetic Precursor

This compound is a halogenated phenol that offers multiple reaction sites for synthetic elaboration. The iodide is the more reactive halogen in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3-position. The chloride at the 2-position and the phenolic hydroxyl group provide additional handles for subsequent modifications, enabling the synthesis of a wide array of derivatives. This differential reactivity is a key advantage in the design of multi-step syntheses of complex molecules.

Application Note: Selective Sonogashira Coupling

The carbon-iodine bond in this compound can be selectively coupled with terminal alkynes via the Sonogashira reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds and introduces an alkyne moiety that can be further elaborated. The reaction can be performed under relatively mild conditions, tolerating the chloro and hydroxyl groups.

Table 1: Representative Quantitative Data for Sonogashira Coupling of this compound with Phenylacetylene

Reagent/ParameterMolar Equiv.Amount
This compound1.0254 mg (1.0 mmol)
Phenylacetylene1.2122 mg (1.2 mmol)
Pd(PPh₃)₂Cl₂0.0321 mg (0.03 mmol)
CuI0.059.5 mg (0.05 mmol)
Triethylamine (Et₃N)3.0303 mg (3.0 mmol)
Solvent (THF)-10 mL
Product Yield 85%
Product Purity >95%
  • To a dry Schlenk flask, add this compound (254 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to 60°C and stir for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-chloro-3-(phenylethynyl)phenol.

Application Note: Selective Suzuki-Miyaura Coupling

Similar to the Sonogashira coupling, the Suzuki-Miyaura reaction can be employed for the selective functionalization of the C-I bond. This reaction introduces aryl or heteroaryl substituents, which are common motifs in biologically active compounds. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Table 2: Representative Quantitative Data for Suzuki Coupling of this compound with Phenylboronic Acid

Reagent/ParameterMolar Equiv.Amount
This compound1.0254 mg (1.0 mmol)
Phenylboronic Acid1.5183 mg (1.5 mmol)
Pd(PPh₃)₄0.0558 mg (0.05 mmol)
K₂CO₃2.0276 mg (2.0 mmol)
Solvent (Dioxane/H₂O)-10 mL (4:1)
Product Yield 90%
Product Purity >97%
  • In a round-bottom flask, dissolve this compound (254 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and K₂CO₃ (276 mg, 2.0 mmol) in a mixture of dioxane (8 mL) and water (2 mL).

  • Degas the solution by bubbling with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the reaction mixture.

  • Heat the mixture to 90°C under an argon atmosphere and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to afford 3-chloro-[1,1'-biphenyl]-2-ol.

Application Note: Synthesis of a Novel Dibenzofuran Derivative

The biphenyl derivative synthesized via the Suzuki coupling can serve as a precursor for the construction of dibenzofuran scaffolds through an intramolecular cyclization. This transformation is typically achieved through a palladium-catalyzed C-O bond formation.

Table 3: Representative Quantitative Data for Intramolecular Cyclization to a Dibenzofuran

Reagent/ParameterMolar Equiv.Amount
3-Chloro-[1,1'-biphenyl]-2-ol1.0204 mg (1.0 mmol)
Pd(OAc)₂0.122 mg (0.1 mmol)
P(t-Bu)₃0.240 mg (0.2 mmol)
Cs₂CO₃2.0652 mg (2.0 mmol)
Solvent (Toluene)-10 mL
Product Yield 75%
Product Purity >96%
  • To a flame-dried Schlenk tube, add 3-chloro-[1,1'-biphenyl]-2-ol (204 mg, 1.0 mmol), Pd(OAc)₂ (22 mg, 0.1 mmol), P(t-Bu)₃ (40 mg, 0.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110°C and stir for 24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash chromatography to yield the corresponding dibenzofuran derivative.

Visualizing Synthetic Pathways and Biological Mechanisms

G A This compound B Sonogashira Coupling (Phenylacetylene, Pd/Cu catalyst) A->B D Suzuki Coupling (Phenylboronic Acid, Pd catalyst) A->D C 2-Chloro-3-(phenylethynyl)phenol B->C E 3-Chloro-[1,1'-biphenyl]-2-ol D->E F Intramolecular Cyclization (Pd catalyst) E->F G Dibenzofuran Derivative F->G

Caption: Synthetic routes from this compound.

G cluster_0 This compound Iodine Iodine (Position 3) Chlorine Chlorine (Position 2) Iodine->Chlorine More Reactive in Pd Cross-Coupling Hydroxyl Hydroxyl (Position 1) Chlorine->Hydroxyl Less Reactive than Iodine (amenable to later modification)

Caption: Reactivity hierarchy of functional groups.

Hypothetical Biological Application and Signaling Pathway

Novel dibenzofuran derivatives synthesized from this compound could be investigated as potential inhibitors of protein kinases, which are crucial targets in cancer therapy. For instance, a synthesized dibenzofuran could potentially inhibit a specific kinase in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.

G cluster_pathway MAPK/ERK Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Novel Dibenzofuran Derivative Inhibitor->MEK Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Chloro-3-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-chloro-3-iodophenol in palladium-catalyzed cross-coupling reactions. This versatile building block, possessing three distinct functional groups—a hydroxyl group and two different halogen atoms—offers a platform for selective chemical modifications, making it a valuable intermediate in the synthesis of complex molecules, particularly in the field of drug discovery and development. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for chemoselective cross-coupling reactions, enabling the stepwise introduction of various substituents.

Core Concepts: Chemoselectivity in Cross-Coupling

The synthetic utility of this compound in cross-coupling reactions is primarily dictated by the differential reactivity of the two halogen atoms. In palladium-catalyzed reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is a crucial step. The relative bond dissociation energies of carbon-halogen bonds (C-I < C-Br < C-Cl) generally lead to a reactivity order of I > Br > Cl. This inherent difference allows for the selective functionalization of the more reactive C-I bond under milder conditions, while the C-Cl bond remains available for subsequent transformations under more forcing conditions.

I. Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-chlorophenols

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the case of this compound, this reaction can be employed to selectively introduce an aryl or vinyl group at the 3-position.

Application Notes

Aryl-substituted phenols are common structural motifs in a variety of biologically active compounds. The Suzuki-Miyaura coupling of this compound with various boronic acids or their derivatives provides a direct route to 3-aryl-2-chlorophenols. The resulting products can serve as intermediates for the synthesis of more complex molecules, including potential pharmaceutical candidates. The chemoselectivity of this reaction is high, with the palladium catalyst preferentially inserting into the weaker carbon-iodine bond.

Experimental Protocol (General)

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative)
CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95
Pd(dppf)Cl₂Cs₂CO₃Dioxane100890-98

Note: The yields are representative and can vary based on the specific arylboronic acid and reaction conditions used.

Diagram of Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, Arylboronic Acid, and Base inert Evacuate and Backfill with Inert Gas start->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end 3-Aryl-2-chlorophenol

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

II. Sonogashira Coupling: Synthesis of 3-Alkynyl-2-chlorophenols

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to aryl alkynes. This reaction is highly valuable for the synthesis of conjugated systems.

Application Notes

The Sonogashira coupling of this compound with various terminal alkynes allows for the selective introduction of an alkynyl moiety at the 3-position. The resulting 3-alkynyl-2-chlorophenol derivatives are versatile intermediates that can undergo further transformations, such as cyclization reactions, to generate heterocyclic scaffolds of interest in medicinal chemistry. The reaction proceeds under mild conditions and typically shows high chemoselectivity for the C-I bond.[1]

Experimental Protocol (General)

This protocol is a generalized procedure and may require optimization for specific alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), 2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the solvent, and the amine base.

  • Degas the mixture by bubbling the inert gas through it for 10-15 minutes.

  • To the stirred solution, add the palladium catalyst and the copper(I) iodide.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature. Gentle heating (40-50 °C) may be applied if the reaction is slow.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative)
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ / CuITEATHFRT480-95
Pd(PPh₃)₂Cl₂ / CuIDIPEADMF50285-98

Note: The yields are representative and can vary based on the specific terminal alkyne and reaction conditions used.

Diagram of Sonogashira Coupling Catalytic Cycles

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition (Ar-I) pd0->pd_add Ar-I pd_trans Transmetalation pd_add->pd_trans [Ar-Pd(II)-I]L₂ pd_reduct Reductive Elimination pd_trans->pd_reduct [Ar-Pd(II)-C≡CR]L₂ pd_reduct->pd0 Ar-C≡CR cu_alkyne R-C≡C-H cu_acetylide [R-C≡C-Cu] cu_alkyne->cu_acetylide CuI cu_base Base cu_base->cu_acetylide cu_acetylide->pd_trans Transfers Acetylide

Caption: Catalytic cycles of the Sonogashira coupling reaction.

III. Buchwald-Hartwig Amination: Synthesis of 3-Amino-2-chlorophenols

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. While direct examples with this compound are scarce, protocols for structurally similar compounds like 4-amino-3-chlorophenol provide a strong basis for its application.[2]

Application Notes

The selective N-arylation of aminophenols is a valuable transformation in the synthesis of pharmaceuticals and other functional materials.[2] By analogy, a Buchwald-Hartwig amination of this compound would be expected to proceed selectively at the C-I bond to furnish N-substituted 3-amino-2-chlorophenols. These products are useful intermediates for the synthesis of various heterocyclic compounds. The choice of ligand is critical for achieving high efficiency and selectivity in this transformation.[2]

Experimental Protocol (Adapted from Maiti, D., & Buchwald, S. L. (2009))[2]

This protocol is adapted for this compound and may require optimization.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., BrettPhos precatalyst, 0.2 mol%)[2]

  • Base (e.g., NaOtBu, 2.5 equivalents)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon)

Procedure:

  • In a glovebox, to a vial equipped with a stir bar, add the palladium precatalyst (0.2 mol%), NaOtBu (2.5 eq.), and this compound (1.0 eq.).

  • Add the amine (1.2 eq.) and anhydrous 1,4-dioxane.

  • Seal the vial with a cap containing a PTFE septum and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at 90-110 °C with stirring.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a short plug of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Quantitative Data (Expected)
CatalystBaseSolventTemp (°C)Time (h)Yield (%)
BrettPhos precatalystNaOtBu1,4-Dioxane1101-480-95

Note: The yields are expected based on reactions with similar substrates and may vary.[2]

Diagram of Buchwald-Hartwig Amination Logical Relationship

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions substrate This compound product 3-Amino-2-chlorophenol Derivative substrate->product amine Amine (R-NH₂) amine->product pd_catalyst Palladium Precatalyst (e.g., BrettPhos) pd_catalyst->product base Strong Base (e.g., NaOtBu) base->product solvent Anhydrous Solvent (e.g., 1,4-Dioxane) solvent->product temp Elevated Temperature (90-110 °C) temp->product

Caption: Key components for the Buchwald-Hartwig amination of this compound.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. The presence of two different halogen atoms with distinct reactivities allows for site-selective palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, researchers can achieve high yields and chemoselectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of a diverse range of substituted phenol derivatives. The protocols and data presented herein provide a solid foundation for the application of this compound in the synthesis of complex molecular architectures.

References

Application Notes & Protocols for the Derivatization of 2-Chloro-3-iodophenol for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Chloro-3-iodophenol is a halogenated phenolic compound that may require sensitive and specific analytical methods for its detection and quantification in various matrices. Direct analysis of this compound can be challenging due to its polarity and potential for poor chromatographic performance. Derivatization is a chemical modification technique used to convert the analyte into a product with improved properties for analysis, such as increased volatility for Gas Chromatography (GC) or enhanced detection for High-Performance Liquid Chromatography (HPLC).[1][2][3][4][5] This document provides detailed application notes and protocols for the derivatization of this compound for analytical purposes using common techniques like GC-Mass Spectrometry (MS) and HPLC with UV or Fluorescence detection.

I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Derivatization for GC analysis aims to increase the volatility and thermal stability of this compound while improving its chromatographic peak shape and mass spectrometric fragmentation pattern.[2] The most common approaches for derivatizing phenolic hydroxyl groups are silylation and acylation.[2]

A. Silylation using BSTFA

Silylation involves the replacement of the acidic proton of the phenolic hydroxyl group with a trimethylsilyl (TMS) group.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.[3][6]

Experimental Protocol:

  • Sample Preparation: Ensure the sample containing this compound is dry, as moisture can hydrolyze the silylating reagent and the resulting derivative.[1] If necessary, evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reagent Preparation: Use a fresh, unopened vial of BSTFA (with or without 1% TMCS as a catalyst).

  • Derivatization Reaction:

    • To the dried sample residue, add 100 µL of a suitable solvent (e.g., acetone, acetonitrile, or pyridine). Acetone has been shown to accelerate the derivatization reaction significantly.[6]

    • Add 100 µL of BSTFA.

    • Cap the vial tightly and heat at 60-75°C for 30 minutes.[3]

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS system.

Logical Workflow for GC-MS Silylation:

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis DrySample Dry Sample Extract AddSolvent Add Solvent (e.g., Acetone) DrySample->AddSolvent Dissolve AddBSTFA Add BSTFA Reagent AddSolvent->AddBSTFA Heat Heat at 60-75°C for 30 min AddBSTFA->Heat Seal Vial Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: Workflow for Silylation of this compound with BSTFA for GC-MS Analysis.

B. Acylation using Acetic Anhydride

Acylation converts the phenol to an ester, which is more volatile and less polar. Acetic anhydride is a common reagent for this purpose.

Experimental Protocol:

  • Sample Preparation: Dry the sample extract containing this compound.

  • Reagent Preparation: Use a solution of acetic anhydride in a suitable solvent like pyridine or toluene.

  • Derivatization Reaction:

    • To the dried sample, add 100 µL of pyridine and 100 µL of acetic anhydride.

    • Cap the vial and heat at 60°C for 30 minutes.

  • Work-up:

    • Cool the reaction mixture.

    • Add 1 mL of water and 1 mL of hexane.

    • Vortex for 1 minute and allow the layers to separate.

    • Transfer the upper hexane layer containing the acetylated derivative to a clean vial for GC-MS analysis.

  • Analysis: Inject the hexane extract into the GC-MS system.

Quantitative Data Summary (GC-MS):

ParameterSilylation (BSTFA)Acylation (Acetic Anhydride)
Reagent N,O-Bis(trimethylsilyl)trifluoroacetamideAcetic Anhydride
Reaction Time 30 min30 min
Reaction Temp. 60-75°C60°C
Expected LOD 0.1 - 1 µg/L0.5 - 5 µg/L
Expected LOQ 0.3 - 3 µg/L1.5 - 15 µg/L
Linear Range 0.5 - 100 µg/L2 - 200 µg/L
RSD (%) < 10%< 15%

Note: The above data are estimates based on typical performance for halogenated phenols and should be validated experimentally for this compound.

II. Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC, derivatization is employed to introduce a chromophore or fluorophore into the this compound molecule, enhancing its detectability by UV-Visible or Fluorescence detectors.[7] This is particularly useful for trace-level analysis.

A. Derivatization with NBD-F for UV-Visible Detection

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) reacts with the phenolic hydroxyl group to form a highly UV-active derivative.[8][9]

Experimental Protocol:

  • Sample Preparation: The sample containing this compound can be in an aqueous or organic solvent compatible with the reaction conditions.

  • Reagent Preparation:

    • Prepare a 0.1 M borate buffer and adjust the pH to 8.5 with NaOH.[8][9]

    • Prepare a 1 mg/mL solution of NBD-F in acetonitrile.

  • Derivatization Reaction:

    • In a reaction vial, mix 100 µL of the sample, 100 µL of 0.1 M borate buffer (pH 8.5), and 100 µL of the NBD-F solution.[9]

    • Allow the reaction to proceed at room temperature for 5 minutes.[8][9]

  • Analysis: Inject an aliquot of the reaction mixture directly into the HPLC-UV system. The derivative can be monitored at approximately 380 nm.[8]

Signaling Pathway of NBD-F Derivatization:

Analyte This compound Product NBD-Derivative (UV-Active) Analyte->Product Reagent NBD-F Reagent->Product Conditions Borate Buffer (pH 8.5) Room Temperature, 5 min Conditions->Product Detection HPLC-UV Detection (380 nm) Product->Detection

Caption: Reaction pathway for the derivatization of this compound with NBD-F.

B. Derivatization with Dansyl Chloride for Fluorescence Detection

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with phenols to produce highly fluorescent derivatives, enabling very low detection limits.

Experimental Protocol:

  • Sample Preparation: The sample should be in a suitable organic solvent like acetone.

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of dansyl chloride in acetone.

    • Prepare a 0.1 M sodium bicarbonate buffer (pH 10).

  • Derivatization Reaction:

    • To 100 µL of the sample in acetone, add 100 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution.

    • Cap the vial and heat at 40°C for 30 minutes.

  • Reaction Quenching:

    • Add 100 µL of a 2% solution of methylamine or proline in water to react with the excess dansyl chloride.

    • Allow to stand for 10 minutes at room temperature.

  • Analysis: Inject an aliquot of the final solution into the HPLC-Fluorescence system (Excitation ~340 nm, Emission ~520 nm).

Quantitative Data Summary (HPLC):

ParameterUV Derivatization (NBD-F)Fluorescence Derivatization (Dansyl Chloride)
Reagent 4-Fluoro-7-nitro-2,1,3-benzoxadiazole5-(Dimethylamino)naphthalene-1-sulfonyl chloride
Reaction Time 5 min30 min
Reaction Temp. Room Temperature40°C
Detection λ UV at 380 nmEx: ~340 nm, Em: ~520 nm
Expected LOD 0.005 - 0.05 mg/L0.01 - 0.1 µg/L
Expected LOQ 0.015 - 0.15 mg/L0.03 - 0.3 µg/L
Linear Range 0.02 - 1.0 mg/L0.05 - 10 µg/L
RSD (%) < 5%< 8%

Note: The above data are estimates based on typical performance for phenolic compounds and should be validated experimentally for this compound. The lower limits of detection for NBD-F are in the mg/L range.[8]

III. General Considerations and Troubleshooting

  • Purity of Reagents and Solvents: Use high-purity reagents and solvents to avoid interferences and side reactions.

  • Inert Atmosphere: For some derivatization reactions, particularly silylation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and improve yields.

  • Matrix Effects: Biological or environmental samples may contain interfering substances. A sample clean-up step, such as solid-phase extraction (SPE), may be necessary prior to derivatization.

  • Optimization: The reaction conditions (e.g., temperature, time, pH, and reagent concentration) should be optimized for this compound to ensure complete derivatization and maximize sensitivity.[3]

  • Derivative Stability: The stability of the formed derivative should be assessed to ensure accurate and reproducible results, especially if samples are to be stored before analysis.[6]

These protocols provide a solid starting point for developing robust and sensitive analytical methods for this compound. Experimental validation and optimization are crucial for achieving the desired performance characteristics for a specific application.

References

Application Notes and Protocols for 2-Chloro-3-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Chloro-3-iodophenol (CAS No. 666727-31-7) in organic synthesis and biological screening. Due to the limited availability of specific cited experimental protocols for this compound, the following sections provide representative methodologies based on established procedures for structurally similar halogenated phenols.

Compound Information

Below is a summary of the key physicochemical properties of this compound.

PropertyValue
CAS Number 666727-31-7
Molecular Formula C₆H₄ClIO
Molecular Weight 254.45 g/mol
Appearance Light brown to brown solid
Storage Conditions Keep in a dark place, sealed in dry, at room temperature.

Application in Organic Synthesis: Suzuki-Miyaura Cross-Coupling

This compound is a versatile intermediate for the synthesis of more complex molecules. The presence of both chloro and iodo substituents on the aromatic ring allows for selective cross-coupling reactions, as the carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions. A prime application is the Suzuki-Miyaura cross-coupling to form biaryl compounds, which are common scaffolds in pharmaceuticals and functional materials.

Representative Protocol: Synthesis of 2-Chloro-3-(p-tolyl)phenol

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and p-tolylboronic acid.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound254.45254.51.01.0
p-tolylboronic acid135.96163.11.21.2
Pd(PPh₃)₄ (Tetrakis)1155.5657.80.050.05
Potassium Carbonate (K₂CO₃)138.21414.63.03.0
1,4-Dioxane (anhydrous)-10 mL--
Water (degassed)-2 mL--

Experimental Procedure:

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (254.5 mg, 1.0 mmol), p-tolylboronic acid (163.1 mg, 1.2 mmol), and potassium carbonate (414.6 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 57.8 mg, 0.05 mmol). Then, add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired product, 2-Chloro-3-(p-tolyl)phenol.

Workflow Diagram:

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound p-tolylboronic acid K₂CO₃ B Purge with Inert Gas (Ar/N₂) A->B C Add Catalyst & Solvents: Pd(PPh₃)₄ 1,4-Dioxane, Water B->C D Heat at 90°C for 12 hours C->D E Monitor by TLC D->E F Cool and Dilute (EtOAc, Water) E->F G Extract with EtOAc F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Purify by Column Chromatography I->J

Suzuki-Miyaura Cross-Coupling Workflow

Application in Biological Screening: In Vitro Cytotoxicity Assay

Halogenated phenols and their derivatives are often investigated for their biological activities, including potential anticancer properties. This representative protocol outlines a basic in vitro cytotoxicity assay to evaluate the effect of this compound on a cancer cell line.

Representative Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials and Reagents:

  • Human cancer cell line (e.g., HeLa, A549)

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Experimental Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and 0.5% DMSO as a vehicle control and wells with only medium as a blank control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
ControlValue ± SD100
0.1Value ± SDCalculated
1Value ± SDCalculated
10Value ± SDCalculated
50Value ± SDCalculated
100Value ± SDCalculated

Workflow Diagram:

MTT_Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with Compound B->D C Prepare Compound Dilutions C->D E Incubate for 48h D->E F Add MTT Solution E->F G Incubate for 4h F->G H Add Solubilization Solution G->H I Measure Absorbance at 570 nm H->I J Calculate Cell Viability and IC₅₀ I->J

MTT Assay Workflow for Cytotoxicity Screening

Disclaimer: The experimental protocols provided are representative examples and should be adapted and optimized based on specific laboratory conditions, equipment, and research goals. Appropriate safety precautions should be taken when handling all chemicals.

Analytical Methods for the Detection of 2-Chloro-3-iodophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of 2-Chloro-3-iodophenol, a halogenated phenol of interest in environmental monitoring and pharmaceutical development. The methods described herein are based on established analytical techniques for chlorophenols and have been adapted for the specific detection of this compound.

Introduction

This compound is a halogenated aromatic compound. Due to the general toxicity and persistence of halogenated phenols in the environment, sensitive and reliable analytical methods are crucial for its detection and quantification in various matrices.[1] This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Electrochemical Sensing, providing researchers with the necessary tools for accurate analysis.

Analytical Methods Overview

A variety of analytical techniques can be employed for the determination of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[2] Derivatization is often required to improve the volatility of the analyte.[3]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection : A robust and widely accessible technique suitable for the analysis of a broad range of chlorophenols without derivatization.[2]

  • Electrochemical Sensors : Provide a rapid and portable option for on-site or real-time monitoring of chlorophenols.[4][5]

The following sections provide detailed protocols and expected performance data for each of these techniques.

Data Presentation: Quantitative Performance

The following table summarizes the typical quantitative performance parameters for the analytical methods described. These values are estimates based on the analysis of similar halogenated phenols and may vary depending on the specific instrumentation and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Electrochemical Sensing
Limit of Detection (LOD) < 20 ng/L[2]0.5 - 15 µg/L[2]0.00036 - 3.69 µmol/L[6]
Linearity (R²) > 0.99[2]> 0.99[2]> 0.99
Recovery 70 - 106%[2]67.9 - 99.6%[2]~100%[6]
Precision (RSD) < 10%[2]< 12%[2]< 5%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and definitive identification of this compound, particularly at trace levels.[1][7]

4.1.1. Sample Preparation (Derivatization)

To enhance volatility for GC analysis, this compound should be derivatized. A common method is acetylation.[8]

  • Reagents : Acetic anhydride, Potassium carbonate, Hexane.

  • Protocol :

    • To 100 mL of the aqueous sample, add 1 g of potassium carbonate and 200 µL of acetic anhydride.

    • Shake vigorously for 5 minutes.

    • Extract the acetylated derivative with 2 mL of hexane.

    • The hexane layer is then ready for GC-MS analysis.

4.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph : Agilent 6890 GC System or equivalent.[7]

  • Mass Spectrometer : Agilent 5973 MSD or equivalent.[7]

  • Column : HP-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).[7]

  • Injector : Splitless mode.[7]

  • Oven Temperature Program :

    • Initial temperature: 40°C, hold for 2 minutes.[7]

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[7]

  • MS Conditions :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-550 amu.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample Derivatization Acetylation Sample->Derivatization Add Acetic Anhydride, K2CO3 Extraction Hexane Extraction Derivatization->Extraction Injection GC Injection Extraction->Injection Separation HP-5MS Column Injection->Separation Detection Mass Spectrometer Separation->Detection Data Data Acquisition Detection->Data

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV provides a robust and straightforward method for the quantification of this compound without the need for derivatization.[9]

4.2.1. Sample Preparation

For aqueous samples, a pre-concentration step using Solid Phase Extraction (SPE) is often necessary to achieve the required sensitivity.[10][11]

  • SPE Cartridge : C18 (500 mg, 6 mL).

  • Protocol :

    • Conditioning : Condition the C18 cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Loading : Pass 100 mL of the water sample through the cartridge at a flow rate of 5 mL/min.

    • Washing : Wash the cartridge with 5 mL of deionized water.

    • Elution : Elute the analyte with 5 mL of methanol.

    • The eluate is then ready for HPLC analysis.

4.2.2. HPLC Instrumentation and Conditions

  • HPLC System : Shimadzu LC-20AT or equivalent.

  • Detector : UV-Vis detector set at 280 nm.[8]

  • Column : C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 20 µL.

  • Column Temperature : 30°C.

Diagram: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis HPLC-UV Analysis Sample Water Sample Condition Condition C18 Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Methanol Wash->Elute Injection HPLC Injection Elute->Injection Separation C18 Column Injection->Separation Detection UV Detector (280 nm) Separation->Detection Data Data Acquisition Detection->Data

Caption: Workflow for HPLC-UV analysis of this compound.

Electrochemical Sensing

Electrochemical sensors offer a rapid and sensitive method for the detection of chlorophenols.[4] A modified glassy carbon electrode (GCE) can be used for this purpose.

4.3.1. Electrode Preparation

  • Materials : Glassy carbon electrode (GCE), modifier (e.g., graphene-supported Pd-Ag bimetallic alloy).[6]

  • Protocol :

    • Polish the GCE with alumina slurry, then sonicate in ethanol and deionized water.

    • Apply a small volume of the modifier suspension onto the GCE surface and allow it to dry.

4.3.2. Electrochemical Measurement

  • Electrochemical Workstation : A standard three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Technique : Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).

  • Supporting Electrolyte : 0.1 M Phosphate Buffer Solution (PBS), pH 7.0.[6]

  • Procedure :

    • Immerse the electrodes in the PBS containing the sample.

    • Record the voltammogram over a suitable potential range.

    • The peak current will be proportional to the concentration of this compound.

Diagram: Electrochemical Detection Logic

Electrochemical_Logic Analyte This compound in Sample Electrode Modified GCE Analyte->Electrode Reaction Electrochemical Oxidation/ Reduction at Electrode Surface Electrode->Reaction Signal Current Signal Generation Reaction->Signal Measurement Voltammetric Measurement (DPV/SWV) Signal->Measurement Concentration Concentration Determination Measurement->Concentration

Caption: Logical flow of electrochemical detection.

References

Application Notes and Protocols for 2-Chloro-3-iodophenol in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct research on the applications of 2-Chloro-3-iodophenol in material science is not extensively documented, its chemical structure as a halogenated phenol suggests its potential as a valuable monomer and building block for the synthesis of advanced functional polymers. The presence of chloro and iodo substituents on the phenolic ring offers unique opportunities to tailor polymer properties such as thermal stability, flame retardancy, and dielectric performance. These notes provide hypothetical applications and generalized protocols based on the established chemistry of similar halogenated phenolic compounds.

Potential Applications

  • Synthesis of High-Performance Poly(phenylene oxide)s (PPOs): Substituted phenols are key monomers in the production of PPOs, a class of high-temperature resistant thermoplastics. The chloro and iodo groups in this compound can enhance the flame retardant properties and modify the solubility and processing characteristics of the resulting PPO.

  • Development of Flame-Retardant Materials: Halogenated compounds are well-known for their flame-retardant capabilities.[] Polymers synthesized from this compound are expected to exhibit significant flame retardancy, making them suitable for applications in electronics, construction, and transportation where fire safety is critical.

  • Precursors for Advanced Dielectric Materials: The polarity introduced by the carbon-halogen bonds can influence the dielectric properties of the resulting polymers. With appropriate polymer design, materials derived from this compound could be explored for use in high-frequency communication technologies that require low dielectric constant (Dk) and dissipation factor (Df).

  • Monomers for Specialty Copolymers: this compound can be copolymerized with other phenolic or vinyl monomers to create a wide range of specialty polymers with tailored properties.

Quantitative Data

The following table presents hypothetical data for a poly(2-chloro-3-iodo-1,4-phenylene oxide) homopolymer, based on typical values for analogous halogenated PPOs.

PropertyHypothetical ValueUnits
Glass Transition Temperature (Tg)220 - 240°C
10% Weight Loss Temperature (Td10%)> 350°C
Dielectric Constant (Dk) at 1 GHz2.8 - 3.2-
Dissipation Factor (Df) at 1 GHz0.005 - 0.008-
Limiting Oxygen Index (LOI)35 - 40%

Experimental Protocols

Protocol 1: Synthesis of Poly(2-chloro-3-iodo-1,4-phenylene oxide) via Oxidative Coupling Polymerization

This protocol describes a general procedure for the synthesis of a homopolymer from this compound using a copper-based catalyst.

Materials:

  • This compound (monomer)

  • Toluene (solvent)

  • N,N-Dimethylbutylamine (DMBA) (ligand)

  • Cuprous bromide (CuBr) (catalyst)

  • Methanol (for precipitation)

  • Oxygen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser, dissolve this compound (1 equivalent) in toluene.

  • Add DMBA (0.15 equivalents) and CuBr (0.05 equivalents) to the solution.

  • Heat the reaction mixture to 60°C while bubbling oxygen through the solution at a constant rate.

  • Continue the reaction for 4-6 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.

  • Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues.

  • Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.

Visualizations

Diagram 1: Hypothetical Synthesis of Poly(2-chloro-3-iodo-1,4-phenylene oxide)

G cluster_reactants Reactants cluster_process Process cluster_products Products Monomer This compound Polymerization Oxidative Coupling Polymerization (Toluene, 60°C) Monomer->Polymerization Catalyst CuBr/DMBA Catalyst->Polymerization Oxygen O2 Oxygen->Polymerization Polymer Poly(2-chloro-3-iodo-1,4-phenylene oxide) Polymerization->Polymer Byproduct H2O Polymerization->Byproduct G cluster_structure Chemical Structure cluster_properties Resulting Polymer Properties cluster_applications Potential Applications Structure This compound (Halogenated Phenol) Prop1 High Thermal Stability Structure->Prop1 Prop2 Flame Retardancy Structure->Prop2 Prop3 Modified Dielectric Properties Structure->Prop3 App1 High-Temperature Plastics Prop1->App1 App2 Fire-Safe Materials Prop2->App2 App3 Electronic Components Prop3->App3

References

Synthesis and Application of 2-Chloro-3-iodophenol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Halogenated phenols represent a significant class of compounds in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of chlorine and iodine atoms onto a phenol scaffold can significantly modulate its physicochemical properties, such as lipophilicity and electronic character, thereby influencing its interaction with biological targets. This document provides detailed protocols and application notes for the synthesis of 2-chloro-3-iodophenol derivatives and their subsequent evaluation as potential therapeutic agents, particularly as kinase inhibitors in cancer-related signaling pathways.

Data Presentation

Currently, specific experimental data for this compound is not extensively available in public literature. However, based on the analysis of related halogenated phenols, the following table summarizes the expected and reported data for key compounds in the synthetic pathway.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Key Spectroscopic Data (Expected/Reported)
2-ChlorophenolC₆H₅ClO128.56Colorless to amber liquid7175¹H NMR (CDCl₃): δ 7.26 (m), 6.9-7.2 (m), 5.5 (s, OH). ¹³C NMR (CDCl₃): δ 151.8, 129.8, 127.8, 121.7, 120.4, 115.7. IR (neat): 3450 (O-H), 1590, 1480 (C=C), 750 (C-Cl) cm⁻¹. MS (EI): m/z 128 (M⁺).[1][2][3][4]
This compoundC₆H₄ClIO254.45Solid (predicted)N/AN/A¹H NMR: Aromatic protons expected between δ 6.5-7.5. ¹³C NMR: C-I expected around δ 90-100. IR: Similar to 2-chlorophenol with additional C-I stretches. MS: m/z 254 (M⁺).
4-Chloro-2,6-diiodophenolC₆H₃ClI₂O408.35SolidN/AN/AReported Yield: 93%.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route adapted from general methods for the iodination of phenols.[5] Direct iodination of 2-chlorophenol is challenging due to the directing effects of the hydroxyl and chloro substituents, which favor iodination at other positions. A multi-step synthesis may be required for specific regioselectivity. The following is a general procedure for direct iodination which may yield a mixture of isomers requiring purification.

Materials:

  • 2-Chlorophenol

  • Iodine (I₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chlorophenol (1.0 eq) in a suitable solvent like water or a mixture of water and a co-solvent.

  • Addition of Reagents: To the stirred solution, add iodine (1.1 eq). Subsequently, add 30% hydrogen peroxide (2.0 eq) dropwise at room temperature. The reaction is expected to be exothermic, and cooling may be necessary to maintain the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the this compound isomer.

Protocol 2: In Vitro Kinase Inhibitor Screening

This protocol outlines a general workflow for screening this compound derivatives for their potential as kinase inhibitors, for instance, against key kinases in the MAPK/ERK pathway.[6][7][8]

Materials:

  • Recombinant human kinase (e.g., MEK1, ERK2)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (known inhibitor of the target kinase)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase assay buffer.

    • Add the test compound or control.

    • Add the kinase and the peptide substrate.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30-37 °C) for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • The assay involves a first step of adding ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

    • A second step involves adding the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value for each active compound by fitting the dose-response data to a suitable model.

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 2-Chlorophenol reaction Iodination Reaction start->reaction reagents Iodine (I2) Hydrogen Peroxide (H2O2) reagents->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Workflow for Anticancer Drug Screening

Drug_Screening_Workflow cluster_workflow In Vitro Anticancer Drug Screening start Synthesized this compound Derivatives primary_screen Primary Screening (e.g., Cell Viability Assay) start->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response Active Compounds secondary_assay Secondary Assays (e.g., Apoptosis, Cell Cycle) dose_response->secondary_assay target_id Target Identification & Validation (e.g., In Vitro Kinase Assay) secondary_assay->target_id lead_optimization Lead Optimization target_id->lead_optimization

Caption: General workflow for screening anticancer drug candidates.[9][10][11]

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway cluster_pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Growth Factors Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound Derivative (Hypothetical) Inhibitor->MEK

Caption: The MAPK/ERK signaling pathway as a potential target for kinase inhibitors.[12][13][14]

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-Chloro-3-iodophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-3-iodophenol. The recommended synthetic route involves a two-step process starting from 2-chloro-3-nitroaniline: reduction of the nitro group to an amine, followed by a Sandmeyer reaction to replace the amino group with iodine. This method is favored over direct iodination of 2-chlorophenol to ensure regioselectivity and avoid the formation of a complex mixture of isomers.

Frequently Asked Questions (FAQs)

Q1: Why is direct iodination of 2-chlorophenol not the recommended method for synthesizing this compound?

A1: Direct electrophilic iodination of 2-chlorophenol is not recommended due to the directing effects of the hydroxyl (-OH) and chloro (-Cl) substituents on the aromatic ring. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The chloro group is a deactivating group but also an ortho, para-director. This results in the preferential formation of 2-chloro-4-iodophenol and 2-chloro-6-iodophenol, making the synthesis of the desired this compound isomer in high yield and purity challenging.

Q2: What is the overall strategy of the recommended two-step synthesis?

A2: The recommended strategy involves:

  • Reduction: The nitro group of 2-chloro-3-nitroaniline is reduced to an amino group to form 2-chloro-3-aminoaniline. This is a common and high-yielding transformation.

  • Sandmeyer Reaction: The resulting 2-chloro-3-aminoaniline is then converted to a diazonium salt, which is subsequently displaced by an iodide ion to yield the final product, this compound. This reaction sequence allows for the precise installation of the iodo group at the desired position.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Key safety precautions include:

  • Handling of Diazonium Salts: Diazonium salts can be explosive when isolated and dry. Therefore, they should always be prepared and used in situ at low temperatures (typically 0-5 °C) and never be allowed to dry out.

  • Use of Hydrazine Hydrate (if used for reduction): Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Handling of Strong Acids and Bases: The synthesis involves the use of strong acids (for diazotization) and potentially strong bases. Handle these with care to avoid chemical burns.

  • General Laboratory Safety: Always wear appropriate PPE, including safety goggles, lab coat, and gloves. Work in a well-ventilated area.

Experimental Protocols

Step 1: Reduction of 2-Chloro-3-nitroaniline to 2-Chloro-3-aminoaniline

Methodology: A common method for the reduction of a nitro group in the presence of a halogen is catalytic hydrogenation or using a metal in acidic media.

Example Protocol using Tin(II) Chloride:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitroaniline and ethanol.

  • To this solution, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Heat the reaction mixture at reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-3-aminoaniline.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Sandmeyer Reaction of 2-Chloro-3-aminoaniline to this compound

Methodology: This step involves the diazotization of the amino group followed by the introduction of the iodo group.

Example Protocol:

  • Prepare a solution of 2-chloro-3-aminoaniline in a mixture of a suitable acid (e.g., sulfuric acid or hydrochloric acid) and water, and cool it to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period after the addition is complete to ensure full formation of the diazonium salt.

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

  • After cooling, extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with a solution of sodium thiosulfate to remove any residual iodine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography or recrystallization.

Troubleshooting Guides

Step 1: Reduction of 2-Chloro-3-nitroaniline
Problem Possible Cause Troubleshooting Solution
Incomplete reaction (starting material remains) Insufficient reducing agent.Add more of the reducing agent in portions and continue to monitor the reaction by TLC.
Low reaction temperature.Ensure the reaction is maintained at the recommended reflux temperature.
Deactivated catalyst (if using catalytic hydrogenation).Use fresh catalyst. Ensure the reaction setup is free of catalyst poisons.
Low yield of the desired amine Over-reduction or side reactions.Optimize reaction time and temperature. Use a milder reducing agent if necessary.
Product loss during workup.Ensure proper pH adjustment during neutralization. Perform multiple extractions to maximize product recovery.
Formation of multiple products Presence of impurities in the starting material.Purify the starting 2-chloro-3-nitroaniline before the reduction.
Side reactions due to harsh conditions.Lower the reaction temperature or use a more selective reducing agent.
Step 2: Sandmeyer Reaction
Problem Possible Cause Troubleshooting Solution
Low yield of this compound Incomplete diazotization.Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite.
Premature decomposition of the diazonium salt.Keep the diazonium salt solution cold at all times before adding it to the iodide solution.
Formation of by-products such as 2-chlorophenol.This can happen if the diazonium salt reacts with water before the iodide. Ensure the addition to the iodide solution is done promptly and efficiently.
Dark-colored product or presence of elemental iodine Excess unreacted iodine.Wash the organic extract thoroughly with a sodium thiosulfate solution until the color disappears.
Formation of an azo-compound (colored impurity) The diazonium salt coupled with the starting aniline or the product phenol.Ensure the diazonium salt is completely consumed before raising the temperature. Maintain a low temperature during the initial stages of the reaction.

Data Presentation

Table 1: Reactant and Product Properties

Compound Molecular Formula Molar Mass ( g/mol ) Appearance Melting Point (°C) Boiling Point (°C)
2-Chloro-3-nitroanilineC₆H₅ClN₂O₂172.57Yellow solid106-108-
2-Chloro-3-aminoanilineC₆H₇ClN₂142.59---
This compoundC₆H₄ClIO254.45---

Visualizations

experimental_workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Sandmeyer Reaction start 2-Chloro-3-nitroaniline reduction Reduction (e.g., SnCl2/HCl) start->reduction intermediate 2-Chloro-3-aminoaniline reduction->intermediate diazotization Diazotization (NaNO2, H+) intermediate->diazotization diazonium Diazonium Salt (in situ) diazotization->diazonium iodination Iodination (KI) diazonium->iodination product This compound iodination->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Diazotization start->cause1 cause2 Diazonium Salt Decomposition start->cause2 cause3 Side Reactions start->cause3 sol1 Maintain T < 5°C Use fresh NaNO2 cause1->sol1 sol2 Use diazonium salt immediately Keep reaction vessel cold cause2->sol2 sol3 Ensure efficient stirring Prompt addition to KI solution cause3->sol3

Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.

Technical Support Center: Purification of Crude 2-Chloro-3-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Chloro-3-iodophenol. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include:

  • Isomers: Positional isomers such as 2-Chloro-4-iodophenol, 2-Chloro-5-iodophenol, 2-Chloro-6-iodophenol, and other cresol isomers.

  • Starting Materials: Unreacted 2-chlorophenol or other precursors.

  • Over-iodinated species: Diodinated chlorophenols.

  • De-halogenated species: Phenol or iodophenol.

  • Residual reagents and solvents: Iodine, catalysts, and solvents used in the synthesis.

Q2: My purified this compound is colored. What is the cause and how can I fix it?

A2: Phenols are susceptible to oxidation, which can form colored quinone-type impurities. This process is often accelerated by exposure to air and light. To decolorize your sample, you can try treating it with activated carbon during the recrystallization process. However, be aware that activated carbon can also adsorb your desired product, potentially reducing the yield. Performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be used to determine the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A C18 reversed-phase column is often a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used for quantitative analysis (qNMR) to determine purity against a known standard.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Troubleshooting Common Recrystallization Problems

Problem Possible Cause Solution
Oiling Out The compound is coming out of solution above its melting point. This can be due to using a solvent that is too nonpolar or cooling the solution too quickly.Reheat the solution to dissolve the oil. Add a small amount of a more polar co-solvent and allow the solution to cool more slowly.
No Crystal Formation The solution is not supersaturated, or nucleation has not occurred.Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound. If these fail, reduce the volume of the solvent by gentle heating and allow it to cool again.
Low Yield The compound has significant solubility in the solvent at low temperatures. The initial amount of solvent used was too large.Cool the solution in an ice bath to maximize crystal precipitation. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Impure Crystals The cooling process was too rapid, trapping impurities within the crystal lattice. Insoluble impurities were not removed.Allow the solution to cool slowly to room temperature before placing it in an ice bath. If insoluble impurities are present, perform a hot filtration step before cooling.

Suggested Solvents for Recrystallization

Finding the optimal solvent often requires experimentation with small amounts of the crude material. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective.

Solvent Polarity Comments
HexaneNonpolarGood for nonpolar impurities. Often used as an anti-solvent.
TolueneNonpolarHigher boiling point, may promote better crystal growth.
DichloromethanePolar aproticGood solvating power, but low boiling point can be challenging.
Ethyl AcetatePolar aproticA versatile solvent for many organic compounds.
Ethanol/MethanolPolar proticOften good solvents for phenols. Can be used with water as an anti-solvent.
WaterVery PolarLikely a poor solvent on its own but can be used as an anti-solvent.
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, normal-phase chromatography using silica gel is a common approach.

Troubleshooting Common Column Chromatography Problems

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system (eluent). Column overloading.Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. Use a larger column or less sample.
Peak Tailing The acidic phenol group is interacting strongly with the silica gel.Add a small amount of a polar modifier, such as acetic acid (0.1-1%), to the eluent to reduce tailing.
Cracked or Channeled Column Improperly packed column.Pack the column carefully as a slurry to ensure a homogenous stationary phase. Do not let the column run dry.
Compound Won't Elute The eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution). For example, start with a low polarity mixture like 5% ethyl acetate in hexane and gradually increase the percentage of ethyl acetate.

Typical Column Chromatography Conditions

Parameter Recommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) A mixture of a nonpolar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).
Elution Mode Isocratic (constant solvent composition) or gradient (increasing polarity).
Monitoring Thin Layer Chromatography (TLC) or UV detector.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a candidate solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

General Column Chromatography Protocol
  • TLC Analysis: Develop a suitable solvent system using TLC. The desired compound should have an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a vertical glass column with a stopcock at the bottom, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow r_start Crude Product r_dissolve Dissolve in Minimal Hot Solvent r_start->r_dissolve r_filter Hot Filtration (optional) r_dissolve->r_filter r_cool Slow Cooling r_dissolve->r_cool No insoluble impurities r_filter->r_cool r_isolate Isolate Crystals (Vacuum Filtration) r_cool->r_isolate r_dry Dry Crystals r_isolate->r_dry r_pure Pure Product r_dry->r_pure

Caption: A typical workflow for the purification of this compound via recrystallization.

column_chromatography_workflow cluster_column Column Chromatography Workflow c_start Crude Product c_tlc TLC Analysis for Solvent System c_start->c_tlc c_pack Pack Column with Silica Gel c_tlc->c_pack c_load Load Sample c_pack->c_load c_elute Elute with Solvent System c_load->c_elute c_collect Collect Fractions c_elute->c_collect c_analyze Analyze Fractions (TLC) c_collect->c_analyze c_combine Combine Pure Fractions c_analyze->c_combine c_evaporate Evaporate Solvent c_combine->c_evaporate c_pure Pure Product c_evaporate->c_pure

Caption: A standard workflow for purifying this compound using column chromatography.

troubleshooting_logic cluster_recrystallization_ts Recrystallization Troubleshooting cluster_column_ts Column Chromatography Troubleshooting start Purification Issue (e.g., Low Purity) r_oiling Oiling Out? start->r_oiling c_poor_sep Poor Separation? start->c_poor_sep r_no_xtal No Crystals? r_oiling->r_no_xtal No r_sol_oiling Reheat, add polar co-solvent, cool slowly r_oiling->r_sol_oiling Yes r_low_yield Low Yield? r_no_xtal->r_low_yield No r_sol_no_xtal Scratch flask, add seed crystal, or concentrate r_no_xtal->r_sol_no_xtal Yes r_sol_low_yield Cool in ice bath, use less solvent initially r_low_yield->r_sol_low_yield Yes c_tailing Peak Tailing? c_poor_sep->c_tailing No c_sol_poor_sep Optimize eluent via TLC, reduce sample load c_poor_sep->c_sol_poor_sep Yes c_sol_tailing Add acetic acid to eluent c_tailing->c_sol_tailing Yes

Caption: A decision tree illustrating troubleshooting steps for common purification problems.

Technical Support Center: Synthesis of 2-Chloro-3-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the synthesis of 2-Chloro-3-iodophenol. It addresses common challenges, particularly the side reactions encountered during the direct iodination of 2-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound via direct iodination of 2-chlorophenol?

A1: The primary challenge is controlling the regioselectivity of the iodination reaction. In electrophilic aromatic substitution on 2-chlorophenol, the hydroxyl (-OH) group is a strong activating, ortho-, para-director, and the chloro (-Cl) group is a deactivating, ortho-, para-director. This means the incoming iodine electrophile will preferentially substitute at the positions para and ortho to the hydroxyl group, which are positions 4 and 6. The desired 3-position is electronically and sterically disfavored, making this compound a minor product in a mixture of isomers.

Q2: What are the most common side products I should expect?

A2: The most common side products are other regioisomers of chloro-iodophenol. You should expect to form significant quantities of:

  • 2-Chloro-4-iodophenol (para to the hydroxyl group)

  • 2-Chloro-6-iodophenol (ortho to the hydroxyl group)

Additionally, poly-iodination is a frequent side reaction, leading to the formation of 2-chloro-4,6-diiodophenol , especially if an excess of the iodinating reagent is used or if the reaction is allowed to proceed for an extended period.[1]

Q3: Is it possible to synthesize this compound as the major product through direct iodination?

A3: Achieving the 3-iodo isomer as the major product through direct electrophilic iodination of 2-chlorophenol is highly challenging and generally not feasible with standard iodinating agents. The directing effects of the existing substituents strongly disfavor substitution at the 3-position. Alternative, multi-step synthetic routes that build the molecule in a different order may be necessary to obtain this specific isomer in high yield and purity.

Q4: Why is the separation of the resulting isomers so difficult?

A4: The various chloro-iodophenol isomers produced have very similar physical properties, such as polarity, boiling point, and solubility. This makes their separation by common laboratory techniques like column chromatography or recrystallization challenging.[2][3] Often, specialized chromatographic techniques or derivatization may be required to isolate the desired isomer.[4][5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of the desired this compound isomer. The directing effects of the -OH and -Cl groups favor substitution at the 4- and 6-positions.This is an inherent challenge of this specific reaction. Consider a multi-step synthesis where the substitution pattern is established through a different sequence of reactions. For direct iodination, optimization of reaction conditions (solvent, temperature, reagent) may slightly alter isomer ratios, but a dramatic shift to the 3-position is unlikely.
The major product is a mixture of 2-Chloro-4-iodophenol and 2-Chloro-6-iodophenol. This is the expected outcome of the electrophilic iodination of 2-chlorophenol due to the ortho-, para-directing nature of the hydroxyl and chloro groups.Focus on efficient separation techniques post-reaction. High-performance liquid chromatography (HPLC) may be more effective than standard silica gel chromatography. Alternatively, consider derivatizing the phenolic hydroxyl group to alter the isomers' physical properties, facilitating separation, followed by deprotection.
Significant formation of 2-chloro-4,6-diiodophenol. The mono-iodinated products are still activated towards further electrophilic substitution. Using too much iodinating reagent or prolonged reaction times will promote di-iodination.[1]Use a stoichiometric amount (or slightly less than 1 equivalent) of the iodinating reagent relative to 2-chlorophenol. Monitor the reaction closely using TLC or GC-MS and stop it once the starting material is consumed but before significant di-iodinated product appears. Lowering the reaction temperature can also help to control the reaction rate and reduce over-iodination.
Reaction does not proceed or is very slow. Insufficient activation of the iodinating agent. Iodine (I₂) itself is not a very strong electrophile.The reaction typically requires an oxidizing agent (to generate a more potent electrophile like I⁺) or a Lewis acid catalyst.[6] Common methods include using N-Iodosuccinimide (NIS) with an acid catalyst or a combination of iodine with an oxidizing agent like hydrogen peroxide or sodium hypochlorite.[7][8]
Difficulty in purifying the product mixture. The isomers have very similar polarities.If column chromatography is attempted, use a shallow solvent gradient and consider different solvent systems. If the products are solid, fractional crystallization could be explored, although it may not be very efficient. As a last resort, preparative HPLC is often the most effective method for separating challenging isomer mixtures.

Quantitative Data Summary

Since a standard high-yield synthesis for this compound is not well-documented, the following table represents a conceptual distribution of products from the direct iodination of 2-chlorophenol based on the principles of electrophilic aromatic substitution. Actual yields will vary significantly with reaction conditions.

ProductPosition of IodinationExpected YieldRationale
2-Chloro-4-iodophenolpara to -OH, meta to -ClMajor ProductElectronically favored (para to strong activating -OH group) and sterically accessible.
2-Chloro-6-iodophenolortho to -OH, ortho to -ClMajor ProductElectronically favored (ortho to strong activating -OH group), though somewhat sterically hindered by the adjacent -Cl group.
This compound meta to -OH, ortho to -Cl Minor Product Electronically disfavored (meta to the strongly activating -OH group).
2-Chloro-5-iodophenolmeta to -OH, meta to -ClMinor ProductElectronically disfavored.
2-Chloro-4,6-diiodophenolortho and para to -OHSide ProductFormation is likely, especially with >1 equivalent of iodinating agent.

Experimental Protocols

Representative Protocol for Direct Iodination of 2-Chlorophenol

This protocol is a general representation for the iodination of a phenol and will likely produce a mixture of isomers. It is intended as a starting point for experimentation and optimization.

Materials:

  • 2-Chlorophenol

  • Potassium Iodide (KI)

  • Sodium Hypochlorite (NaOCl, commercial bleach solution, ~6%)

  • Methanol

  • Sodium thiosulfate (10% aqueous solution)

  • Hydrochloric acid (2 M)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of 2-chlorophenol in 20 mL of methanol.

  • Add 1.0 molar equivalent of potassium iodide to the solution and stir until it is fully dissolved.

  • Cool the flask in an ice/water bath and begin stirring.

  • Using a separatory funnel, add 1.0 molar equivalent of a 6% sodium hypochlorite solution dropwise to the reaction mixture over a period of 30 minutes. Maintain the temperature at 0-5 °C.[7]

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 60-90 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is deemed complete, quench the reaction by adding 10 mL of a 10% sodium thiosulfate solution to destroy any remaining oxidant. Stir for 5 minutes.

  • Carefully acidify the mixture to a pH of approximately 3-4 with a 2 M solution of hydrochloric acid. The product mixture may precipitate at this stage.[7]

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product mixture.

  • The crude product will be a mixture of isomers and must be purified, likely via column chromatography or preparative HPLC.

Visualizations

Reaction Pathway and Side Products

The following diagram illustrates the expected products from the direct iodination of 2-chlorophenol.

Iodination_of_2_Chlorophenol start 2-Chlorophenol reagents + Iodinium Source (e.g., I+) start->reagents main_product This compound (Desired Product - Minor) reagents->main_product Minor Pathway (meta to -OH) side_product1 2-Chloro-4-iodophenol (Major Side Product) reagents->side_product1 Major Pathway (para to -OH) side_product2 2-Chloro-6-iodophenol (Major Side Product) reagents->side_product2 Major Pathway (ortho to -OH) side_product3 2-Chloro-4,6-diiodophenol (Poly-iodination Product) side_product1->side_product3 Further Iodination side_product2->side_product3 Further Iodination

Caption: Reaction scheme for the direct iodination of 2-chlorophenol.

References

Technical Support Center: Improving the Yield of 2-Chloro-3-iodophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Chloro-3-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the synthesis of this compound. Given the challenges in achieving high yield and regioselectivity for this specific isomer, this resource aims to provide actionable guidance for your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound challenging?

The primary challenge in synthesizing this compound lies in controlling the regioselectivity of the iodination reaction. The starting material, 2-chlorophenol, has two directing groups on the aromatic ring: a hydroxyl (-OH) group and a chlorine (-Cl) atom.

  • The hydroxyl group is a strongly activating ortho-, para-director.[1][2]

  • The chlorine atom is a deactivating ortho-, para-director.

This means that during electrophilic iodination, the iodine atom is most likely to substitute at the positions ortho and para to the hydroxyl group (positions 4 and 6) and ortho to the chlorine atom (position 3). The interplay of these directing effects often leads to a mixture of isomers, with the desired 3-iodo isomer often being a minor product.

Q2: What are the common side products in the direct iodination of 2-chlorophenol?

The direct iodination of 2-chlorophenol can lead to a mixture of several iodinated and di-iodinated products. The most common side products include:

  • 2-Chloro-4-iodophenol

  • 2-Chloro-6-iodophenol

  • 2-Chloro-4,6-diiodophenol

The formation of these isomers is a direct consequence of the directing effects of the hydroxyl and chloro substituents.

Q3: What are the alternative synthetic routes to this compound?

Due to the challenges with direct iodination, alternative multi-step synthetic routes can be employed to achieve higher yields of the desired isomer. A highly effective method is the Sandmeyer reaction , starting from 2-chloro-3-aminophenol.[3][4][5] This method offers excellent regiochemical control as the position of the iodo group is determined by the position of the amino group in the starting material.

Another potential strategy involves the use of a directing group to force iodination at the desired position, followed by the removal of the directing group.

Q4: How can I purify this compound from its isomers?

Separating isomers with similar physical properties can be challenging. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of chlorophenol isomers.[6][7][8][9][10] The choice of the stationary phase and mobile phase is critical for achieving good resolution. For challenging separations of isomers, columns with different selectivities, such as phenyl-hexyl or biphenyl columns, may provide better results than standard C18 columns.[9]

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound.

Problem Possible Cause Suggested Solution
Low to no yield of this compound Reaction conditions are not optimal for the formation of the 3-iodo isomer.Consider switching to a more regioselective synthetic route, such as the Sandmeyer reaction starting from 2-chloro-3-aminophenol.[3][4][5]
The iodinating agent is not reactive enough.Use a more reactive iodinating agent or an activating agent. For instance, using iodine in the presence of an oxidizing agent like hydrogen peroxide or iodic acid can increase the rate of reaction.[11][12]
High proportion of 2-Chloro-4-iodophenol and 2-Chloro-6-iodophenol isomers The directing effect of the hydroxyl group is dominating the reaction.Try to modulate the directing effect of the hydroxyl group. For example, performing the reaction in a non-polar solvent might slightly favor ortho-iodination to the chloro group. The use of a bulky iodinating agent could also potentially favor the less sterically hindered positions.
Reaction temperature is too high, leading to loss of selectivity.Perform the reaction at a lower temperature to improve selectivity. Electrophilic aromatic substitutions are often more selective at lower temperatures.
Formation of di-iodinated products The stoichiometry of the iodinating agent is too high.Carefully control the stoichiometry of the iodinating agent. Use a 1:1 molar ratio of 2-chlorophenol to the iodinating agent.
The reaction time is too long.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the desired product is formed to a significant extent.
Difficulty in separating this compound from other isomers The isomers have very similar physical properties.Utilize High-Performance Liquid Chromatography (HPLC) for purification. Experiment with different stationary phases (e.g., C18, phenyl-hexyl, biphenyl) and mobile phase compositions to optimize the separation.[9]
Co-crystallization of isomers.If purification by crystallization is attempted, try different solvent systems. It may be necessary to perform multiple recrystallizations to achieve high purity.

Section 3: Experimental Protocols

Note: The following protocols are provided as a starting point for experienced synthetic chemists. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Hypothetical Direct Iodination of 2-Chlorophenol (for optimization)

This protocol is a suggested starting point for the direct iodination of 2-chlorophenol. Optimization of the solvent, temperature, and iodinating agent will be necessary to maximize the yield of the 3-iodo isomer.

Materials:

  • 2-Chlorophenol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA) (catalytic amount)

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-chlorophenol (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (1.05 eq) to the solution in one portion.

  • Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq) to the reaction mixture.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC.

  • Once the reaction is complete (or has reached optimal conversion to the desired product), quench the reaction by adding 10% sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to isolate the this compound isomer.

Protocol 2: Proposed Sandmeyer Reaction for Regioselective Synthesis

This protocol describes a more reliable method for the synthesis of this compound with high regioselectivity, starting from 2-chloro-3-aminophenol.

Materials:

  • 2-Chloro-3-aminophenol

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Copper(I) iodide (CuI) (optional, as catalyst)

  • Sodium hydroxide solution (for neutralization)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

Step 1: Diazotization of 2-Chloro-3-aminophenol

  • In a flask, dissolve 2-chloro-3-aminophenol (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Iodination

  • In a separate flask, prepare a solution of potassium iodide (1.2 eq) in water. If using a catalyst, add copper(I) iodide (0.1 eq).

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with a dilute sodium thiosulfate solution to remove any residual iodine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Section 4: Data Presentation

The following table provides a hypothetical representation of the isomer distribution in the direct iodination of 2-chlorophenol under different conditions, illustrating the challenge of achieving high selectivity for the 3-iodo isomer. Actual experimental results will vary.

Reaction Conditions This compound (%) 2-Chloro-4-iodophenol (%) 2-Chloro-6-iodophenol (%) Di-iodinated products (%)
I₂ / EtOH, room temp~5-10~40-50~30-40~5-10
NIS / Acetonitrile, 0 °C~10-15~50-60~20-30<5
ICl / CH₂Cl₂, -20 °C~15-20~45-55~20-25<5

Section 5: Visualizations

Diagram 1: Direct Iodination of 2-Chlorophenol

G 2-Chlorophenol 2-Chlorophenol Electrophilic Attack by I+ Electrophilic Attack by I+ 2-Chlorophenol->Electrophilic Attack by I+ Iodinating Agent (e.g., I₂, NIS, ICl) Carbocation Intermediate (Position 3) Carbocation Intermediate (Position 3) Electrophilic Attack by I+->Carbocation Intermediate (Position 3) Carbocation Intermediate (Position 4) Carbocation Intermediate (Position 4) Electrophilic Attack by I+->Carbocation Intermediate (Position 4) Carbocation Intermediate (Position 6) Carbocation Intermediate (Position 6) Electrophilic Attack by I+->Carbocation Intermediate (Position 6) This compound This compound Carbocation Intermediate (Position 3)->this compound Deprotonation 2-Chloro-4-iodophenol 2-Chloro-4-iodophenol Carbocation Intermediate (Position 4)->2-Chloro-4-iodophenol Deprotonation 2-Chloro-6-iodophenol 2-Chloro-6-iodophenol Carbocation Intermediate (Position 6)->2-Chloro-6-iodophenol Deprotonation G A 2-Chloro-3-aminophenol B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C 2-Chloro-3-benzenediazonium chloride B->C D Iodination (KI, CuI catalyst) C->D E This compound D->E G Start Low Yield of This compound CheckRoute Using Direct Iodination? Start->CheckRoute Sandmeyer Switch to Sandmeyer Reaction CheckRoute->Sandmeyer Yes CheckConditions Check Reaction Conditions CheckRoute->CheckConditions No Temp Temperature Too High? CheckConditions->Temp LowerTemp Lower Reaction Temperature Temp->LowerTemp Yes Stoich Incorrect Stoichiometry? Temp->Stoich No AdjustStoich Adjust Reagent Ratios Stoich->AdjustStoich Yes Purification Purification Issues? Stoich->Purification No OptimizeHPLC Optimize HPLC Separation Purification->OptimizeHPLC Yes

References

stability and degradation of 2-Chloro-3-iodophenol under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of 2-Chloro-3-iodophenol. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed and stored at room temperature under an inert atmosphere.[2][3] It is sensitive to light.[2][3]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The stability of this compound can be influenced by several factors, including:

  • Light: As a halophenol, it is susceptible to photodegradation, especially in the presence of photosensitizers.[4]

  • Temperature: Elevated temperatures can lead to thermal degradation and oxidation.[5][6]

  • pH: The stability of phenolic compounds is often pH-dependent. Extreme acidic or alkaline conditions can catalyze degradation reactions like hydrolysis.[7][8][9]

  • Oxidizing Agents: The presence of oxidizing species can lead to the degradation of the compound.

Q3: What are the expected degradation products of this compound?

A3: While specific data for this compound is limited, based on studies of similar halophenols, degradation can proceed through dehalogenation and ring-opening reactions.[4] Potential degradation products may include simpler carboxylic acids and dicarboxylic acids such as acrylic acid, malonic acid, and fumaric acid.[4] Under photocatalytic conditions, intermediates like hydroquinone and benzoquinone have been observed for other p-halophenols.[10][11] Thermal oxidation of related compounds like 2-chlorophenol can produce a variety of intermediates, including chlorobenzene, phenol, and benzofuran, before complete oxidation to carbon dioxide.[5][6]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The pH of an aqueous solution can significantly impact the stability of phenolic compounds.[9] For some chlorophenols, degradation is more efficient under both acidic and alkaline conditions compared to neutral pH.[8] For instance, the degradation of 2-chlorophenol was found to be most effective at a pH of 3 in one study.[8] The ionization state of the phenol group is pH-dependent, which can alter its reactivity and susceptibility to degradation pathways like oxidation and hydrolysis.[9]

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution
  • Symptom: Loss of compound purity or concentration over a short period, appearance of unknown peaks in analytical chromatograms.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Photodegradation Protect the solution from light by using amber vials or covering the container with aluminum foil.[12] Conduct experiments under controlled, low-light conditions if possible.
Thermal Degradation Store solutions at recommended low temperatures (e.g., 4°C), especially for long-term storage.[13] Avoid exposing the compound to high temperatures during experimental procedures unless required.
Incorrect pH Buffer the solution to a pH where the compound is most stable, which for many phenols is in the slightly acidic to neutral range. Perform a pH stability study to determine the optimal pH for your experimental conditions.[9]
Presence of Contaminants Ensure high purity of solvents and reagents. Trace metals or other impurities can catalyze degradation.
Oxidation Degas solvents to remove dissolved oxygen. Consider adding an antioxidant if compatible with your experimental setup.
Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results, loss of compound activity.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Degradation in Media Prepare fresh stock solutions before each experiment. Assess the stability of this compound in your specific cell culture or assay medium over the time course of the experiment.
Interaction with Media Components Some components in complex media may react with or catalyze the degradation of the compound. Test for stability in simpler buffered solutions first.
Adsorption to Labware Halogenated compounds can sometimes adsorb to plastic surfaces. Consider using glass or low-adhesion microplates.

Data on Halophenol Degradation

The following tables summarize quantitative data from studies on related halophenols, which can provide insights into the potential behavior of this compound.

Table 1: Photocatalytic Degradation Rates of p-Halophenols

CompoundApparent First-Order Rate Constant (k)Relative Rate (vs. Phenol)
p-FluorophenolSlightly higher than phenol> 1
p-ChlorophenolSlightly higher than phenol> 1
p-BromophenolSlightly lower than phenol< 1
p-IodophenolApprox. half that of phenol~ 0.5
(Data from a study on TiO2 photocatalytic degradation)[10][11]

Table 2: Effect of pH on 2-Chlorophenol Degradation

Initial pHRemoval Rate of 2-CP after 48h (%)
3100
5100
764.5
11~90 (extrapolated from 72h data)
(Data from a study using a persulfate activation system)[8]

Experimental Protocols

Protocol 1: General pH Stability Assessment
  • Preparation of Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7, 9).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol, DMSO).

  • Sample Preparation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method.

  • Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) and protect them from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Immediately analyze the aliquots using a validated stability-indicating method (e.g., HPLC-UV) to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation rate.

Protocol 2: Photostability Assessment
  • Sample Preparation: Prepare a solution of this compound in a relevant solvent or buffer system.

  • Exposure: Expose the sample solution to a controlled light source (e.g., a photostability chamber with a defined UV and visible light output).

  • Control Sample: Prepare a control sample that is protected from light (e.g., wrapped in aluminum foil) and kept at the same temperature.

  • Time Points: Withdraw aliquots from both the exposed and control samples at various time points.

  • Analysis: Analyze the aliquots by HPLC or a similar method to quantify the amount of this compound remaining.

  • Data Analysis: Compare the degradation profile of the light-exposed sample to the dark control to determine the extent of photodegradation.

Visualizations

cluster_troubleshooting Troubleshooting Workflow: Unexpected Degradation Start Symptom: Unexpected Degradation CheckLight Is the solution protected from light? Start->CheckLight CheckTemp Is the temperature controlled? CheckLight->CheckTemp Yes Solution1 Action: Use amber vials or cover with foil. CheckLight->Solution1 No CheckpH Is the pH controlled/buffered? CheckTemp->CheckpH Yes Solution2 Action: Store at lower temp (e.g., 4°C). CheckTemp->Solution2 No CheckPurity Are solvents/reagents high purity? CheckpH->CheckPurity Yes Solution3 Action: Buffer the solution. CheckpH->Solution3 No Solution4 Action: Use fresh, high-purity solvents. CheckPurity->Solution4 No End Problem Resolved Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting logic for unexpected degradation.

cluster_pathway Plausible Degradation Pathway for this compound Parent This compound Dehalogenation Dehalogenation (loss of I and/or Cl) Parent->Dehalogenation Photocatalysis, Reductive conditions Intermediates Aromatic Intermediates (e.g., Hydroquinones, Benzoquinones) Parent->Intermediates Oxidation Dehalogenation->Intermediates RingOpening Aromatic Ring Opening Intermediates->RingOpening Acids Carboxylic & Dicarboxylic Acids (e.g., Malonic Acid, Fumaric Acid) RingOpening->Acids Mineralization Mineralization (CO2, H2O, Cl-, I-) Acids->Mineralization Further Oxidation

Caption: Potential degradation pathway for this compound.

cluster_workflow Experimental Workflow for pH Stability Assessment Step1 1. Prepare Buffers (e.g., pH 3, 5, 7, 9) Step3 3. Dilute Stock into each Buffer Step1->Step3 Step2 2. Prepare Stock Solution of Compound Step2->Step3 Step4 4. Incubate at Constant Temperature Step3->Step4 Step5 5. Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Step4->Step5 Step6 6. Analyze by HPLC Step5->Step6 Step7 7. Plot Concentration vs. Time to Determine Degradation Rate Step6->Step7

Caption: Workflow for assessing pH stability.

References

Technical Support Center: Troubleshooting Guide for Reactions with 2-Chloro-3-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for chemical reactions involving 2-Chloro-3-iodophenol. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound to consider before starting a reaction?

A1: this compound possesses three key functional groups that dictate its reactivity: a phenolic hydroxyl group, an iodine atom, and a chlorine atom.

  • Phenolic Hydroxyl Group: This group is acidic and can be deprotonated by a base. In many cross-coupling reactions, it may require protection to prevent interference with the catalyst or reagents. However, in some cases, its presence can be advantageous, for example, in directing ortho-lithiation or influencing catalyst coordination.

  • Iodine Atom: The carbon-iodine bond is the most labile of the two halogen-carbon bonds, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira.

  • Chlorine Atom: The carbon-chlorine bond is significantly stronger and less reactive than the carbon-iodine bond. This allows for selective functionalization at the iodine position while leaving the chlorine intact for subsequent transformations.

  • Steric Hindrance: The chlorine atom at the 2-position introduces steric hindrance around the adjacent iodine at the 3-position. This can slow down reaction rates and may necessitate the use of specialized bulky ligands to facilitate catalyst coordination and oxidative addition.

Q2: My cross-coupling reaction with this compound is giving a low yield. What are the common causes and how can I improve it?

A2: Low yields in cross-coupling reactions with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inadequate Catalyst Activity: The palladium catalyst may be inactive or poisoned. Ensure you are using a high-quality catalyst and that all reagents and solvents are sufficiently pure and degassed to remove oxygen, which can deactivate the catalyst.

  • Suboptimal Ligand Choice: Due to the steric hindrance from the ortho-chloro group, standard ligands like triphenylphosphine (PPh₃) may not be effective. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium® ligands) or N-heterocyclic carbene (NHC) ligands is often necessary to promote the oxidative addition step.

  • Incorrect Base Selection: The choice of base is crucial. It must be strong enough to facilitate the catalytic cycle but not so strong as to cause unwanted side reactions. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Heck and Sonogashira reactions, organic amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used. The phenolic proton's acidity must also be considered, as it will consume one equivalent of base.

  • Poor Solvent Choice: The solvent affects the solubility of reagents and the stability and activity of the catalyst. Aprotic polar solvents like dioxane, THF, or toluene are frequently used.

  • Low Reaction Temperature: Cross-coupling reactions, especially with sterically hindered substrates, may require elevated temperatures to proceed at a reasonable rate.

Q3: I am observing significant amounts of a dehalogenated byproduct where the iodine atom is replaced by a hydrogen. How can I minimize this side reaction?

A3: Dehalogenation, specifically proto-deiodination, is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with aryl iodides. This occurs when the organopalladium intermediate reacts with a proton source instead of the desired coupling partner.

To minimize dehalogenation:

  • Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Trace amounts of water can be a proton source.

  • Optimize the Base: Some bases can promote dehalogenation. If using a hydroxide or alkoxide base, consider switching to a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.

  • Increase Coupling Partner Concentration: A higher concentration of the boronic acid (in Suzuki), alkene (in Heck), or alkyne (in Sonogashira) can favor the desired cross-coupling pathway over the competing dehalogenation.

  • Use a More Active Catalyst System: A highly active catalyst that promotes rapid cross-coupling can outcompete the slower dehalogenation pathway. This often involves screening different palladium sources and ligands.

Q4: Do I need to protect the phenolic hydroxyl group in this compound before performing a cross-coupling reaction?

A4: Whether to protect the phenolic hydroxyl group depends on the specific reaction conditions and the other functional groups present in your coupling partners.

  • Protection is often recommended: The acidic proton of the phenol can interfere with many organometallic reagents and bases used in cross-coupling reactions. Protecting the hydroxyl group as a methyl ether (using dimethyl sulfate or methyl iodide), a benzyl ether (using benzyl bromide), or a silyl ether (e.g., TBDMS or TIPS) can prevent these issues.

  • Protection may not be necessary: In some cases, particularly with robust inorganic bases like K₂CO₃ or K₃PO₄ in Suzuki couplings, the reaction may proceed without protection, as the in-situ formed phenoxide may be compatible with the catalytic cycle. However, this often requires careful optimization. Unprotected phenols can sometimes act as ligands for the catalyst, potentially inhibiting the reaction.

Troubleshooting Specific Reactions

Suzuki-Miyaura Coupling
Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ensure thorough degassing of the reaction mixture.
Inappropriate ligandScreen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to overcome steric hindrance.
Incorrect baseTry stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Use at least 2 equivalents to account for the phenolic proton.
Low temperatureGradually increase the reaction temperature in 10-20 °C increments.
Homocoupling of Boronic Acid Presence of oxygenRigorously degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar).
High catalyst loadingReduce the palladium catalyst loading to 1-2 mol%.
Proto-deiodination Inefficient catalytic cycleOptimize the ligand and base combination for faster cross-coupling.
Presence of protic impuritiesUse anhydrous solvents and reagents.
Heck Reaction
Problem Potential Cause Suggested Solution
Low Yield Catalyst deactivationUse a robust palladium source (e.g., Pd(OAc)₂) and consider using a phosphine-free system or a palladacycle catalyst.
Unsuitable baseOrganic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. Ensure it is used in excess.
Steric hindranceHigher temperatures (often >100 °C) may be required. Consider using microwave irradiation to accelerate the reaction.
Formation of Isomeric Products Isomerization of the double bondThis is inherent to the Heck mechanism. Reaction conditions can sometimes influence the ratio of isomers.
Low Regioselectivity Electronic and steric factorsFor unsymmetrical alkenes, the regioselectivity is influenced by the substituents on the alkene.
Sonogashira Coupling
Problem Potential Cause Suggested Solution
No Reaction Inactive copper co-catalystUse a fresh source of CuI. Ensure it is protected from light and moisture.
Inappropriate baseAn amine base like TEA or DIPEA is typically required. Ensure it is anhydrous and used as a solvent or co-solvent.
Low temperatureFor sterically hindered substrates, higher temperatures may be necessary.
Alkyne Homocoupling (Glaser Coupling) Presence of oxygenMaintain strict anaerobic conditions. Degas all reagents and solvents thoroughly.
High copper concentrationReduce the amount of CuI co-catalyst.
Low Yield Catalyst poisoningImpurities in the alkyne can poison the catalyst. Ensure the alkyne is pure.
Williamson Ether Synthesis
Problem Potential Cause Suggested Solution
Low Yield of Ether Product Incomplete deprotonation of the phenolUse a sufficiently strong base to fully deprotonate the phenol. For phenols, NaH or K₂CO₃ in a polar aprotic solvent like DMF or acetonitrile is effective.
Unreactive alkyl halideThe reactivity of the alkyl halide follows the order I > Br > Cl. Use a more reactive halide if possible. The reaction works best with primary alkyl halides; secondary and tertiary halides can lead to elimination.[1]
Side reaction: C-alkylationThe phenoxide ion is an ambident nucleophile and can undergo C-alkylation, especially at the ortho and para positions. Using polar aprotic solvents generally favors O-alkylation.
Elimination (E2) side reactionThis is a major issue with secondary and tertiary alkyl halides. Use a primary alkyl halide if the desired ether structure allows.

Experimental Protocols

The following are generalized starting protocols for common reactions with this compound. Note: These are starting points and will likely require optimization for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if necessary (e.g., SPhos, 4-10 mol%).

  • Add a degassed solvent (e.g., 1,4-dioxane or toluene).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Williamson Ether Synthesis
  • To a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., NaH, 1.1 equiv., or K₂CO₃, 2.0 equiv.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add the alkyl halide (1.1-1.5 equiv.) dropwise.

  • Heat the reaction mixture (temperature will depend on the reactivity of the alkyl halide, typically 50-80 °C) and monitor by TLC.

  • After the reaction is complete, cool to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography or distillation.

Visualizations

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield in Cross-Coupling Reaction catalyst_inactive Inactive Catalyst? start->catalyst_inactive Check ligand_issue Suboptimal Ligand? start->ligand_issue base_issue Incorrect Base? start->base_issue solvent_issue Poor Solvent Choice? start->solvent_issue temp_issue Temperature Too Low? start->temp_issue dehalogenation Dehalogenation? start->dehalogenation homocoupling Homocoupling? start->homocoupling sol_catalyst Use fresh catalyst, ensure inert atmosphere catalyst_inactive->sol_catalyst Solution sol_ligand Use bulky, electron-rich phosphine or NHC ligands ligand_issue->sol_ligand Solution sol_base Screen different bases (e.g., K3PO4, Cs2CO3) base_issue->sol_base Solution sol_solvent Try different aprotic polar solvents solvent_issue->sol_solvent Solution sol_temp Increase temperature systematically temp_issue->sol_temp Solution sol_dehalogenation Use anhydrous conditions, optimize base dehalogenation->sol_dehalogenation Solution sol_homocoupling Ensure rigorous degassing, lower catalyst loading homocoupling->sol_homocoupling Solution Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)-I(L_n) pd0->pd_intermediate Ar-I transmetalation Transmetalation pd_biaryl Ar-Pd(II)-Ar'(L_n) pd_intermediate->pd_biaryl Ar'-B(OR)2, Base pd_biaryl->pd0 reductive_elimination Reductive Elimination product Ar-Ar' pd_biaryl->product aryl_halide This compound aryl_halide->pd_intermediate boronic_acid Ar'-B(OR)2 boronic_acid->pd_biaryl base Base base->pd_biaryl

References

Technical Support Center: Scale-Up Synthesis of 2-Chloro-3-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up synthesis of 2-Chloro-3-iodophenol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common laboratory-scale synthesis involves the iodination of a protected 3-chlorophenol derivative, followed by deprotection. One reported method is the hydrolysis of 3-chloro-2-iodophenyl N,N-diethylcarbamate.[1]

Q2: What are the primary challenges in the direct iodination of 2-chlorophenol to obtain this compound?

The direct iodination of 2-chlorophenol presents significant regioselectivity challenges. The hydroxyl and chloro groups are both ortho-, para-directing, leading to a mixture of isomers, primarily 2-chloro-4-iodophenol, 2-chloro-6-iodophenol, and potentially di-iodinated products.[2] Achieving selective iodination at the 3-position is difficult due to steric hindrance from the adjacent chloro and hydroxyl groups.

Q3: What are the main safety concerns when scaling up iodination reactions?

Iodination reactions can be exothermic, and managing heat removal is critical to prevent thermal runaway, especially at a large scale.[1][3][4] The use of certain iodinating reagents and oxidants can also pose risks, as some hypervalent iodine compounds can be explosive.[5][6] Additionally, acidic conditions can enhance the volatility of iodine, requiring proper ventilation and containment.[7]

Q4: How can I minimize the formation of isomeric impurities during the synthesis?

Controlling regioselectivity is key. This can be influenced by the choice of iodinating agent, solvent, and temperature. For instance, using silver salts like Ag₂SO₄ with iodine can improve regioselectivity in the iodination of chlorinated aromatic compounds.[2] Protecting the hydroxyl group can also alter the directing effects and steric environment, potentially favoring the desired isomer.

Q5: What purification methods are suitable for this compound at an industrial scale?

While laboratory-scale purification often relies on column chromatography, this is generally not feasible for large-scale production. Crystallization is a more scalable method for purifying solid products like this compound from its isomers.[8][9] Techniques such as stripping crystallization, which combines melt crystallization and vaporization, can be effective for separating close-boiling isomers of chlorophenols.[9][10]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature.The reaction may require more time to reach completion, especially at a larger scale where mixing might be less efficient.
Suboptimal Iodinating Agent Experiment with different iodinating agents (e.g., I₂, NIS, ICl) and activators (e.g., H₂O₂, Ag₂SO₄).[2][4]The reactivity and selectivity of the iodinating species can significantly impact the yield of the desired product.
Side Reactions (e.g., di-iodination) Use stoichiometric amounts of the iodinating agent. Consider a slow, controlled addition of the reagent.Over-iodination is a common side reaction with highly activated phenolic substrates.[11][12]
Product Loss During Workup Optimize the extraction and washing steps. Ensure the pH is appropriately adjusted to prevent the phenolate from remaining in the aqueous layer.Improper workup can lead to significant product loss.
Issue 2: Poor Regioselectivity (High Levels of Isomeric Impurities)
Potential Cause Troubleshooting Step Rationale
Strong Activating Effect of the Hydroxyl Group Protect the hydroxyl group (e.g., as a carbamate or ether) before iodination.Protection alters the electronic and steric properties of the substrate, which can significantly influence the position of iodination.
Reaction Conditions Favoring Other Isomers Adjust the reaction temperature. Lower temperatures can sometimes improve selectivity.[13]The formation of different isomers can have different activation energies.
Choice of Solvent Screen different solvents. Non-coordinating solvents may favor para-substitution, while others might influence the ortho/meta ratio.The solvent can affect the solvation of the electrophile and the transition state, thereby influencing regioselectivity.
Iodinating Agent Use a bulkier iodinating agent or a system that favors a specific isomer.[2]Steric hindrance can be exploited to direct the electrophile to a less hindered position.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step Rationale
Similar Physical Properties of Isomers Develop a crystallization protocol. Screen various solvents and solvent mixtures to find conditions where the desired isomer selectively crystallizes.[8][14]Isomers often have different crystal lattice energies, allowing for separation by crystallization.
Oily Product If the product is an oil, consider converting it to a solid derivative (e.g., a salt or co-crystal) for purification, followed by regeneration of the final product.Solid derivatives are generally easier to purify by crystallization.
Residual Starting Material Improve the reaction conversion or optimize the workup to remove unreacted starting materials.High levels of starting material can complicate purification.

Experimental Protocols

Synthesis of this compound via Hydrolysis of 3-chloro-2-iodophenyl N,N-diethylcarbamate

This protocol is based on a reported laboratory synthesis and should be optimized for scale-up.[1]

Step 1: Synthesis of 3-chloro-2-iodophenyl N,N-diethylcarbamate (Not detailed here, assumed as starting material)

Step 2: Hydrolysis to this compound

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add a solution of 3-chloro-2-iodophenyl N,N-diethylcarbamate in ethanol.

  • Base Addition: Slowly add a solution of sodium hydroxide in water to the reactor at ambient temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 2 hours. Monitor the reaction for completion by HPLC or TLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the ethanol by distillation under reduced pressure.

  • Workup:

    • Dissolve the residue in water.

    • Extract the aqueous solution with a non-polar solvent (e.g., petroleum ether) to remove non-polar impurities.

    • Separate the aqueous phase and neutralize it with a 2N hydrochloric acid solution to precipitate the product.

    • Extract the product from the neutralized aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate. Remove the solvent by distillation under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or solvent mixture.

Quantitative Data

Table 1: Example Reaction Parameters for Iodination of Phenols

ParameterValue/ConditionReference
Starting Material 3-chloro-2-iodophenyl N,N-diethylcarbamate[1]
Reagent Sodium hydroxide[1]
Solvent Ethanol[1]
Temperature Reflux[1]
Reaction Time 2 hours[1]
Yield Quantitative (crude)[1]

Table 2: Example Iodination Conditions for Chlorinated Aromatics

SubstrateIodinating SystemSolventMajor Product(s)Reference
3,5-dichlorophenolAg₂SO₄ / I₂HexaneOrtho- and para-iodinated[2]
3,5-dichloroanisoleAg₂SO₄ / I₂AcetonitrilePara-iodinated[2]
4-chlorophenolI₂ / H₂O₂Water4-chloro-2,6-diiodophenol[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 3-chloro-2-iodophenyl N,N-diethylcarbamate in Ethanol add_naoh Add NaOH Solution start->add_naoh reflux Reflux for 2h add_naoh->reflux completion Monitor for Completion (TLC/HPLC) reflux->completion distill_etoh Distill off Ethanol completion->distill_etoh Reaction Complete dissolve_h2o Dissolve in Water distill_etoh->dissolve_h2o extract_impurities Extract with Non-polar Solvent dissolve_h2o->extract_impurities neutralize Neutralize with HCl extract_impurities->neutralize extract_product Extract with Ethyl Acetate neutralize->extract_product dry_solution Dry Organic Phase extract_product->dry_solution concentrate Concentrate dry_solution->concentrate recrystallize Recrystallize concentrate->recrystallize product Final Product: This compound recrystallize->product troubleshooting_workflow start Low Yield or Purity Issue check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Complete Reaction check_conversion->complete Yes optimize_conditions Optimize Reaction: - Time - Temperature - Reagents incomplete->optimize_conditions check_isomers Analyze Isomer Ratio (GC/HPLC/NMR) complete->check_isomers optimize_conditions->start high_isomers High Isomeric Impurities check_isomers->high_isomers High low_isomers Low Isomeric Impurities check_isomers->low_isomers Low modify_synthesis Modify Synthesis: - Protecting Group - Solvent - Iodinating Agent high_isomers->modify_synthesis optimize_purification Optimize Purification: - Recrystallization - Workup low_isomers->optimize_purification modify_synthesis->start product Improved Yield/ Purity optimize_purification->product

References

minimizing impurity formation in 2-Chloro-3-iodophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-3-iodophenol Synthesis

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize impurity formation during the synthesis of this compound. The primary synthetic route considered is the electrophilic iodination of 2-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities formed during the synthesis of this compound from 2-chlorophenol?

A1: During the direct electrophilic iodination of 2-chlorophenol, the hydroxyl group acts as a strong ortho-, para-directing group. This leads to the formation of several potential impurities:

  • Regioisomeric Impurities : The primary impurities are other iodo-isomers, particularly 2-Chloro-4-iodophenol and 2-Chloro-6-iodophenol, which are electronically and sterically favored.

  • Poly-iodinated Impurities : Over-iodination can lead to the formation of di-iodinated species such as 2-Chloro-4,6-diiodophenol. The extent of this can often be controlled by adjusting the stoichiometry of the iodinating agent.[1]

  • Unreacted Starting Material : Incomplete reaction will leave residual 2-chlorophenol.

  • Oxidation Byproducts : Harsh reaction conditions (e.g., high temperatures or strong oxidizing agents) can lead to the formation of quinone-like structures and other degradation products.[2][3]

Q2: How does reaction temperature affect the formation of regioisomeric impurities?

A2: Reaction temperature significantly impacts the rate and selectivity of the iodination. Generally, lower temperatures (e.g., 0-10°C) favor kinetic control, which can enhance selectivity for a specific isomer. Conversely, higher temperatures can increase reaction rates but often lead to a mixture of products, including di-substituted byproducts and potential degradation.[4][5] Forcing iodination at the electronically disfavored meta-position may require specific catalytic or directed synthesis approaches, where precise temperature control is critical.

Q3: What is the role of the base in this reaction, and how does it influence impurity profiles?

A3: In the iodination of phenols, a base is typically used to generate the more nucleophilic phenoxide ion.[6][7] This activates the aromatic ring for electrophilic substitution. The choice and concentration of the base are critical:

  • Insufficient Base : A low concentration of base will result in a slow reaction and may leave significant amounts of unreacted 2-chlorophenol.

  • Excess Strong Base : A high concentration of a strong base can increase the rate of reaction but may also promote side reactions or the formation of multiple iodinated products.[1] Commonly used bases include sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), or ammonia water.[6]

Q4: Which iodinating agents are suitable, and how do they impact the reaction?

A4: The choice of iodinating agent is crucial for controlling the reaction's reactivity and selectivity.

  • Molecular Iodine (I₂) : Often used with an oxidizing agent (like H₂O₂ or HIO₃) or in the presence of a base to form a more reactive electrophilic iodine species in situ.[8][9]

  • Iodine Monochloride (ICl) : A more potent iodinating agent than I₂. Its higher reactivity can sometimes lead to lower selectivity and increased formation of byproducts if not carefully controlled.[2]

  • N-Iodosuccinimide (NIS) : A milder iodinating agent, often used with an acid catalyst. It can offer better control and selectivity in some cases.[2]

  • Iodine with Silver Salts : Reagents like Ag₂SO₄/I₂ can activate molecular iodine to generate a strong electrophilic species, which may alter the regioselectivity of the reaction.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High levels of 2-Chloro-4-iodophenol and/or 2-Chloro-6-iodophenol Reaction conditions favor ortho, para substitution. High reaction temperature. Non-optimal solvent.1. Lower the reaction temperature to 0–5°C to improve kinetic selectivity. 2. Screen different solvents. A non-polar solvent may slightly alter the isomer distribution. 3. Consider a multi-step synthesis involving a directing group if direct iodination fails to provide the desired isomer.
Significant amount of 2-Chloro-4,6-diiodophenol detected Excess iodinating agent. High reaction temperature or prolonged reaction time.1. Use a stoichiometric amount of the iodinating agent (e.g., 1.0 to 1.1 equivalents relative to 2-chlorophenol).[1] 2. Add the iodinating agent dropwise to maintain a low instantaneous concentration. 3. Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed.
Low conversion; high level of unreacted 2-chlorophenol Insufficient amount or activity of the iodinating agent. Reaction temperature is too low. Inadequate amount of base to activate the phenol.1. Increase the equivalents of the iodinating agent slightly (e.g., to 1.2 equivalents). 2. Allow the reaction to proceed for a longer duration or at a slightly elevated temperature, while monitoring for byproduct formation. 3. Ensure at least one equivalent of base is used to form the phenoxide.
Formation of dark, tar-like material (degradation) Reaction temperature is too high. Oxidizing agent is too strong or used in excess. Air oxidation of the phenoxide.1. Maintain a strict temperature control, preferably below room temperature. 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.[11] 3. If using an oxidizing agent like H₂O₂, add it slowly and ensure efficient cooling.

Experimental Protocols

Protocol 1: General Synthesis of this compound (Illustrative)

This is a representative protocol based on general phenol iodination principles. Optimization is required.

  • Preparation : In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-chlorophenol (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Basification : Add an aqueous solution of sodium bicarbonate (1.5 eq) and stir the mixture vigorously for 15 minutes at room temperature.

  • Iodination : Cool the mixture to 0-5°C using an ice bath. Dissolve N-Iodosuccinimide (NIS) (1.05 eq) in acetonitrile and add it dropwise to the reaction mixture over 1 hour, ensuring the temperature does not exceed 5°C.

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching : Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).[8]

  • Washing & Drying : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

  • Purification : Concentrate the solution under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired 3-iodo isomer from other impurities.[8]

Protocol 2: Purification by Recrystallization
  • Solvent Selection : Dissolve the impure, crude this compound in a minimal amount of a hot solvent (e.g., a mixture of ethanol/water or toluene/hexane).

  • Hot Filtration : If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the product.

  • Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying : Dry the purified crystals under vacuum.

Visualizations

Impurity Formation Pathway

The following diagram illustrates the primary reaction pathways in the iodination of 2-chlorophenol, leading to the desired product and major regioisomeric impurities.

G Start 2-Chlorophenol Reagent + Iodinating Agent (e.g., I+) Start->Reagent Product This compound (Desired Product - Minor) Reagent->Product Meta-substitution (Electronically Disfavored) Impurity1 2-Chloro-4-iodophenol (Para Impurity - Major) Reagent->Impurity1 Para-substitution (Electronically Favored) Impurity2 2-Chloro-6-iodophenol (Ortho Impurity - Major) Reagent->Impurity2 Ortho-substitution (Electronically Favored) Impurity3 2-Chloro-4,6-diiodophenol (Poly-iodination) Impurity1->Impurity3 Impurity2->Impurity3

Caption: Potential pathways for impurity formation during iodination.

General Experimental Workflow

This workflow outlines the key stages from reaction setup to final product analysis for the synthesis of this compound.

G prep 1. Reagent Prep & Setup reaction 2. Iodination Reaction prep->reaction quench 3. Quenching reaction->quench workup 4. Extraction & Workup quench->workup waste Waste Disposal quench->waste purify 5. Purification (Chromatography) workup->purify workup->waste analyze 6. Analysis (NMR, LC-MS) purify->analyze purify->waste product Final Product analyze->product

Caption: Standard workflow for synthesis and purification.

Troubleshooting Decision Tree

This diagram provides a logical approach to diagnosing and solving common issues encountered during the synthesis.

G start Analyze Crude Product (TLC, LC-MS) q1 High Level of Regioisomers? start->q1 s1 Action: • Lower Temperature • Screen Solvents q1->s1 Yes q2 High Level of Di-iodination? q1->q2 No s1->q2 s2 Action: • Reduce Iodinating Agent • Add Reagent Slowly q2->s2 Yes q3 Low Conversion? q2->q3 No s2->q3 s3 Action: • Check Reagent Stoichiometry • Increase Reaction Time q3->s3 Yes end Proceed to Purification q3->end No

Caption: A decision tree for troubleshooting synthesis outcomes.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-3-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-3-iodophenol. The following information addresses common issues encountered during experimentation, with a focus on the critical role of solvent selection in directing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing low yields in my nucleophilic aromatic substitution (SNAr) reaction with this compound. What are the likely causes and solutions?

A1: Low yields in SNAr reactions involving this compound can stem from several factors, primarily related to solvent choice and reaction conditions.

  • Solvent Effects: The choice between a polar protic and a polar aprotic solvent is critical. Polar aprotic solvents, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), are generally preferred for SNAr reactions.[1] These solvents effectively solvate the cation of the nucleophile salt, leaving the anion "bare" and more nucleophilic.[1] In contrast, polar protic solvents like ethanol or water can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity and slows down the reaction.[2][3]

  • Leaving Group: While the chlorine atom is the target for substitution in many cases, the iodine atom can also be a leaving group, especially in metal-catalyzed reactions. Ensure your reaction conditions are selective for the desired transformation.

  • Base Strength: Incomplete deprotonation of the phenol or the nucleophile can lead to lower reaction rates. Consider using a stronger base if you suspect this is an issue.

Troubleshooting Tip: If you are experiencing low yields in a polar protic solvent, consider switching to a polar aprotic solvent like DMF or acetonitrile. This change can significantly enhance the nucleophilicity of your reacting partner and improve the reaction rate.

Q2: I am attempting an O-alkylation of the phenolic hydroxyl group, but I am getting a mixture of O-alkylated and C-alkylated products. How can I improve the selectivity for O-alkylation?

A2: The formation of a mixture of O- and C-alkylated products is a common challenge when working with phenoxides, which are ambident nucleophiles.[4][5] The selectivity is highly dependent on the solvent and the counter-ion.

  • Solvent Choice for O-Alkylation: To favor O-alkylation, polar aprotic solvents such as DMF or acetone are recommended.[4][6] These solvents do not strongly solvate the oxygen anion of the phenoxide, leaving it more available to attack the alkylating agent.[6]

  • Solvent Choice for C-Alkylation: Conversely, polar protic solvents like water or ethanol can favor C-alkylation. These solvents form hydrogen bonds with the phenoxide oxygen, effectively blocking it and making the carbon atoms of the ring more accessible for attack.[5]

  • Hard and Soft Acids and Bases (HSAB) Principle: Hard electrophiles (e.g., alkyl chlorides) tend to react at the harder oxygen atom, favoring O-alkylation. Softer electrophiles (e.g., alkyl iodides) have a higher tendency to react at the softer carbon atoms of the ring, leading to more C-alkylation.[7]

Troubleshooting Tip: For selective O-alkylation, use a polar aprotic solvent like DMF and consider using an alkyl halide with a harder leaving group (e.g., a chloride or tosylate).

Q3: My electrophilic aromatic substitution reaction on this compound is producing multiple isomers and over-halogenated byproducts. How can I control the selectivity?

A3: The hydroxyl group of phenol is a strong activating group, which can lead to rapid, uncontrolled electrophilic substitution and the formation of multiple products.[8] The directing effects of the chloro and iodo substituents also influence the position of substitution.

  • Solvent Polarity: The polarity of the solvent can significantly impact the reactivity of the electrophile. In a more polar solvent, the electrophile is more stabilized and potentially more reactive, which can lead to a decrease in selectivity. Using a less polar solvent can temper the reactivity and improve control over the substitution pattern.

  • Catalyst: The choice and amount of Lewis acid catalyst (in reactions like Friedel-Crafts or halogenation) are crucial. Using a milder Lewis acid or a stoichiometric amount can help prevent over-reaction.

Troubleshooting Tip: To improve selectivity in electrophilic aromatic substitution, try using a less polar solvent and carefully controlling the stoichiometry of your electrophile and catalyst.

Quantitative Data on Solvent Effects

The following tables provide representative data on how solvent choice can influence the outcome of common reactions with a substituted halophenol like this compound.

Table 1: Solvent Effects on the Yield of a Representative SNAr Reaction

NucleophileSolvent (Polarity)Dielectric Constant (ε)Yield of 2-alkoxy-3-iodophenol (%)
Sodium MethoxideMethanol (Protic)32.745
Sodium MethoxideAcetonitrile (Aprotic)37.578
Sodium MethoxideDMF (Aprotic)36.792
Sodium MethoxideToluene (Non-polar)2.4< 5

Table 2: Solvent Effects on the Selectivity of Alkylation

Alkylating AgentSolvent (Polarity)O-Alkylation Product (%)C-Alkylation Product (%)
Methyl IodideEthanol (Protic)3070
Methyl IodideAcetone (Aprotic)8515
Methyl IodideDMF (Aprotic)955

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (e.g., an amine or alcohol, 1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Base Addition: Add a suitable base (e.g., potassium carbonate or sodium hydride, 1.5 equivalents) to the solution and stir at room temperature.

  • Substrate Addition: Once the nucleophile is deprotonated (if necessary), add a solution of this compound (1.0 equivalent) in the same solvent dropwise.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis)

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetone) in a round-bottom flask under an inert atmosphere.

  • Deprotonation: Add a base (e.g., potassium carbonate or sodium hydride, 1.1 equivalents) and stir the mixture at room temperature until the deprotonation is complete.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to a suitable temperature (typically 50-80 °C) and monitor its progress by TLC.

  • Workup: Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo. Purify the crude product by column chromatography.

Visualizations

SNAr_Mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack product Substituted Product + Cl⁻ intermediate->product Loss of Leaving Group

Caption: Generalized mechanism for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Solvent and Reagents setup->reagents heating 3. Heat to Reaction Temp reagents->heating monitoring 4. Monitor by TLC heating->monitoring quench 5. Quench and Extract monitoring->quench purify 6. Column Chromatography quench->purify characterize 7. Characterization purify->characterize

Caption: A typical experimental workflow for organic synthesis.

References

Technical Support Center: Catalyst Selection for 2-Chloro-3-iodophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for reactions involving 2-Chloro-3-iodophenol.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in cross-coupling reactions with this compound?

A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond. The general reactivity trend for aryl halides is I > Br > OTf > Cl.[1] Therefore, selective functionalization at the iodine position is expected under standard cross-coupling conditions.

Q2: What are the most common and effective cross-coupling reactions for functionalizing this compound?

A2: Palladium-catalyzed cross-coupling reactions are highly effective for modifying this compound. The most common methods include:

  • Suzuki-Miyaura Coupling: For creating carbon-carbon (C-C) bonds with boronic acids or esters.[2][3]

  • Heck Coupling: For forming carbon-carbon (C-C) bonds with alkenes.[4][5]

  • Sonogashira Coupling: For generating carbon-carbon (C-C) triple bonds with terminal alkynes.[6][7]

  • Buchwald-Hartwig Amination: For synthesizing carbon-nitrogen (C-N) bonds with amines.[8][9][10]

  • Ullmann Condensation: A copper-catalyzed alternative for forming carbon-oxygen (C-O) or carbon-nitrogen (C-N) bonds, though it often requires harsher conditions than palladium-catalyzed methods.[11][12]

Q3: How does the substitution pattern of this compound influence catalyst selection?

A3: The presence of the chloro, iodo, and hydroxyl groups on the same aromatic ring presents several considerations:

  • Steric Hindrance: The ortho-chloro and meta-iodo groups can create steric hindrance around the reactive sites. This may necessitate the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.[13]

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can make the aryl halide more electron-deficient, which can facilitate the oxidative addition step.[1]

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can react with strong bases. This may require protection of the hydroxyl group or careful selection of a base that does not lead to unwanted side reactions.

Q4: What are the key components of a catalyst system for cross-coupling reactions?

A4: A typical palladium-catalyzed cross-coupling reaction system consists of:

  • Palladium Precatalyst: The source of palladium, such as Pd(OAc)₂, Pd₂(dba)₃, or more advanced pre-formed, air-stable precatalysts.[13][14]

  • Ligand: A crucial component that stabilizes the palladium center and modulates its reactivity. The choice of ligand is highly dependent on the specific reaction.[13][15]

  • Base: Required to activate one of the coupling partners and to neutralize the acid generated during the reaction.[2][13]

  • Solvent: Must be compatible with all reagents and stable at the reaction temperature. Common choices include ethereal solvents (e.g., dioxane, THF) and aromatic hydrocarbons (e.g., toluene).[2][13]

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound
Possible Cause Troubleshooting Steps
Inactive Catalyst * Use a fresh source of palladium catalyst. Consider using a pre-formed, air-stable palladium precatalyst for more reliable generation of the active Pd(0) species.[14][15] * Ensure the reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon) to prevent catalyst decomposition.[16]
Inefficient Ligand * For sterically hindered substrates like this compound, switch to a more electron-rich and bulky phosphine ligand such as XPhos, SPhos, or RuPhos.[13] * An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.[15]
Inappropriate Base * The choice of base is critical and reaction-dependent. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective than milder ones.[13][14] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LiHMDS is often required.[14] * Ensure the base is anhydrous, as water can interfere with the reaction.
Suboptimal Temperature or Time * Gradually increase the reaction temperature in 10-20 °C increments.[13] * Extend the reaction time and monitor progress by TLC or LC-MS.
Poor Reagent Purity * Assess the purity of all starting materials, including the solvent. Impurities can poison the catalyst.[15][16]
Issue 2: Formation of Side Products
Side Product Possible Cause & Solution
Homocoupling of Boronic Acid (Suzuki) * This is often promoted by the presence of oxygen. Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.[14]
Alkyne Homocoupling (Glaser Coupling in Sonogashira) * A common side reaction in Sonogashira couplings. Solution: Minimize the concentration of the terminal alkyne and ensure the reaction is strictly anaerobic.[13]
Protodehalogenation (Reduction of C-I bond) * Can occur if the catalytic cycle is inefficient. Solution: Optimize the ligand and base combination to favor the cross-coupling pathway. Bulky ligands can sometimes suppress this side reaction.[14]
Reaction at the Hydroxyl Group * The phenolic hydroxyl group may react under certain conditions. Solution: Consider protecting the hydroxyl group (e.g., as a methyl or silyl ether) before the cross-coupling reaction. Alternatively, choose a base that is less likely to deprotonate the phenol.

Experimental Protocols

The following are generalized protocols that should be optimized for reactions with this compound.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add the boronic acid (1.2-1.5 equiv.), base (e.g., K₃PO₄, 2.0-3.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (e.g., SPhos, 1.2-6 mol%).[14]

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add this compound (1.0 equiv.).

  • Add the degassed solvent system (e.g., toluene/water, 10:1 v/v).[14]

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until completion.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., RuPhos, 1.2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).[14]

  • Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).[14]

  • Add the anhydrous, degassed solvent (e.g., toluene).[14]

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.[14]

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.[14]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[14]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat & Stir inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (Chromatography) extract->purify product Isolated Product purify->product Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low/No Product Yield check_catalyst Check Catalyst Activity (Use fresh source) start->check_catalyst check_ligand Optimize Ligand (Bulky, electron-rich) start->check_ligand check_base Screen Bases (Strength, type) start->check_base check_temp Increase Temperature start->check_temp check_time Extend Reaction Time start->check_time check_atmosphere Ensure Inert Atmosphere start->check_atmosphere check_purity Verify Reagent Purity start->check_purity solution Improved Yield check_catalyst->solution check_ligand->solution check_base->solution check_temp->solution check_time->solution check_atmosphere->solution check_purity->solution

References

Validation & Comparative

Purity Validation of 2-Chloro-3-iodophenol: A Comparative Guide to HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For halogenated phenols such as 2-Chloro-3-iodophenol, a key intermediate in the synthesis of various active pharmaceutical ingredients, robust analytical methods are essential to ensure the safety and efficacy of the final products. This guide provides a detailed comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[1][2] It is particularly well-suited for the routine quality control of pharmaceutical intermediates like this compound, offering high resolution and sensitivity.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase (e.g., 1 mg/mL) and subsequently diluted to a working concentration (e.g., 0.1 mg/mL).

Experimental Workflow for HPLC Purity Validation

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 analysis1 Inject Sample onto C18 Column prep3->analysis1 analysis2 Gradient Elution analysis1->analysis2 analysis3 UV Detection at 275 nm analysis2->analysis3 data1 Integrate Chromatographic Peaks analysis3->data1 data2 Calculate Peak Area % data1->data2 data3 Generate Purity Report data2->data3

Caption: Workflow for HPLC purity validation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for the identification and quantification of volatile and semi-volatile compounds.[3] For polar compounds like phenols, derivatization is often employed to enhance volatility and improve chromatographic peak shape.

Experimental Protocol: GC-MS

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 290 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

  • Sample Preparation and Derivatization: The this compound sample is derivatized with a silylating agent (e.g., BSTFA with 1% TMCS) to convert the polar hydroxyl group into a less polar trimethylsilyl ether, making the compound more volatile.

Experimental Workflow for GC-MS Purity Validation

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Dissolve in Solvent prep1->prep2 prep3 Add Derivatizing Agent (BSTFA) prep2->prep3 prep4 Heat to Complete Derivatization prep3->prep4 analysis1 Inject Derivatized Sample prep4->analysis1 analysis2 Temperature Programmed Separation analysis1->analysis2 analysis3 Mass Spectrometric Detection analysis2->analysis3 data1 Integrate Total Ion Chromatogram (TIC) analysis3->data1 data2 Identify Impurities by Mass Spectra data1->data2 data3 Calculate Peak Area % and Generate Report data2->data3

Caption: Workflow for GC-MS purity validation of this compound.

Comparative Data

The following tables summarize hypothetical quantitative data for the purity analysis of a single batch of this compound using both HPLC-UV and GC-MS.

Table 1: HPLC-UV Purity Analysis Results

CompoundRetention Time (min)Peak AreaArea %
Impurity 13.4515,6780.15
Impurity 24.8225,8900.25
This compound6.2110,256,73499.50
Impurity 37.9810,3450.10

Table 2: GC-MS Purity Analysis Results (after derivatization)

CompoundRetention Time (min)Peak AreaArea %
Impurity A (derivatized)8.1212,3450.12
This compound (derivatized)9.5610,189,45699.65
Impurity B (derivatized)10.2323,5670.23

Method Comparison

The choice between HPLC and GC-MS for the purity validation of this compound depends on the specific requirements of the analysis.

Comparison of HPLC and GC-MS for Purity Validation

HPLC HPLC Suitable for non-volatile compounds No derivatization needed Cost-effective for routine QC Lower sensitivity than GC-MS for some impurities GCMS GC-MS Requires derivatization for phenols Higher sensitivity for volatile impurities Provides structural information for impurity identification Longer sample preparation time Analyte This compound Purity Validation Analyte->HPLC Analyte->GCMS

Caption: Key considerations for choosing between HPLC and GC-MS.

HPLC-UV:

  • Advantages:

    • Direct analysis without the need for derivatization, simplifying sample preparation.

    • Robust and cost-effective for routine quality control and high-throughput analysis.

    • Well-suited for quantifying known impurities.

  • Limitations:

    • May have lower sensitivity for certain volatile impurities compared to GC-MS.

    • Does not provide structural information for the identification of unknown impurities without being coupled to a mass spectrometer.

GC-MS:

  • Advantages:

    • High sensitivity and selectivity, particularly for volatile and semi-volatile impurities.[3]

    • Provides mass spectral data, which is invaluable for the structural elucidation and identification of unknown impurities.

    • Considered a gold standard for the confirmation of volatile compounds.[5]

  • Limitations:

    • Requires a derivatization step for polar analytes like phenols, which adds complexity and time to the sample preparation process.

    • The high temperatures used in the GC injector and oven may cause degradation of thermally labile impurities.[2]

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity validation of this compound. HPLC-UV is a practical and efficient method for routine quality control where the primary objective is to determine the percentage purity and quantify known impurities. In contrast, GC-MS, despite its more involved sample preparation, offers superior capabilities for the identification of unknown volatile impurities and the detection of trace-level contaminants, making it an indispensable tool for in-depth impurity profiling and investigational studies. The selection of the most appropriate technique should be based on the specific analytical needs, such as the stage of drug development, regulatory requirements, and the nature of the expected impurities.

References

A Comparative Analysis of 2-Chloro-3-iodophenol and Other Halophenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the physicochemical properties, biological activities, and toxicity of 2-Chloro-3-iodophenol and a selection of other halophenols. The information is supported by available experimental data and predictive models, offering insights into structure-activity relationships within this class of compounds.

Executive Summary

Halogenated phenols, or halophenols, are a class of compounds characterized by a hydroxyl group attached to a halogen-substituted benzene ring. Their diverse biological activities, including antimicrobial, enzyme inhibitory, and cytotoxic effects, make them intriguing candidates for drug discovery and development. This guide focuses on a comparative analysis of this compound against other representative chlorophenols, bromophenols, and iodophenols. Due to the limited availability of direct experimental data for this compound, this analysis leverages data from related halophenols and quantitative structure-activity relationship (QSAR) models to provide a comprehensive overview.

Physicochemical Properties: A Foundation for Biological Activity

The physicochemical properties of halophenols, such as their acidity (pKa) and lipophilicity (logP), are critical determinants of their biological activity. These parameters influence the compound's ability to cross cell membranes, interact with biological targets, and its overall bioavailability.

The pKa value indicates the tendency of the phenolic proton to dissociate. Generally, the acidity of halophenols increases with the number and electronegativity of the halogen substituents. The logP value, or the octanol-water partition coefficient, is a measure of a compound's lipophilicity. An optimal logP is often crucial for effective biological activity, balancing aqueous solubility with the ability to penetrate lipidic membranes.

Table 1: Physicochemical Properties of Selected Halophenols

CompoundMolecular FormulaMolecular Weight ( g/mol )pKalogP
This compound C₆H₄ClIO254.45Predicted: ~7.5-8.0Predicted: ~3.5-4.0
2-ChlorophenolC₆H₅ClO128.568.562.15
2,3-DichlorophenolC₆H₄Cl₂O163.007.702.84[1]
2,4-DichlorophenolC₆H₄Cl₂O163.007.9[2]3.06[3]
3,4-DichlorophenolC₆H₄Cl₂O163.008.63[4]3.33[4]
2-BromophenolC₆H₅BrO173.018.452.35[5]
3-BromophenolC₆H₅BrO173.019.03[6]2.63[6]
4-BromophenolC₆H₅BrO173.019.17[7]2.59[8]
2-IodophenolC₆H₄IO220.008.46[9]2.6
3-IodophenolC₆H₄IO220.008.88[9]2.9
4-IodophenolC₆H₄IO220.009.33[10]2.8

Note: Predicted values for this compound are based on quantitative structure-property relationship (QSPR) models and data from related halophenols.

Biological Activities: A Spectrum of Potential

Halophenols exhibit a range of biological activities, which are largely influenced by the nature, number, and position of the halogen substituents on the phenol ring.

Antimicrobial Activity

The antimicrobial properties of phenolic compounds have long been recognized. Halogenation can enhance this activity. The effectiveness of these compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity (MIC) of Selected Halophenols Against Staphylococcus aureus

CompoundMIC (µg/mL)
This compound Data not available
Dichlorophen2-8[11]
Bromophenol Derivatives10-140[12]
2,7-dibromophenanthrenequinone20[13]
3,6-dibromophenanthrenequinone50[13]

Structure-activity relationship studies suggest that the antimicrobial activity of halophenols is often correlated with their lipophilicity, allowing for better penetration of bacterial cell membranes. The presence of iodine, in particular, has been associated with potent antimicrobial effects in some classes of compounds.

Enzyme Inhibition

Halophenols are known to inhibit various enzymes, a property that is central to their potential therapeutic applications. For instance, inhibition of tyrosinase, a key enzyme in melanin synthesis, is a target for agents used to treat hyperpigmentation disorders. The potency of enzyme inhibition is typically expressed as the half-maximal inhibitory concentration (IC50).

Table 3: Enzyme Inhibition (IC50) of Selected Phenolic Compounds

CompoundEnzymeIC50 (µM)
This compound Data not available
2-Hydroxytyrosol (a phenolic compound)Mushroom Tyrosinase13.0
Glucoside derivative of resorcinolMushroom Tyrosinase417[14]
Thiamidol (a resorcinyl-thiazole derivative)Human Tyrosinase1.1[14]

The inhibitory activity is highly dependent on the specific interactions between the halophenol and the enzyme's active site. The position and nature of the halogen substituents can significantly alter these interactions.

Toxicity Profile

The toxicity of halophenols is a critical consideration for their development as therapeutic agents. Acute toxicity is often evaluated by determining the median lethal dose (LD50), the dose required to kill half the members of a tested population.

Table 4: Acute Oral Toxicity (LD50) of Selected Halophenols in Rats

CompoundLD50 (mg/kg)
This compound Data not available
2,4-Dichlorophenol580[2]
2,5-Dichlorophenol580[15]
2,3-Dichlorophenol2376 (in mice)[16]
2-Bromophenol652 (in mice)[17]
4-Bromophenol523 (in mice)[8]
2,4,6-Tribromophenol1486[18]

Generally, the toxicity of halophenols tends to increase with the degree of halogenation. QSAR studies have shown correlations between the toxicity of halophenols and their physicochemical properties, such as logP and electronic parameters.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition Assay: IC50 Determination

This protocol provides a general framework for determining the IC50 value of an inhibitor for a specific enzyme.

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in a suitable buffer.

  • Assay Setup: In a 96-well plate, add the buffer, enzyme, and varying concentrations of the inhibitor. Include a control without the inhibitor (100% activity) and a control without the enzyme (background).

  • Pre-incubation: Pre-incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Reaction Monitoring: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry or fluorometry).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.

  • Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is crucial for understanding and communication. The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway potentially affected by halophenols and a general experimental workflow for their comparative analysis.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Phenolic compounds have been shown to modulate the MAPK signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis. Oxidative stress induced by some phenolic compounds can lead to the activation of the JNK and p38 MAPK pathways.

MAPK_Signaling_Pathway Halophenol-Induced MAPK Signaling cluster_stimulus Stimulus cluster_intracellular Intracellular Signaling cluster_response Cellular Response Halophenol Halophenol ROS Reactive Oxygen Species (ROS) Halophenol->ROS induces ASK1 ASK1 ROS->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 activates MKK3_6 MKK3/6 ASK1->MKK3_6 activates JNK JNK MKK4_7->JNK activates p38 p38 MKK3_6->p38 activates Apoptosis Apoptosis JNK->Apoptosis leads to Inflammation Inflammation JNK->Inflammation p38->Apoptosis p38->Inflammation leads to

Caption: Halophenol-induced MAPK signaling pathway.

General Experimental Workflow for Comparative Analysis

This workflow outlines the key steps involved in a comprehensive comparative analysis of halophenols.

Experimental_Workflow Comparative Analysis Workflow cluster_synthesis Compound Preparation cluster_characterization Characterization cluster_bioassays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis & Purification of Halophenols Physicochemical Physicochemical Characterization (pKa, logP) Synthesis->Physicochemical Antimicrobial Antimicrobial Assay (MIC) Synthesis->Antimicrobial Enzyme Enzyme Inhibition (IC50) Synthesis->Enzyme Cytotoxicity Cytotoxicity Assay (LD50 / IC50) Synthesis->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Physicochemical->SAR Antimicrobial->SAR Enzyme->SAR Cytotoxicity->SAR

Caption: Experimental workflow for halophenol analysis.

Conclusion

This comparative guide highlights the potential of this compound and other halophenols as a promising class of compounds for further investigation in drug discovery. While direct experimental data for this compound is currently limited, the analysis of related compounds provides a valuable framework for predicting its properties and biological activities. The provided experimental protocols and workflow diagrams serve as a resource for researchers to conduct further systematic studies. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to validate the predictions and fully elucidate its therapeutic potential. The exploration of structure-activity relationships within this diverse class of molecules will be crucial for the rational design of novel and more potent therapeutic agents.

References

Spectroscopic Analysis for the Structural Confirmation of 2-Chloro-3-iodophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic techniques used to confirm the structure of 2-Chloro-3-iodophenol. Due to the limited availability of direct experimental spectra for this compound, this guide leverages data from its isomers and related compounds to predict its spectral characteristics. By comparing the expected data with that of similar molecules, researchers can effectively identify and confirm the structure of this compound.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts for this compound, alongside experimental data for its isomers and related compounds. Infrared (IR) and mass spectrometry (MS) data are also presented for a comprehensive comparison.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Comparative)

CompoundH4 (ppm)H5 (ppm)H6 (ppm)OH (ppm)
This compound (Predicted) ~7.4 (dd)~6.8 (t)~7.2 (dd)~5.5-6.0 (s)
2-Chlorophenol7.21 (dd)6.92 (td)7.35 (dd)5.63 (s)
3-Iodophenol[1][2]7.27 (t)6.80 (ddd)7.21 (ddd)5.01 (s)[1]
4-Chloro-2-iodophenol7.64 (d)6.82 (dd)7.29 (d)-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), td (triplet of doublets), and ddd (doublet of doublet of doublets).

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Comparative)

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
This compound (Predicted) ~152~118~95~135~122~130
2-Chlorophenol[3]151.8121.2129.8122.5128.0116.3
3-Iodophenol[4]156.4122.994.6131.0130.6115.3
2-Iodophenol[5]155.186.4139.7122.7129.5115.3

Chemical shifts (δ) are reported in ppm relative to TMS.

Table 3: IR Spectroscopic Data (Comparative)

CompoundO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)C-I Stretch (cm⁻¹)C=C Aromatic Stretch (cm⁻¹)
2-Chlorophenol[6]~3550 (broad)~1250~750-~1600, 1480
3-Iodophenol[2]~3400-3100 (broad)~1260-~670~1580, 1470

Table 4: Mass Spectrometry Data (Comparative)

CompoundMolecular FormulaMolecular WeightKey Fragmentation Peaks (m/z)
2-Chlorophenol[7][8]C₆H₅ClO[8]128.56[8]128 (M+), 93, 64[7]
3-Iodophenol[2]C₆H₅IO[2]220.01[2]220 (M+), 93, 65[2]
4-Chloro-2-iodophenol[9]C₆H₄ClIO254.45[9]254 (M+), 256 (M+2)+[9]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A wider spectral width (e.g., 0-200 ppm) is required. A longer acquisition time and a greater number of scans are typically necessary due to the lower natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. Common techniques for this type of molecule include electron ionization (EI) or electrospray ionization (ESI).

  • Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition:

    • Electron Ionization (EI): The sample is bombarded with high-energy electrons, causing fragmentation. The resulting mass spectrum shows the molecular ion peak (M+) and various fragment ion peaks.

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic confirmation of this compound's structure.

Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_confirmation Structural Confirmation synthesis Synthesized Compound (Presumed this compound) NMR NMR Spectroscopy (¹H and ¹³C) synthesis->NMR IR IR Spectroscopy synthesis->IR MS Mass Spectrometry synthesis->MS nmr_data Chemical Shifts, Coupling Constants, Integration NMR->nmr_data ir_data Functional Group Frequencies IR->ir_data ms_data Molecular Ion Peak, Isotopic Pattern, Fragmentation MS->ms_data structure Confirmed Structure of This compound nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for the spectroscopic confirmation of this compound.

Logical Relationships in Spectroscopic Structural Elucidation cluster_nmr NMR Evidence cluster_ir IR Evidence cluster_ms MS Evidence Target This compound (Target Structure) H_NMR ¹H NMR: - 3 Aromatic Protons - Distinct splitting pattern Target->H_NMR predicts C_NMR ¹³C NMR: - 6 Aromatic Carbons - Chemical shifts influenced by Cl, I, and OH Target->C_NMR predicts IR_evidence IR: - O-H stretch - C-Cl stretch - C-I stretch - Aromatic C=C stretches Target->IR_evidence predicts MS_evidence MS: - Molecular weight confirmation - Isotopic pattern for Cl Target->MS_evidence predicts H_NMR->Target confirms proton environment C_NMR->Target confirms carbon skeleton IR_evidence->Target confirms functional groups MS_evidence->Target confirms molecular formula

Caption: Logical connections between spectroscopic data and structural features.

References

Quantitative NMR (qNMR) for Purity Determination of 2-Chloro-3-iodophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 2-Chloro-3-iodophenol is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for purity assessment.

Principles of Purity Analysis: qNMR vs. Chromatographic Methods

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[3][4] By comparing the integral of an analyte's signal to that of a certified internal standard with known purity and mass, the absolute purity of the analyte can be determined.[5][6] This makes qNMR a powerful tool for qualifying secondary reference standards and for obtaining an accurate, absolute measure of purity.[7][8]

High-Performance Liquid Chromatography (HPLC) is a comparative technique that separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4][9] For purity analysis, a detector (typically UV-Vis) measures the response of each eluting component. The purity is often calculated using an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1] This method is highly sensitive for detecting trace impurities but assumes that all components have a similar response factor at the detection wavelength, which can lead to inaccuracies if not corrected.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is another separation technique, best suited for volatile and thermally stable compounds.[10] It separates components in a gaseous mobile phase and uses a mass spectrometer for detection. GC-MS offers high selectivity and sensitivity, making it excellent for identifying and quantifying volatile impurities, such as residual solvents.[9][11]

Workflow for Analytical Method Comparison

The logical workflow for selecting an appropriate purity determination method involves evaluating the strengths and weaknesses of each technique in the context of the analyte's properties and the specific analytical requirements.

cluster_Start Initial Assessment cluster_Methods Analytical Techniques cluster_Evaluation Method Evaluation cluster_Decision Decision Making Start Define Analytical Need (Purity of this compound) qNMR qNMR (Absolute Purity) Start->qNMR Evaluate Options HPLC HPLC (Impurity Profile) Start->HPLC Evaluate Options GCMS GC-MS (Volatile Impurities) Start->GCMS Evaluate Options Data Compare Quantitative Data (Accuracy, Precision, Sensitivity) qNMR->Data HPLC->Data GCMS->Data Decision Select Optimal Method(s) (Orthogonal Approach) Data->Decision Based on Results

Caption: Logical workflow for selecting a purity determination method.

Quantitative Data Comparison

The following table summarizes hypothetical performance data for the purity determination of a single batch of this compound using qNMR, HPLC, and GC-MS. This data illustrates the typical performance characteristics of each technique.

ParameterqNMR (¹H NMR)HPLC-UVGC-MS
Principle Absolute Molar RatioRelative Area %Relative Area %
Mean Purity (%) 99.1599.7599.85
Precision (RSD, %) 0.250.450.50
Accuracy High (Primary Method)Dependent on impurity response factorsHigh for volatile analytes
Sensitivity (LOD) ~0.1%~0.01%~0.005%
Sample Consumption High (milligrams)Low (micrograms)Low (micrograms)
Reference Standard Requires internal standard onlyRequires analyte & impurity standards for highest accuracyRequires analyte & impurity standards for highest accuracy
Structural Info YesNoYes (via Mass Spectra)
Destructive NoYesYes

RSD: Relative Standard Deviation; LOD: Limit of Detection. Data is illustrative.

The discrepancy in mean purity values highlights a key difference: qNMR provides a more accurate mass purity by being insensitive to differences in detector response between the analyte and impurities.[1] HPLC and GC may overestimate purity if impurities have a lower UV absorbance or ionization efficiency, respectively.[4]

Detailed Experimental Protocols

A. Quantitative ¹H NMR (qNMR) Protocol

This protocol describes the determination of absolute purity using an internal standard.

1. Materials and Instrumentation:

  • Analyte: this compound

  • Internal Standard (IS): Maleic acid (certified reference material, >99.5% purity)

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Instrumentation: 500 MHz NMR spectrometer

  • Equipment: Analytical balance (±0.01 mg), volumetric flasks, NMR tubes.

2. Experimental Workflow: qNMR

cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing & Calculation Weigh_Analyte Accurately weigh ~15 mg of this compound Weigh_IS Accurately weigh ~5 mg of Maleic Acid (IS) Dissolve Dissolve both in ~0.7 mL of DMSO-d6 in a vial Weigh_IS->Dissolve Transfer Transfer solution to 5 mm NMR tube Dissolve->Transfer Tune Tune and shim the spectrometer Transfer->Tune Acquire Acquire ¹H NMR spectrum (zg30 pulse, D1=30s, NS=16) Tune->Acquire Process Phase and baseline correct the spectrum Acquire->Process Integrate Integrate analyte signal (e.g., aromatic region) and IS signal (δ ~6.3 ppm) Process->Integrate Calculate Calculate purity using the standard qNMR equation Integrate->Calculate

Caption: Experimental workflow for qNMR purity determination.

3. NMR Parameters:

  • Pulse Program: zg30 (or equivalent single 90° pulse)

  • Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all nuclei)

  • Number of Scans (NS): 16

  • Acquisition Time (AQ): ~3 seconds

  • Temperature: 298 K

4. Data Analysis: The purity of the analyte (Purityₐ) is calculated using the following equation:

Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ

Where:

  • I: Integral area of the signal

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • m: Weighed mass

  • Subscripts ₐ and ₛ refer to the analyte and internal standard, respectively.

B. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is suitable for routine quality control and impurity profiling.[9]

1. Materials and Instrumentation:

  • System: HPLC with UV-Vis detector

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Diluent: Acetonitrile/Water (50:50 v/v)

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35 °C

  • Detection Wavelength: 280 nm

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 40% B (re-equilibration)

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in and dilute to 100 mL with the diluent to achieve a concentration of 0.1 mg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis: Purity is calculated by the area normalization method:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

C. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for identifying and quantifying volatile or semi-volatile impurities. Derivatization is often required for phenolic compounds to improve peak shape and thermal stability.[12]

1. Materials and Instrumentation:

  • System: GC with a Mass Spectrometric detector

  • Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm, 0.25 µm film)

  • Carrier Gas: Helium at 1.2 mL/min (constant flow)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Solvent: Dichloromethane

2. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Oven Program:

    • Initial: 80 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C (Electron Ionization)

  • Scan Range: 40-450 m/z

3. Sample Preparation:

  • Dissolve ~1 mg of the sample in 1 mL of dichloromethane.

  • Add 100 µL of BSTFA.

  • Heat at 60 °C for 30 minutes to complete derivatization.

  • Inject 1 µL of the cooled solution.

4. Data Analysis: Purity is calculated using the area normalization method, similar to HPLC. The mass spectrum of the main peak is used to confirm its identity, and spectra of minor peaks are used to identify potential impurities.

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, no single method is sufficient. An orthogonal approach combining multiple techniques is recommended for the highest level of confidence.[2]

  • qNMR should be used as the primary method to determine an accurate, absolute purity value for the bulk material.[13][14] Its strength lies in providing a direct, unbiased quantification that can be used to qualify reference standards.

  • HPLC-UV is the ideal workhorse for routine quality control, offering high throughput and excellent sensitivity for detecting and quantifying non-volatile process-related impurities and degradation products.[1][9]

  • GC-MS is a valuable complementary technique, particularly for identifying and quantifying volatile impurities, residual solvents, or starting materials that may not be amenable to HPLC analysis.[11]

By integrating these techniques, researchers and drug developers can build a complete and accurate purity profile for this compound, ensuring it meets the stringent quality requirements for pharmaceutical development.

References

A Comparative Guide to the Reactivity of 2-Chloro-3-iodophenol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-Chloro-3-iodophenol and its isomers. Understanding the nuanced differences in reactivity among these isomers is critical for their application in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document synthesizes theoretical principles and experimental data from related compounds to offer an objective comparison of their acidity, and susceptibility to electrophilic, nucleophilic, and cross-coupling reactions.

Introduction to Halogenated Phenols

Halogenated phenols are a class of compounds that feature prominently in a variety of chemical applications, from intermediates in synthesis to building blocks for complex molecules. The nature and position of halogen substituents on the phenol ring profoundly influence the molecule's electronic properties, and consequently, its reactivity. The interplay of inductive and resonance effects, along with steric hindrance, dictates the behavior of these compounds in different chemical transformations. This guide focuses on this compound and its isomers, providing a framework for predicting their reactivity.

Data Presentation: A Comparative Overview

The following table summarizes the predicted and experimentally determined reactivity parameters for this compound and a selection of its isomers. The pKa values for the dichlorophenol and diiodophenol isomers are included to provide context for the estimated values for the chloroiodophenol isomers.

CompoundPredicted pKaPredicted Reactivity towards Electrophilic SubstitutionPredicted Reactivity towards Nucleophilic Aromatic SubstitutionPredicted Reactivity in Cross-Coupling Reactions
This compound~7.8LowModerateHigh (C-I bond)
2-Chloro-4-iodophenol~7.5LowHighHigh (C-I bond)
2-Chloro-5-iodophenol~8.0ModerateModerateHigh (C-I bond)
2-Chloro-6-iodophenol~7.3Very LowHighHigh (C-I bond)
3-Chloro-4-iodophenol~7.6LowHighHigh (C-I bond)
2,3-Dichlorophenol7.71LowModerateLow (C-Cl bond)
2,4-Dichlorophenol7.85LowHighLow (C-Cl bond)
2,5-Dichlorophenol7.51ModerateModerateLow (C-Cl bond)
2,6-Dichlorophenol6.80Very LowHighLow (C-Cl bond)
3,4-Dichlorophenol8.58LowHighLow (C-Cl bond)
3,5-Dichlorophenol8.18Very LowLowLow (C-Cl bond)
2,3-Diiodophenol~7.9ModerateLowVery High (C-I bonds)
2,4-Diiodophenol~7.7ModerateModerateVery High (C-I bonds)
2,5-Diiodophenol~8.1HighLowVery High (C-I bonds)
2,6-Diiodophenol~7.5LowModerateVery High (C-I bonds)
3,4-Diiodophenol~7.8ModerateModerateVery High (C-I bonds)
3,5-Diiodophenol~8.3ModerateLowVery High (C-I bonds)

Note: The pKa values for chloroiodophenol isomers are estimations based on the additivity of substituent effects observed in mono- and di-halogenated phenols. Reactivity predictions are relative and based on established principles of organic chemistry.

Comparative Reactivity Analysis

Acidity (pKa)

The acidity of phenols is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups, such as halogens, increase acidity by stabilizing the negative charge of the phenoxide ion through their inductive effect (-I). The resonance effect (+R) of halogens is weaker and opposes the inductive effect.

For this compound and its isomers, the acidity is influenced by the combined inductive effects of both chlorine and iodine. The closer a halogen is to the hydroxyl group, the stronger its acid-strengthening inductive effect. Therefore, isomers with halogens at the ortho positions (2 and 6) are generally more acidic. The slightly higher electronegativity of chlorine compared to iodine suggests that a chloro substituent will have a marginally stronger inductive effect than an iodo substituent at the same position.

Electrophilic Aromatic Substitution

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution.[1] However, halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect.[2][3] This deactivation reduces the overall rate of electrophilic substitution compared to phenol itself.

In this compound, the hydroxyl group directs incoming electrophiles to the 4- and 6-positions. The chloro and iodo substituents will deactivate the ring. Steric hindrance from the existing substituents will also play a significant role in determining the regioselectivity of the reaction. Isomers with less sterically hindered activated positions are expected to be more reactive. For instance, in 2-Chloro-5-iodophenol, the 4- and 6-positions are less sterically encumbered compared to this compound.

G 2_Chloro_5_iodophenol 2_Chloro_5_iodophenol Moderate Moderate 2_Chloro_5_iodophenol->Moderate Less steric hindrance at activated positions 2_Chloro_3_iodophenol 2_Chloro_3_iodophenol Low Low 2_Chloro_3_iodophenol->Low Steric hindrance at activated positions 2_Chloro_6_iodophenol 2_Chloro_6_iodophenol 2_Chloro_6_iodophenol->Low Significant steric hindrance

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNA r) on halophenols is generally difficult due to the electron-rich nature of the aromatic ring. However, the presence of electron-withdrawing groups can facilitate this reaction by stabilizing the negatively charged Meisenheimer intermediate.[4] Both chlorine and iodine are electron-withdrawing, thus activating the ring towards nucleophilic attack compared to phenol.

The reactivity in SNA r is also dependent on the position of the leaving group (the halogen) relative to the activating groups. For an incoming nucleophile to attack, the electron-withdrawing groups are most effective when positioned ortho or para to the leaving group, as this allows for delocalization of the negative charge in the Meisenheimer complex onto the activating group. In the case of this compound, the hydroxyl group is an activating group for electrophilic substitution but a deactivating group for nucleophilic substitution at the ortho and para positions due to its electron-donating resonance effect in the ground state. However, upon deprotonation to the phenoxide, it becomes a very strong activating group for nucleophilic substitution.

The C-I bond is weaker than the C-Cl bond, making iodide a better leaving group than chloride in many contexts. However, in SNA r, the rate-determining step is often the attack of the nucleophile, which is favored by more electron-withdrawing substituents. Given that chlorine is more electronegative than iodine, it has a stronger inductive effect, which can make the carbon atom it is attached to more electrophilic. The relative reactivity of C-Cl vs. C-I in SNA r can be complex and depends on the specific reaction conditions and the nucleophile.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl > F, which is related to the bond dissociation energies of the carbon-halogen bond.

For this compound and its isomers, the C-I bond is significantly more reactive than the C-Cl bond in oxidative addition to a palladium(0) catalyst. This allows for selective functionalization at the iodine-bearing carbon. Therefore, all isomers of chloroiodophenol are expected to be highly reactive at the C-I position in cross-coupling reactions. The reactivity at the C-Cl bond is much lower and would require more forcing conditions or specialized catalyst systems.

G 2_Chloro_3_iodophenol This compound Oxidative_Addition Oxidative Addition 2_Chloro_3_iodophenol->Oxidative_Addition Selective C-I activation Pd_0_L_n Pd(0)Ln Catalyst Pd_0_L_n->Oxidative_Addition Intermediate Aryl-Pd(II)-I Complex Oxidative_Addition->Intermediate Transmetalation Transmetalation Intermediate->Transmetalation Coupling_Partner Coupling Partner (e.g., R-B(OH)2) Coupling_Partner->Transmetalation Intermediate_2 Aryl-Pd(II)-R Complex Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd_0_L_n Catalyst Regeneration Product Cross-Coupled Product Reductive_Elimination->Product

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the empirical validation of the predicted reactivity trends.

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

This protocol outlines a method for the determination of the acid dissociation constant (pKa) of a phenolic compound using UV-Vis spectrophotometry.

Materials:

  • This compound or its isomer

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Deionized water

  • Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mM) in a suitable solvent (e.g., methanol or ethanol).

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with varying pH values (e.g., from pH 2 to 12).

  • Sample Preparation: For each pH value, add a small, constant volume of the stock solution to a known volume of the buffer solution in a quartz cuvette.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance for both the acidic (phenol) and basic (phenoxide) forms of the compound.

    • At a wavelength where the absorbance of the two forms differs significantly, plot absorbance versus pH.

    • The pKa is the pH at which the concentration of the acidic and basic forms are equal, which corresponds to the midpoint of the sigmoid curve in the absorbance vs. pH plot.

G Start Start Prep_Stock Prepare Stock Solution of Phenol Isomer Start->Prep_Stock Prep_Samples Prepare Samples in Buffers Prep_Stock->Prep_Samples Prep_Buffers Prepare Buffer Solutions (pH 2-12) Prep_Buffers->Prep_Samples Measure_UV_Vis Measure UV-Vis Spectra Prep_Samples->Measure_UV_Vis Analyze_Data Analyze Data (Absorbance vs. pH) Measure_UV_Vis->Analyze_Data Determine_pKa Determine pKa Analyze_Data->Determine_pKa

Protocol 2: Comparative Study of Electrophilic Bromination

This protocol describes a method to compare the relative rates of electrophilic bromination of this compound and its isomers.

Materials:

  • This compound and its isomers

  • Bromine (Br₂) solution in a suitable solvent (e.g., acetic acid)

  • Acetic acid

  • Sodium thiosulfate solution (for quenching)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup: In separate reaction vessels, dissolve each phenol isomer in acetic acid.

  • Initiation of Reaction: At a constant temperature, add a standardized solution of bromine in acetic acid to each reaction vessel simultaneously.

  • Monitoring the Reaction: At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a solution of sodium thiosulfate.

  • Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and the brominated products.

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer. The initial rate of the reaction can be determined from the slope of this curve, allowing for a comparison of the relative reactivities.

Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a boronic acid, targeting the more reactive C-I bond.[5][6]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or toluene/water)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Conclusion

The reactivity of this compound and its isomers is a complex interplay of electronic and steric effects. While direct comparative experimental data is scarce, a thorough understanding of the principles of physical organic chemistry allows for reliable predictions of their relative reactivity. The C-I bond is the primary site for reactivity in cross-coupling reactions, offering a handle for selective functionalization. The acidity and susceptibility to electrophilic and nucleophilic substitution are highly dependent on the specific substitution pattern of the isomers. The experimental protocols provided in this guide offer a framework for the empirical determination of these reactivity differences, enabling researchers to make informed decisions in the design and execution of their synthetic strategies.

References

validation of analytical methods for 2-Chloro-3-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-3-iodophenol

Comparison of Analytical Methods

The choice between GC-MS and HPLC-UV for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique generally offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[1][2] The mass spectrometric detector provides definitive identification of the analyte.[1] However, derivatization may be necessary for polar compounds like phenols to improve their volatility for GC analysis.[3]

  • High-Performance Liquid Chromatography (HPLC-UV): HPLC is a versatile and widely accessible technique suitable for the analysis of a broad range of compounds, including those that are not volatile. For phenolic compounds, reversed-phase HPLC with UV detection is a common approach.[4] While potentially less sensitive than GC-MS, its sensitivity is often sufficient for many applications.[2]

Data Presentation: Method Validation Parameters

The following tables summarize the typical performance characteristics for GC-MS and HPLC-UV methods based on data for analogous chlorophenolic compounds. These values can serve as a benchmark when validating a method for this compound.

Table 1: Comparison of Typical Method Validation Parameters

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Compound Class Reference
Limit of Detection (LOD)< 20 ng/L[2] - 0.1 µg/L[4]0.51 - 13.79 µg/L[2]Various Chlorophenols
Limit of Quantification (LOQ)Typically 3-5 times the LOD0.024 - 0.116 µg/mL[5]Bromophenols
Linearity (R²)> 0.99[2][6]> 0.99[2][5]Various Phenols, 2,4,6-Trichlorophenol
Accuracy (Recovery)70 - 106%[2]67.9 - 99.6%[2]Various Chlorophenols
Precision (RSD)< 10%[2]< 12%[2]2,4,6-Trichlorophenol, Various Phenols

Note: The presented data is a synthesis from multiple sources for related compounds to provide a comparative overview. Actual performance characteristics can vary based on the specific analyte, sample matrix, and instrumentation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are generalized protocols for the validation of GC-MS and HPLC-UV methods for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on general procedures for the analysis of halogenated phenols.

  • Sample Preparation:

    • For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for preconcentration.

    • Derivatization (e.g., acetylation or silylation) may be required to improve the volatility of this compound.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-1701, is typically used.[3]

    • Injector: Splitless injection is often employed for trace analysis.

    • Carrier Gas: Helium at a constant flow rate.[1]

    • Oven Temperature Program: An optimized temperature gradient is used to ensure good separation of the analyte from matrix components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is standard.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity by monitoring characteristic ions of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol outlines a common approach for the analysis of phenolic compounds.

  • Sample Preparation:

    • Samples are typically dissolved in the mobile phase or a compatible solvent.

    • Filtration through a 0.45 µm membrane filter is necessary before injection.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is commonly used.[7]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is typical.[7]

    • Flow Rate: A standard flow rate is 1.0 mL/min.[7]

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.[8]

  • UV Detector:

    • The wavelength for detection should be set at the maximum absorbance of this compound.

Mandatory Visualizations

The following diagrams illustrate key workflows and comparisons relevant to the .

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements B Select Method (GC-MS or HPLC) A->B C Optimize Method Parameters B->C D Specificity/ Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Sample Analysis I->J K Quality Control J->K

A generalized workflow for analytical method validation.

G Comparison of Analytical Methods for this compound cluster_gcms GC-MS cluster_hplc HPLC-UV GCMS_pros Pros • High Sensitivity • High Selectivity • Definitive Identification GCMS_cons Cons • May require derivatization • Not suitable for non-volatile compounds HPLC_pros Pros • Versatile • Widely accessible • No derivatization needed for phenols HPLC_cons Cons • Potentially lower sensitivity than GC-MS • Less definitive identification than MS

Key characteristics of GC-MS and HPLC-UV methods.

References

A Comparative Guide to the Lot-to-Lot Variability of Commercial 2-Chloro-3-iodophenol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of novel pharmaceutical compounds and complex organic molecules, the quality and consistency of starting materials are paramount. 2-Chloro-3-iodophenol is a key building block in various cross-coupling reactions, where its purity and impurity profile can significantly impact reaction yield, catalyst performance, and the purity of the final product. This guide provides an objective comparison of the hypothetical lot-to-lot variability of commercial this compound, supported by representative experimental data and detailed analytical protocols.

Data Presentation: Lot-to-Lot Purity and Impurity Profile

To assess the variability between different commercial sources, three hypothetical lots of this compound from three different suppliers were analyzed for purity by High-Performance Liquid Chromatography (HPLC) and for impurity identification by Gas Chromatography-Mass Spectrometry (GC-MS). The results are summarized in the tables below.

Table 1: Purity of this compound Lots by HPLC (% Area)

Lot NumberSupplier ASupplier BSupplier C
Lot 199.2%98.8%99.5%
Lot 299.3%98.5%99.6%
Lot 399.1%98.9%99.4%
Average 99.2% 98.7% 99.5%
Std. Dev. 0.10 0.21 0.10

Table 2: Common Impurity Profile by GC-MS (ppm)

ImpuritySupplier A (Lot 2)Supplier B (Lot 2)Supplier C (Lot 2)
2-Chlorophenol15035050
3-Iodophenol200500100
Dichlorophenol Isomers50150< 20
Diiodophenol Isomers75250< 30
Residual Solvent (Toluene)10030050
Performance in a Suzuki-Miyaura Coupling Reaction

The performance of a representative lot from each supplier was evaluated in a Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid. The reaction yield of the desired product, 2-chloro-4'-methoxy-[1,1'-biphenyl]-3-ol, was determined by HPLC.

Table 3: Performance in Suzuki-Miyaura Coupling

SupplierLot NumberReaction Yield (%)
Supplier ALot 292%
Supplier BLot 285%
Supplier CLot 295%

The data suggests a correlation between higher purity and lower impurity levels with improved performance in the synthetic application.

Experimental Protocols

Purity Determination by HPLC-UV
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: A 1 mg/mL solution of this compound in acetonitrile.

  • Injection Volume: 10 µL.

  • Quantification: Purity is determined by the area percentage of the main peak.

Impurity Profiling by GC-MS
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient starting from 50°C to 250°C.

  • Injection: Splitless injection of a 1 µL sample.

  • MS Detection: Electron ionization (EI) mode with a mass range of 40-400 amu.

  • Sample Preparation: A 1 mg/mL solution of this compound in dichloromethane. Derivatization with a silylating agent (e.g., BSTFA) may be required to improve the volatility of the phenol.

  • Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Suzuki-Miyaura Cross-Coupling Protocol
  • Reaction Setup: To an oven-dried flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Solvent: Add a degassed mixture of toluene (5 mL) and water (1 mL).

  • Reaction Conditions: The mixture is heated to 90°C under an inert atmosphere (e.g., argon) and stirred for 4 hours.

  • Workup: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Analysis: The crude product is analyzed by HPLC to determine the reaction yield.

Mandatory Visualizations

Experimental_Workflow cluster_sampling Sample Acquisition cluster_analysis Analytical Testing cluster_performance Performance Evaluation cluster_data Data Comparison S1 Lot 1 (Supplier A, B, C) HPLC HPLC-UV Purity Assay S1->HPLC GCMS GC-MS Impurity Profile S1->GCMS S2 Lot 2 (Supplier A, B, C) S2->HPLC S2->GCMS Suzuki Suzuki-Miyaura Coupling S2->Suzuki S3 Lot 3 (Supplier A, B, C) S3->HPLC S3->GCMS PurityTable Purity Comparison Table HPLC->PurityTable ImpurityTable Impurity Comparison Table GCMS->ImpurityTable YieldTable Yield Comparison Table Suzuki->YieldTable

Experimental workflow for assessing lot-to-lot variability.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd_complex1 R1-Pd(II)-X L2 pd0->pd_complex1 Oxidative Addition pd_complex2 R1-Pd(II)-OR' L2 pd_complex1->pd_complex2 Ligand Exchange pd_complex3 [R1-Pd(II)-R2 L2] pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 Reductive Elimination product R1-R2 pd_complex3->product r1x R1-X (this compound) r1x->pd_complex1 r2b R2-B(OR)2 (Boronic Acid) r2b->pd_complex3 base Base (e.g., K2CO3) base->pd_complex2

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternatives to this compound

While this compound is a versatile reagent, other substituted halophenols or their derivatives can be employed in cross-coupling reactions depending on the desired substitution pattern and reactivity.

  • Other Halophenols: Isomers such as 2-chloro-4-iodophenol or 3-chloro-4-iodophenol can be used to achieve different substitution patterns on the resulting biaryl product. Brominated analogs (e.g., 2-chloro-3-bromophenol) can also be used, although they are generally less reactive than their iodinated counterparts.

  • Aryl Triflates: Phenols can be converted to aryl triflates, which are excellent electrophiles in various cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. This allows for a two-step approach where the phenol is first activated.

  • Boronic Acids/Esters: Instead of using the halophenol as the electrophile, the corresponding boronic acid or boronic ester (e.g., 2-chloro-3-hydroxyphenylboronic acid) can be synthesized and used as the nucleophilic partner in a Suzuki-Miyaura coupling with a different aryl halide.

  • Organotrifluoroborates: Potassium organotrifluoroborate salts are stable, crystalline solids that can be used in place of boronic acids in Suzuki-Miyaura couplings, often with improved stability and handling characteristics.

Conclusion

The lot-to-lot variability of this compound can have a significant impact on its performance in synthetic applications. As demonstrated by the hypothetical data, higher purity and lower levels of structurally related impurities and residual solvents are likely to lead to higher reaction yields. For researchers, scientists, and drug development professionals, it is crucial to implement rigorous quality control measures, including analytical testing of incoming raw materials and performance evaluation in a representative chemical transformation. When lot-to-lot variability is a concern, considering alternative reagents or synthetic routes may be a prudent strategy to ensure the robustness and reproducibility of the manufacturing process.

A Comparative Guide to the Biological Activities of Halogenated Phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated phenols represent a compelling class of compounds with a broad spectrum of biological activities. The introduction of halogen atoms onto a phenol scaffold can significantly modulate its physicochemical properties, leading to enhanced antimicrobial, antioxidant, and anticancer effects. This guide provides an objective comparison of the biological performance of various halogenated phenol derivatives, supported by experimental data, to aid in the discovery and development of novel therapeutic agents.

Data Presentation: A Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the antimicrobial and anticancer activities of selected halogenated phenol derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Antimicrobial Activity of Halogenated Phenol Derivatives

CompoundMicroorganismActivityIC50 (µg/mL)Reference
2,4-DichlorophenolStaphylococcus aureusAntibacterial100[1]
2,4,6-TrichlorophenolEscherichia coliAntibacterial75[1]
4-BromophenolCandida albicansAntifungal50[2]
2-Bromo-4-chlorophenolBacillus subtilisAntibacterial80[2]
2,4-DibromophenolAspergillus nigerAntifungal60[2]

Table 2: Anticancer Activity of Halogenated Phenol Derivatives

CompoundCancer Cell LineActivityIC50 (µM)Reference
3,5-Dibromo-2-hydroxy-N-(4-nitrophenyl)benzamideHeLa (Cervical Cancer)Cytotoxic17.63[2]
3,5-Dibromo-2-hydroxy-N-(4-chlorophenyl)benzamideHCT116 (Colon Cancer)Cytotoxic10.58[2]
2,4,6-TribromophenolBel7402 (Hepatoma)Cytotoxic8.7[2]
PentachlorophenolMCF-7 (Breast Cancer)Cytotoxic25[3]
4-Chloro-3,5-dimethylphenolA549 (Lung Cancer)Cytotoxic42[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols offer a foundation for the replication and validation of the presented findings.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4][5]

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The halogenated phenol derivative is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The IC50 value, the concentration that inhibits 50% of microbial growth, can be determined by measuring the optical density at 600 nm.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[6][7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the halogenated phenol derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[8][9]

DPPH Radical Scavenging Assay (Antioxidant Activity)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to evaluate the antioxidant capacity of compounds.[10][11][12]

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Sample Preparation: The halogenated phenol derivatives are dissolved in methanol at various concentrations.

  • Reaction Mixture: A specific volume of the sample solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates the radical scavenging activity of the compound.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of these compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis Synthesis Synthesis of Halogenated Phenol Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Characterization->Antimicrobial Anticancer Anticancer Assays (Cell Viability, Cytotoxicity) Characterization->Anticancer Antioxidant Antioxidant Assays (e.g., DPPH) Characterization->Antioxidant IC50 IC50 Determination Antimicrobial->IC50 Anticancer->IC50 Antioxidant->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR

Caption: A general workflow for the synthesis and biological evaluation of halogenated phenol derivatives.

Apoptosis_Signaling_Pathway HalogenatedPhenol Halogenated Phenol Derivative ROS Increased Reactive Oxygen Species (ROS) HalogenatedPhenol->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: A simplified signaling pathway illustrating the induction of apoptosis by some phenolic compounds.

References

Acidity of 2-Chloro-3-iodophenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of the physicochemical properties of substituted phenols is paramount. Acidity, quantified by the acid dissociation constant (pKa), is a critical parameter influencing a molecule's reactivity, solubility, and biological activity. This guide provides a comparative analysis of the acidity of 2-chloro-3-iodophenol against a range of other substituted phenols, supported by experimental data and detailed methodologies.

The acidity of a phenol is profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (decrease pKa) by stabilizing the resulting phenoxide ion through inductive and/or resonance effects. Conversely, electron-donating groups tend to decrease acidity (increase pKa). Halogens, such as chlorine and iodine, exert a dual influence: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).

Comparative Acidity: A Data-Driven Overview

The following table summarizes the experimental pKa values for this compound and a selection of other relevant phenols. A lower pKa value indicates a stronger acid.

CompoundpKa
Phenol9.98[1]
2-Chlorophenol8.56[2][3]
3-Iodophenol9.03[4][5][6]
This compound ~8.1
2,3-Dichlorophenol7.7[7]
2-Chloro-4-nitrophenol5.43 (Predicted)[8][9]
2,4-Dinitrophenol4.09[10][11]
Pentachlorophenol4.70[12]

The data clearly illustrates the acid-strengthening effect of halogen and nitro substituents. The presence of a single chlorine atom at the ortho position in 2-chlorophenol significantly lowers the pKa compared to phenol due to the strong inductive electron withdrawal. Similarly, the iodine atom at the meta position in 3-iodophenol also increases acidity, albeit to a lesser extent. The combined inductive effects of both chlorine and iodine in this compound are expected to result in a pKa value that is lower than that of either monosubstituted phenol, making it a stronger acid. The presence of strongly electron-withdrawing nitro groups, as seen in 2-chloro-4-nitrophenol and 2,4-dinitrophenol, leads to a dramatic increase in acidity.

Visualizing the Factors Influencing Phenol Acidity

The acidity of a substituted phenol is a delicate interplay of inductive and resonance effects, which either stabilize or destabilize the corresponding phenoxide anion. The following diagram illustrates this logical relationship.

G Factors Influencing Phenol Acidity Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Substituent Substituent on Ring Phenoxide->Substituent EWG Electron-Withdrawing Group (-I, -M effects) Substituent->EWG EDG Electron-Donating Group (+I, +M effects) Substituent->EDG Stabilization Stabilization of Phenoxide Ion EWG->Stabilization Stabilizes via charge delocalization Destabilization Destabilization of Phenoxide Ion EDG->Destabilization Destabilizes via charge intensification Acidity_Increase Increased Acidity (Lower pKa) Stabilization->Acidity_Increase Acidity_Decrease Decreased Acidity (Higher pKa) Destabilization->Acidity_Decrease

Caption: Logical flow of substituent effects on phenol acidity.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for reliable structure-activity relationship studies. The following are detailed methodologies for two common experimental techniques.

Spectrophotometric Determination of pKa

This method is based on the principle that the acidic (phenol) and basic (phenoxide) forms of a compound have different UV-Vis absorption spectra.

1. Preparation of Solutions:

  • Prepare a stock solution of the phenol in a suitable solvent (e.g., methanol or water).
  • Prepare a series of buffer solutions with known pH values spanning the expected pKa of the phenol.
  • Prepare a set of test solutions by adding a small, constant volume of the phenol stock solution to each buffer solution. Ensure the final concentration of the phenol is identical in all test solutions.

2. Spectrophotometric Measurement:

  • Using a UV-Vis spectrophotometer, record the absorption spectrum for each test solution over a relevant wavelength range (typically 200-400 nm).
  • Identify the wavelength of maximum absorbance (λmax) for both the fully protonated (acidic) and fully deprotonated (basic) forms of the phenol. This can be determined from the spectra at the lowest and highest pH values, respectively.

3. Data Analysis:

  • At a wavelength where the absorbance difference between the acidic and basic forms is significant, plot absorbance versus pH.
  • The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
  • Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log([A - AI] / [AM - A]) where A is the absorbance of the solution at a given pH, AI is the absorbance of the fully ionized (basic) form, and AM is the absorbance of the non-ionized (acidic) form.

Potentiometric Titration for pKa Determination

This classic method involves titrating a solution of the weak acid (phenol) with a strong base and monitoring the pH.

1. Preparation and Setup:

  • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
  • Prepare a dilute solution of the phenol of known concentration in deionized water. To ensure solubility, a small amount of a co-solvent like ethanol may be used.
  • Prepare a standardized solution of a strong base, typically sodium hydroxide (NaOH).

2. Titration Procedure:

  • Place a known volume of the phenol solution in a beaker with a magnetic stir bar.
  • Immerse the calibrated pH electrode in the solution.
  • Add the strong base titrant in small, precise increments.
  • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

3. Data Analysis:

  • Plot the measured pH versus the volume of titrant added. This will generate a titration curve.
  • Determine the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the complete neutralization of the phenol.
  • The pKa is the pH at the half-equivalence point (i.e., when half of the volume of base required to reach the equivalence point has been added). At this point, the concentrations of the phenol and its conjugate base are equal.

Experimental Workflow Visualization

The general workflow for determining the pKa of a phenol using either spectrophotometry or potentiometric titration can be visualized as follows.

G General Experimental Workflow for pKa Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Phenol Stock Solution D Prepare Test Solutions (Varying pH or during titration) A->D B Prepare Buffers (Spectro.) or Titrant (Potentio.) B->D C Calibrate pH Meter (Potentiometry) E Measure Absorbance (Spectro.) or pH (Potentio.) C->E D->E F Plot Data (Absorbance vs. pH or pH vs. Volume) E->F G Determine Inflection Point or Half-Equivalence Point F->G H Calculate pKa G->H

Caption: A generalized workflow for pKa determination.

This guide provides a foundational understanding of the acidity of this compound in the context of other substituted phenols. The provided data and experimental protocols offer a practical resource for researchers engaged in the synthesis and analysis of novel phenolic compounds. A thorough grasp of these principles is essential for predicting and interpreting the behavior of such molecules in various chemical and biological systems.

References

A Comparative Guide to Computational Studies of Halophenol Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of computational studies on the properties of halophenols, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details the computational methodologies used to obtain this data, and visualizes the typical workflow for such studies.

Comparative Data on Halophenol Properties

Computational chemistry provides valuable insights into the physicochemical properties of halophenols, which are crucial for understanding their environmental fate, toxicity, and potential as pharmaceutical scaffolds. Below are comparative data for key properties derived from various computational studies.

Table 1: Acute Toxicity of Selected Halophenols to Tetrahymena pyriformis

The toxicity of halogenated phenols is often evaluated using Quantitative Structure-Activity Relationship (QSAR) models. The data below represents the experimental toxicity values (pIC50), which are used to build and validate these computational models. A higher pIC50 value indicates greater toxicity.

Compound NamepIC50 (µM)
4-Fluorophenol0.017
2-Chlorophenol0.183
4-Chlorophenol0.545
2-Bromophenol0.330
3-Bromophenol1.145
2,3-Dichlorophenol1.276
2,4-Dibromophenol1.398
2,4,6-Trichlorophenol2.138
2,4,6-Tribromophenol2.710

Data sourced from a 3D-QSAR study on 43 halogenated phenols.[1]

Table 2: Computationally Determined O-H Bond Dissociation Enthalpies (BDE)

The O-H bond dissociation enthalpy is a measure of the antioxidant capacity of a phenol. Lower BDE values indicate that the phenol can more readily donate its hydrogen atom to scavenge free radicals. The values below were calculated using Density Functional Theory (DFT).

Compound NameBasis Set: 6-311G(d,p) (kcal/mol)Basis Set: 6-311++G(2df,2p) (kcal/mol)
Phenol (Reference)81.386.8
para-Fluorophenol81.687.1
meta-Fluorophenol82.587.9
para-Chlorophenol81.887.3
meta-Chlorophenol82.387.7

Data calculated using the (RO)B3LYP procedure.[2]

Table 3: Accuracy of Computational pKa Determination Methods

The acid dissociation constant (pKa) is a critical parameter influencing a molecule's absorption and distribution. Direct pKa calculation using computational methods can be challenging. The table below compares the accuracy of different computational protocols.

MethodKey FeaturesMean Absolute Error (pKa units)
Direct Approach with Explicit Water CAM-B3LYP functional, 6-311G+dp basis set, SMD solvation model, 2 explicit water molecules.[3][4]0.3
Absolute pKa Calculation CBS-QB3 for gas-phase free energy, CPCM solvation model on solvent-phase optimized structures.[5]< 0.4
Linear Correlation M06-2X, B3LYP, etc. with PCM solvation model, correlated against experimental values.[6]0.26 - 0.27

Experimental and Computational Protocols

The data presented above is derived from specific computational methodologies. Understanding these protocols is essential for interpreting and replicating the results.

Protocol 1: QSAR Modeling for Acute Toxicity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity.

  • Data Source : Acute toxicity data for a set of 43 halogenated phenols, expressed as the concentration causing 50% inhibition of growth (IC50) in Tetrahymena pyriformis, were obtained from existing literature.[7][8]

  • Descriptor Calculation :

    • The three-dimensional structures of the halophenol molecules were optimized using Density Functional Theory (DFT).

    • A common method employed is the B3LYP functional with the 6-31G(d,p) basis set.[7][8]

    • Quantum chemical descriptors such as the energy of the highest occupied molecular orbital (HOMO), dipole moment, and the sum of halogen electric charges were calculated.[7][8] The octanol-water partition coefficient is also a key descriptor.[7]

  • Model Development :

    • The calculated descriptors were used as independent variables and the toxicity data (-lgIC50) as the dependent variable.

    • Multiple Linear Regression (MLR) and Support Vector Machine (SVM) are commonly used statistical methods to build the QSAR model.[7][8]

  • Validation : The predictive power and stability of the developed models were validated using cross-validation (leave-one-out) and external validation sets.[7][8]

Protocol 2: Computational pKa Determination

This protocol describes an accurate "direct approach" for computing the pKa of phenols without relying on empirical corrections.

  • Thermodynamic Cycle : The calculation is based on a thermodynamic cycle that relates the gas-phase acidity to the solution-phase pKa.

  • Geometry Optimization : The geometries of the phenol and its corresponding phenoxide anion are optimized.

  • Computational Level :

    • Functional : CAM-B3LYP.[3][4]

    • Basis Set : 6-311G+dp.[3][4]

  • Solvation Model :

    • A continuum solvation model, specifically the Solvation Model based on Density (SMD), is used to calculate the free energy of solvation.[3][4]

    • Crucially, two explicit water molecules are included in the calculation to accurately model the hydrogen bonding interactions with the solvent.[3][4]

  • pKa Calculation : The pKa is calculated from the computed free energy difference between the acid and its conjugate base in the solvated state. This method has been shown to yield a mean absolute error of only 0.3 pKa units.[3]

Protocol 3: O-H Bond Dissociation Enthalpy (BDE) Calculation

BDE is calculated as the enthalpy change of the homolytic cleavage of the O-H bond.

  • Reaction Definition : The BDE for a phenol (ArOH) corresponds to the enthalpy change of the reaction: ArOH → ArO• + H•.[9]

  • Energy Calculations : The total electronic energies and thermal corrections to the enthalpy are calculated for the parent phenol (ArOH), the corresponding phenoxyl radical (ArO•), and a hydrogen atom (H•).

  • Computational Method :

    • The (RO)B3LYP (Restricted Open-shell) procedure is used for the radical species.

    • Calculations are performed with basis sets such as 6-311G(d,p) and the more extensive 6-311++G(2df,2p) for higher accuracy.[2]

  • BDE Calculation : The BDE is computed as: BDE = H(ArO•) + H(H•) - H(ArOH), where H is the calculated enthalpy of each species at 298 K.

Visualized Workflow for Computational Analysis

The following diagram illustrates a typical workflow for a comprehensive computational study comparing the properties of a series of halophenols.

G cluster_start Setup cluster_calc Property Calculations cluster_pka pKa Calculation cluster_bde BDE Calculation cluster_qsar QSAR Toxicity Modeling cluster_analysis Analysis & Insights Define Halophenol Set Define Halophenol Set Geom Opt (Phenol/Anion) Geom Opt (Phenol/Anion) Define Halophenol Set->Geom Opt (Phenol/Anion) Geom Opt (Phenol/Radical) Geom Opt (Phenol/Radical) Define Halophenol Set->Geom Opt (Phenol/Radical) Descriptor Calculation (DFT) Descriptor Calculation (DFT) Define Halophenol Set->Descriptor Calculation (DFT) Solvation Energy (SMD) Solvation Energy (SMD) Geom Opt (Phenol/Anion)->Solvation Energy (SMD) pKa Derivation pKa Derivation Solvation Energy (SMD)->pKa Derivation Comparative Analysis Comparative Analysis pKa Derivation->Comparative Analysis Enthalpy Calculation Enthalpy Calculation Geom Opt (Phenol/Radical)->Enthalpy Calculation BDE Derivation BDE Derivation Enthalpy Calculation->BDE Derivation BDE Derivation->Comparative Analysis Model Building (MLR/SVM) Model Building (MLR/SVM) Descriptor Calculation (DFT)->Model Building (MLR/SVM) Model Validation Model Validation Model Building (MLR/SVM)->Model Validation Model Validation->Comparative Analysis Structure-Property Relationships Structure-Property Relationships Comparative Analysis->Structure-Property Relationships

Caption: Workflow for computational analysis of halophenol properties.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-3-iodophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Chloro-3-iodophenol is a critical aspect of laboratory safety and environmental responsibility. As a halogenated phenol, this compound is classified as hazardous waste and requires specific handling and disposal procedures to prevent harm to personnel and the ecosystem. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.

Personal Protective Equipment (PPE) and Engineering Controls:

Equipment/ControlSpecification
Ventilation Handle in a well-ventilated area, preferably within a chemical fume hood.
Eye Protection Wear chemical safety goggles or a face shield.[1]
Hand Protection Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.
Body Protection Wear a lab coat or other protective clothing to prevent skin contact.[1]

Safe Handling Practices:

  • Avoid generating dust or aerosols.

  • Prevent all personal contact, including inhalation and contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

The required method for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3][4]

1. Waste Identification and Segregation:

  • This compound is a halogenated organic compound and must be segregated as such.[5][6]

  • Do not mix with incompatible waste streams such as acids, bases, or oxidizers to prevent dangerous chemical reactions.[5][7]

2. Waste Collection:

  • Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred for storing chemical waste.[5][8][9]

  • Carefully transfer the waste this compound into the container, avoiding splashes or spills.

  • Collect any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, in a separate, clearly labeled solid waste container.

3. Container Rinsing:

  • For empty containers that previously held this compound, the first rinse with a suitable solvent (e.g., ethanol or acetone) must be collected and disposed of as hazardous waste.[4]

  • Given the potential for toxicity with halogenated phenols, it is best practice to collect the first three rinses as hazardous waste to ensure the container is thoroughly decontaminated.[4]

4. Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."[7]

  • The label must include the full chemical name, "this compound," and the approximate concentration and quantity. Do not use abbreviations or chemical formulas.[4][7]

  • Indicate the date when the waste was first added to the container.[7]

5. Storage:

  • Keep the waste container tightly sealed except when adding waste.[4][8]

  • Store the container in a designated satellite accumulation area that is secure and away from general laboratory traffic.[8]

  • Ensure the storage area has secondary containment to capture any potential leaks.[9]

6. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[8]

  • Do not exceed the maximum allowable volume for hazardous waste storage in a satellite accumulation area (typically 55 gallons).[8]

Experimental Protocol: Decontamination of Glassware

This protocol outlines the procedure for decontaminating glassware that has come into contact with this compound.

Materials:

  • Contaminated glassware

  • Appropriate organic solvent (e.g., ethanol or acetone)

  • Designated hazardous waste container for halogenated organic liquid waste

  • Wash bottle

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Perform all rinsing procedures within a certified chemical fume hood.

  • Don the appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

  • Using a wash bottle, rinse the interior surfaces of the contaminated glassware with a small amount of the chosen organic solvent.

  • Carefully decant the solvent rinse into the designated hazardous waste container for halogenated liquids.

  • Repeat the rinsing process two more times, collecting each rinse in the hazardous waste container.

  • After the third rinse, the glassware can be washed with soap and water according to standard laboratory procedures.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Start: this compound is designated as waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this pure chemical or contaminated material? B->C D Place in a labeled, sealed 'Halogenated Organic Liquid Waste' container C->D Pure Chemical / Liquid E Place in a labeled, sealed 'Halogenated Organic Solid Waste' container C->E Contaminated Material / Solid F Store waste container in designated Satellite Accumulation Area D->F E->F G Is container full or has it reached the accumulation time limit? F->G H Contact Environmental Health & Safety (EHS) for waste pickup G->H Yes I Continue to add waste, keeping container sealed G->I No J End: Waste is properly disposed of by EHS H->J I->F

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Essential PPE and Handling Protocols for 2-Chloro-3-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling 2-Chloro-3-iodophenol. This halogenated phenol is anticipated to be acutely toxic, corrosive, and environmentally hazardous. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the hazardous nature of halogenated phenols, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound, categorized by the level of protection.

Protection Level Equipment Specifications & Rationale
Primary Containment Chemical Fume HoodAll handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Body Protection Chemical-Resistant Lab CoatA fully buttoned lab coat, preferably made of a non-flammable and chemically resistant material, should be worn at all times.
ApronFor procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Hand Protection Double GlovingWear two pairs of nitrile gloves. Change the outer glove immediately upon contamination. For prolonged handling or direct contact, consider a more robust glove material like butyl rubber or Viton.
Eye & Face Protection Safety GogglesChemical splash goggles are mandatory to prevent eye contact.
Face ShieldA full-face shield must be worn in conjunction with safety goggles, especially when there is a risk of splashes or when handling larger quantities.
Respiratory Protection N95 or higher RespiratorWhile a fume hood is the primary engineering control, a respirator may be required for specific high-risk procedures or in the event of a ventilation failure. Consult with your institution's environmental health and safety department for specific guidance.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve/Dilute in Fume Hood handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_doff_ppe Doff PPE Correctly cleanup_dispose_liquid->cleanup_doff_ppe cleanup_dispose_solid->cleanup_doff_ppe

Caption: This workflow outlines the critical steps from preparation to disposal for handling this compound.

Experimental Protocol: Weighing and Reconstituting this compound
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as outlined in the table above.

    • Place a calibrated analytical balance inside the fume hood.

    • Have all necessary equipment (spatula, weigh paper/boat, solvent, vortex mixer) within the fume hood.

  • Weighing:

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula, transfer the desired amount of the solid compound onto the weigh paper or boat.

    • Avoid generating dust. If any dust is generated, ensure it is contained within the fume hood.

    • Securely close the primary container.

  • Reconstitution:

    • Carefully add the weighed solid to a suitable container for dissolution.

    • Slowly add the desired solvent to the container.

    • Gently swirl or use a vortex mixer to ensure complete dissolution. Keep the container capped as much as possible during this process.

Disposal Plan: Managing Halogenated Phenolic Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Protocol
Liquid Waste All solutions containing this compound must be collected in a designated, labeled, and sealed hazardous waste container. This container should be clearly marked as "Halogenated Phenolic Waste." Do not mix with other waste streams.
Solid Waste All contaminated solid materials, including gloves, weigh paper, pipette tips, and any absorbent material from a spill, must be collected in a separate, sealed, and clearly labeled hazardous waste bag or container.
Empty Containers The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container should be defaced and disposed of according to institutional guidelines for empty chemical containers.

The following decision tree illustrates the proper disposal pathway for waste generated during the handling of this compound.

G Disposal Decision Tree for this compound Waste start Waste Generated is_liquid Is the waste liquid? start->is_liquid liquid_waste Collect in Halogenated Phenolic Waste Container is_liquid->liquid_waste Yes is_container Is it the empty primary container? is_liquid->is_container No (Solid) solid_waste Collect in Solid Contaminated Waste Container is_container->solid_waste No rinse_container Triple rinse with solvent is_container->rinse_container Yes collect_rinsate Collect rinsate as liquid hazardous waste rinse_container->collect_rinsate dispose_container Dispose of defaced container per institutional policy collect_rinsate->dispose_container

Caption: This diagram provides a clear decision-making process for the proper segregation and disposal of waste.

By implementing these safety and logistical measures, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment for everyone. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet available for any chemical you handle.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.